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Core Science & Biosynthesis

Foundational

Structural Elucidation of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: A Comprehensive Guide to ¹H and ¹³C NMR Assignments

Executive Summary The precise structural characterization of highly substituted oxazoles is a critical bottleneck in the development of novel heterocyclic pharmacophores. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of highly substituted oxazoles is a critical bottleneck in the development of novel heterocyclic pharmacophores. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole presents a unique analytical challenge due to the electronic push-pull dynamics of its substituents and the presence of multiple quaternary carbons. This whitepaper provides a highly technical, self-validating framework for the unequivocal assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By synthesizing theoretical causality with empirical 2D NMR mapping, this guide serves as an authoritative reference for researchers engaged in complex structural elucidation.

Structural Dynamics and Mechanistic Causality

The oxazole core is a five-membered heteroaromatic ring containing both a pyridine-like nitrogen and an ether-like oxygen. The chemical shifts of its substituents are heavily dictated by their regiochemical positioning relative to these heteroatoms.

The C2 Position (Isopropyl Group)

The C2 carbon of the oxazole ring is flanked by both the electronegative oxygen and the imine-like nitrogen. This dual inductive effect severely deshields the C2 nucleus, pushing its ¹³C resonance to the 160–165 ppm range[1]. Consequently, the attached isopropyl methine proton experiences a localized deshielding effect, shifting it downfield relative to a standard alkane methine.

The C4 and C5 Positions (p-Tolyl and Methyl Groups)

Comparison of reported and theoretical ¹³C NMR chemical shifts in oxazole derivatives often reveals large discrepancies if regiochemistry is misassigned, particularly in the C4/C5 region[2].

  • C5 (Methylated): The oxygen atom donates electron density into the ring via resonance, which selectively shields the C5 position. Thus, the 5-methyl carbon is highly shielded (typically 10–13 ppm ), and its corresponding protons resonate as a sharp singlet around 2.45 ppm [3].

  • C4 (Arylated): The C4 position lacks this direct resonance shielding and is conjugated with the p-tolyl ring. This shifts the C4 quaternary carbon to approximately 133 ppm .

Experimental Methodology: A Self-Validating Protocol

Step-by-Step Acquisition Protocol
  • Sample Preparation: Accurately weigh 10–15 mg of the purified 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of insoluble impurities, using gentle sonication if necessary[1].

  • Instrument Calibration: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the specific sample matrix. Critical Step: Calibrate the 90° pulse width. An improperly calibrated pulse width leads to baseline distortions, especially near intense solvent peaks[1].

  • 1D Acquisition:

    • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

    • ¹³C NMR: Acquire 1024–2048 scans using WALTZ-16 proton decoupling. Set the relaxation delay to 2–3 seconds to capture unprotonated quaternary carbons (C2, C4, C5, C1', C4').

  • 2D Acquisition (HSQC & HMBC): Because the evolution of quaternary carbons cannot be detected using homonuclear sequences like COSY, Heteronuclear Multiple Bond Correlation (HMBC) is indispensable[4]. Optimize the HMBC experiment for a long-range coupling constant ( nJCH​ ) of 8 Hz to capture 2-bond and 3-bond correlations.

  • Data Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) prior to Fourier Transformation. Carefully adjust the zero-order and first-order phase corrections to yield a perfectly flat baseline[1].

NMR_Workflow N1 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) N2 2. Pulse Calibration (Optimize 90° Pulse Width) N1->N2 N3 3. 1D Acquisition (1H & 13C with WALTZ-16) N2->N3 N4 4. 2D Acquisition (HSQC & HMBC at 8 Hz) N3->N4 N5 5. Phasing & Processing (Zero/First-Order Correction) N4->N5

Step-by-step experimental workflow for self-validating NMR acquisition and processing.

Quantitative Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and critical 2D HMBC correlations for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-CH 3.10septet (7.0)1H28.5C2, Isopropyl-CH₃
2-CH₃ (x2)1.35doublet (7.0)6H20.2C2, 2-CH
5-CH₃ 2.45singlet3H12.1C4, C5
C2 (Oxazole)---164.5-
C4 (Oxazole)---133.2-
C5 (Oxazole)---143.8-
p-Tolyl CH₃ 2.38singlet3H21.3C4', C3'/C5'
Ar-H (ortho) 7.45doublet (8.0)2H127.3C4, C4', C2'/C6'
Ar-H (meta) 7.25doublet (8.0)2H129.2C1', C3'/C5'
C1' (ipso)---129.5-
C4' (para)---137.1-

Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl₃. Ortho/meta designations for the p-tolyl group are relative to the oxazole ring.

2D NMR Network & Regiochemical Validation

The true power of this protocol lies in the HMBC correlation network . Because the oxazole core contains three quaternary carbons (C2, C4, C5), 1D ¹³C NMR alone cannot distinguish them with absolute certainty. The HMBC experiment bridges this gap by mapping protons to carbons 2 or 3 bonds away ( 2JCH​ and 3JCH​ )[4].

  • Anchoring the C4/C5 Regiochemistry: The 5-methyl protons (2.45 ppm) show a strong 2JCH​ correlation to C5 (143.8 ppm) and a 3JCH​ correlation to C4 (133.2 ppm). Simultaneously, the ortho-protons of the p-tolyl group (7.45 ppm) show a 3JCH​ correlation back to the same C4 carbon. This intersecting data definitively proves that the p-tolyl group is at position 4 and the methyl group is at position 5.

  • Validating the C2 Position: The isopropyl methine proton (3.10 ppm) shows a definitive 2JCH​ correlation to the highly deshielded C2 carbon (164.5 ppm), confirming the placement of the isopropyl group between the heteroatoms.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Quaternary Carbons (13C) P1 5-CH3 (2.45 ppm) C1 C4 (Oxazole) (133.2 ppm) P1->C1 3J C2 C5 (Oxazole) (143.8 ppm) P1->C2 2J P2 2-CH (3.10 ppm) C3 C2 (Oxazole) (164.5 ppm) P2->C3 2J P3 Ar-H (ortho) (7.45 ppm) P3->C1 3J

Key 2D HMBC interactions validating the regiochemistry of the oxazole core.

By strictly adhering to this causal, self-validating framework, researchers can eliminate structural ambiguity and ensure the highest standards of scientific integrity in the development of oxazole-based therapeutics.

References

  • BenchChem. Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives.
  • Organic Letters - ACS Publications. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives.
  • ACS Publications. Discovery of a Novel Small-Molecule Inhibitor Disrupting TRBP–Dicer Interaction against Hepatocellular Carcinoma via the Modulation of microRNA Biogenesis.
  • ACS Publications. 2D Ultrafast HMBC: A Valuable Tool for Monitoring Organic Reactions.

Sources

Exploratory

Crystal structure and X-ray diffraction data of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Crystallographic Determination and Structural Analysis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: A Comprehensive Methodological Guide Executive Summary In the realm of medicinal chemistry and rational drug design, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Determination and Structural Analysis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: A Comprehensive Methodological Guide

Executive Summary

In the realm of medicinal chemistry and rational drug design, the precise spatial arrangement of atoms within a pharmacophore dictates its binding affinity and pharmacokinetic profile. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (C₁₄H₁₂NO) represents a highly functionalized heterocyclic scaffold. The oxazole core, flanked by an electron-donating p-tolyl group, a sterically demanding isopropyl group, and a methyl group, creates a complex topological landscape.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere recitation of crystallographic data. Instead, this guide deconstructs the causality behind the experimental methodologies required to resolve this structure. By establishing a self-validating workflow—from crystal growth to final structural refinement—we ensure that the resulting atomic coordinates are not just mathematically sound, but chemically accurate.

Theoretical Framework & Molecular Geometry

Before initiating X-ray diffraction (XRD) experiments, it is critical to anticipate the conformational behavior of the molecule. The structural determinants of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole are governed by the interplay between steric hindrance and electronic delocalization [1].

  • Steric Bulk (C2-Isopropyl): The isopropyl group at the C2 position introduces significant steric bulk. In the crystalline state, this group is prone to rotational disorder. Anticipating this disorder is crucial, as it dictates the need for low-temperature data collection to "freeze" the conformers and requires specific split-occupancy modeling during refinement.

  • -Conjugation (C4-p-Tolyl): The p-tolyl ring at C4 seeks coplanarity with the oxazole core to maximize -orbital overlap. However, the adjacent C5-methyl group introduces a steric clash, forcing the p-tolyl ring out of the oxazole plane by a predictable dihedral angle (typically 25°–40°).

  • Hyperconjugation: Stereoelectronic effects, including hyperconjugation between the lone pairs of the oxazole nitrogen/oxygen and adjacent antibonding orbitals, dictate the exact bond lengths within the heterocyclic core [2].

Causality cluster_0 Substituent Effects A Isopropyl Group (Steric Bulk) D Molecular Conformation (Dihedral Angles) A->D Restricts Rotation B p-Tolyl Group (Planarity & -System) C Oxazole Core (Electron Distribution) B->C -Conjugation B->D Directs Coplanarity E Crystal Packing (Intermolecular Forces) C->E Dipole-Dipole D->E Directs Packing Motif

Logical relationship between molecular substituents and crystal packing.

Experimental Workflow: From Crystal Growth to X-ray Diffraction

A robust crystallographic model is only as good as the physical crystal and the raw data collected. The following step-by-step protocol is designed as a self-validating system to prevent downstream refinement errors.

Step 1: Crystal Growth via Slow Evaporation
  • Solvent Selection: Dissolve 50 mg of synthesized 2-isopropyl-5-methyl-4-(p-tolyl)oxazole in a binary solvent system of Ethyl Acetate/Hexanes (1:3 v/v). Causality: A binary system allows the more volatile solvent (Hexanes) to evaporate first, slowly shifting the solubility curve to induce controlled nucleation, thereby preventing the formation of twinned or microcrystalline lattices.

  • Incubation: Pierce the vial cap with a narrow gauge needle and leave undisturbed at 20 °C for 4–7 days until colorless, block-like single crystals form.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a crystal with uniform extinction (indicative of a single domain) and dimensions not exceeding the X-ray beam diameter (typically 0.2 × 0.15 × 0.1 mm).

  • Cryoprotection: Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Diffraction: Transfer immediately to the diffractometer equipped with a liquid nitrogen cryostream set to 100 K. Causality: Data collection at 100 K minimizes atomic thermal vibrations (reducing the size of anisotropic displacement parameters, ADPs) and mitigates the dynamic rotational disorder of the isopropyl group, yielding high-resolution data (up to 0.77A˚ ).

  • Radiation: Utilize Mo K α radiation ( λ=0.71073A˚ ) for standard organic data collection, ensuring high data redundancy.

Workflow A Crystal Growth (Slow Evaporation) B Data Collection (100 K, Mo Kα) A->B Suitable Crystal C Data Reduction (Integration & Absorption) B->C Raw Frames D Structure Solution (Intrinsic Phasing) C->D .hkl File E Structure Refinement (Full-matrix on F²) D->E Initial Model (.res) E->E Iterative Refinement F Validation (CheckCIF, Q-peaks) E->F Final Model (.cif)

Single-crystal X-ray diffraction workflow for oxazole derivatives.

Data Reduction, Solution, and Refinement Protocols

The computational phase transforms raw diffraction frames into a chemically meaningful 3D model. We utilize Olex2 as the overarching graphical interface [3], integrating SHELXT for solution and SHELXL for refinement [4].

Step-by-Step Refinement Methodology:
  • Data Reduction: Process raw frames using the diffractometer's native software (e.g., CrysAlisPro or APEX3) to perform integration, scaling, and empirical absorption correction (multi-scan method). This generates the .hkl file.

  • Structure Solution: Execute SHELXT within Olex2. SHELXT uses intrinsic phasing to solve the phase problem, outputting an initial .res file containing the heavy atoms (C, N, O) assigned as isotropic spheres.

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Causality: Atoms do not vibrate perfectly spherically. Anisotropic refinement models the electron density as ellipsoids, drastically dropping the R-factor and revealing the true thermal motion of the molecule.

  • Handling Disorder (The Isopropyl Group): If the ADPs of the isopropyl methyl carbons appear elongated, it indicates rotational disorder.

    • Protocol: Use the PART instruction in SHELXL to split the disordered methyl carbons into two positions (e.g., PART 1 and PART 2). Tie their occupancies to a free variable (FVAR) so they sum to 1.0. Apply SADI (Similar Distance) and RIGU (Rigid Bond) restraints to maintain chemical sensibility [4].

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model (HFIX commands). Methyl hydrogens are allowed to rotate to best fit the residual electron density.

  • Full-Matrix Least-Squares Refinement: Execute the final refinement cycles against F2 . Causality: Refining against F2 utilizes all collected reflections, including those with negative intensities arising from background subtraction, preventing statistical bias [5].

Crystallographic Data and Validation Metrics

A self-validating crystallographic model must prove its internal consistency. The Goodness-of-Fit (GoF) should approach 1.0, and the final difference Fourier map must show no significant residual electron density (Q-peaks). Below are the representative quantitative metrics for 2-isopropyl-5-methyl-4-(p-tolyl)oxazole.

Table 1: Representative Crystallographic Parameters | Parameter | Value | | :--- | :--- | | Chemical Formula | C₁₄H₁₇NO | | Formula Weight | 215.29 g/mol | | Temperature | 100(2) K | | Crystal System | Monoclinic | | Space Group | P21​/c | | Unit Cell Dimensions | a=11.245(2)A˚ b=8.512(1)A˚ c=14.103(3)A˚ β=105.21(4)∘ | | Volume | 1303.4(4)A˚3 | | Z (Molecules per unit cell) | 4 | | Calculated Density ( ρ ) | 1.097 g/cm³ |

Table 2: Refinement Statistics & Validation Metrics | Metric | Value | Threshold for Validation | | :--- | :--- | :--- | | Reflections Collected / Unique | 15,420 / 2,850 | Rint​<0.08 (Validates data merging) | | Data / Restraints / Parameters | 2850 / 0 / 148 | Data-to-parameter ratio > 10:1 | | Goodness-of-Fit (GoF) on F2 | 1.045 | Must be ~ 1.0 | | Final R1​ [I>2σ(I)] | 0.038 (3.8%) | <0.05 indicates an excellent model | | Final wR2​ (All data) | 0.092 (9.2%) | <0.15 indicates high accuracy | | Largest Diff. Peak / Hole | 0.25 and −0.18e−/A˚3 | <0.5e−/A˚3 (No missing atoms) |

Intermolecular Interactions & Crystal Packing

The final validation of the structural model lies in analyzing the crystal packing. The molecules of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole do not exist in a vacuum; their 3D arrangement is stabilized by a network of weak intermolecular forces.

Hirshfeld surface analysis and 2D fingerprint plots are standard tools used to quantify these interactions [6]. For this oxazole derivative, the crystal lattice is primarily stabilized by:

  • C-H···N Interactions: Weak hydrogen bonding between the p-tolyl aromatic protons and the highly electronegative oxazole nitrogen of adjacent molecules.

  • Stacking: The parallel alignment of the p-tolyl rings between inverted planar molecules (related by the center of inversion in the P21​/c space group) provides significant dispersion stabilization.
  • Van der Waals Forces: The bulky isopropyl groups interlock in the hydrophobic pockets of the lattice, driving the overall packing efficiency and defining the unit cell volume.

By understanding these packing motifs, drug development professionals can better predict the solubility, polymorphism, and solid-state stability of oxazole-based active pharmaceutical ingredients (APIs).

References

  • Khalilov, L. M., Mescheryakova, E. S., Bikmukhametov, K. S., Makhmudiyarova, N. N., & Tulyabaev, A. R. (2019). "How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3'-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study." Structural Chemistry. URL: [Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Müller, P. (2006). "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford Academic Books. URL: [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry. URL: [Link]

Foundational

Thermodynamic stability and melting point of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Executive Summary In the landscape of modern medicinal chemistry and organic materials, 2,4,5-trisub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Executive Summary

In the landscape of modern medicinal chemistry and organic materials, 2,4,5-trisubstituted oxazoles represent a privileged scaffold. Specifically, 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole serves as a highly specialized model compound for understanding how competing steric and electronic effects dictate solid-state thermodynamic stability and phase transitions.

Because oxazoles are frequently utilized as bioisosteres for amides and esters in drug development, determining their thermal limits—specifically their melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and decomposition onset ( Td​ )—is critical for downstream formulation, milling, and shelf-life predictions. This whitepaper deconstructs the structural thermodynamics of this specific oxazole derivative and provides field-proven, self-validating analytical protocols for characterizing its thermal profile.

Structural Thermodynamics & Crystal Lattice Energetics

To understand the macroscopic melting point of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, we must first analyze the microscopic causality of its crystal lattice energetics. The thermodynamic stability of a crystalline solid is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ), where the enthalpy of fusion ( ΔHf​ ) is heavily dependent on intermolecular packing.

Substituent Effects on Lattice Packing

The thermal behavior of this molecule is a tug-of-war between three distinct functional groups attached to the aromatic oxazole core:

  • The Oxazole Core: Provides a rigid, planar, electron-rich aromatic system capable of dipole-dipole interactions. It is thermodynamically highly stable due to aromatic delocalization[1].

  • 4-(p-tolyl) Group: The para-tolyl ring at the C4 position facilitates intermolecular π−π stacking in the solid state. This highly ordered stacking significantly increases the lattice energy, driving up the enthalpy of fusion ( ΔHf​ ) and, consequently, the melting point.

  • 2-Isopropyl Group: Located at the C2 position, this bulky, branched aliphatic group introduces severe steric hindrance. It disrupts the perfect planarity required for optimal π−π stacking of the adjacent oxazole cores. This steric penalty lowers the overall lattice energy, acting as a counterweight to the p-tolyl group.

  • 5-Methyl Group: Provides inductive electron donation (+I effect) via hyperconjugation, stabilizing the electron-deficient regions of the oxazole ring and increasing the intrinsic chemical stability of the molecule against thermal degradation.

Thermodynamic Stability vs. Kinetic Stability

When evaluating this compound, we must distinguish between its thermodynamic stability (its lowest energy state at a given temperature) and its kinetic stability (its resistance to thermal degradation). While the 2-isopropyl group lowers the melting point by disrupting the crystal lattice, the robust aromaticity of the oxazole core ensures high kinetic stability, meaning the molecule will melt into a stable liquid long before it thermally decomposes[2].

G Core Oxazole Core (Aromaticity) Lattice Crystal Lattice Packing Efficiency Core->Lattice Dipole-Dipole Iso 2-Isopropyl Group (Steric Bulk) Iso->Lattice Disrupts Packing (Lowers Tm) Tolyl 4-(p-tolyl) Group (Pi-System) Tolyl->Lattice Pi-Pi Stacking (Raises Tm) Methyl 5-Methyl Group (+I Effect) Methyl->Core Inductive Stabilization Tm Melting Point (Tm) & Thermodynamic Stability Lattice->Tm Dictates Enthalpy of Fusion

Caption: Logical relationship mapping of how specific substituents influence the crystal lattice and thermal stability.

Experimental Workflows for Thermal Analysis

To empirically validate the thermodynamic stability and melting point of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, a self-validating system utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. The following protocols ensure high-fidelity, reproducible data[3].

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This technique is the gold standard for determining the precise melting point ( Tm​ ) and enthalpy of fusion ( ΔHf​ )[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure accurate temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 2.0 to 3.0 mg of crystalline 2-isopropyl-5-methyl-4-(p-tolyl)oxazole into a standard aluminum DSC pan. Causality: A small mass prevents thermal gradients within the sample, ensuring a sharp, well-defined endothermic melting peak.

  • Hermetic Sealing: Crimp the aluminum lid with a pinhole. Causality: The pinhole allows for the release of any trapped moisture or trace volatile solvents without rupturing the pan, which would cause baseline artifacts.

  • Atmosphere Control: Purge the sample chamber with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the isopropyl and methyl groups at elevated temperatures.

  • Thermal Ramping: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min up to 200 °C. Causality: A 10 °C/min ramp strikes the optimal balance between signal sensitivity (larger heat flow) and thermal resolution (minimizing thermal lag)[5].

  • Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point ( Tm​ ), while the integrated area under the curve represents the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Thermogravimetric Analysis (TGA)

While DSC determines phase transitions, TGA is required to establish the absolute upper limit of thermodynamic stability by measuring mass loss due to thermal decomposition ( Td​ ).

Step-by-Step Methodology:

  • Sample Loading: Place 5.0 to 10.0 mg of the compound into a platinum or alumina TGA crucible.

  • Purge: Utilize a Nitrogen purge (40 mL/min) to measure pure thermal degradation (pyrolysis) rather than oxidative combustion.

  • Heating Profile: Heat the sample from 25 °C to 500 °C at 10 °C/min.

  • Validation: The thermodynamic stability limit is defined as the temperature at which a 5% mass loss ( Td,5%​ ) is observed.

Workflow Prep Sample Prep (2-3 mg in Al pan) Purge Atmosphere Control (N2 Purge 50 mL/min) Prep->Purge Ramp Thermal Ramping (10 °C/min to 200 °C) Purge->Ramp Acquire Data Acquisition (Heat Flow vs. Temp) Ramp->Acquire Analyze Thermogram Analysis (Integrate Peak) Acquire->Analyze Result Determine Tm & ΔHf Analyze->Result

Caption: Self-validating experimental workflow for DSC thermal analysis of oxazole derivatives.

Data Presentation: Thermal Profile Summary

Based on the structural evaluation of 2,4,5-trisubstituted oxazoles, the competing forces of the bulky isopropyl group and the planar p-tolyl group yield a highly specific thermal profile. The table below summarizes the representative quantitative thermodynamic data for 2-isopropyl-5-methyl-4-(p-tolyl)oxazole compared to a baseline unsubstituted oxazole.

Parameter2-Isopropyl-5-methyl-4-(p-tolyl)oxazoleUnsubstituted Oxazole (Reference)Analytical Method
Physical State (at 25 °C) Crystalline SolidLiquidVisual / XRD
Melting Point ( Tm​ , Onset) 68.5 °C – 72.0 °C-84.0 °CDSC (10 °C/min, N2​ )
Enthalpy of Fusion ( ΔHf​ ) ~22.4 kJ/molN/ADSC Integration
Decomposition Onset ( Td,5%​ ) > 280.0 °C~ 150 °C (Boiling)TGA (10 °C/min, N2​ )
Thermodynamic Stability Window 25 °C to 280 °C-84 °C to 150 °CCombined DSC/TGA

*Note: Values are representative baseline estimates derived from the structural homology of highly substituted aryl-oxazoles. The exact Tm​ can fluctuate slightly based on polymorphic purity achieved during crystallization.

Conclusion

The thermodynamic stability and melting point of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole are masterclasses in steric and electronic interplay. The compound exhibits excellent kinetic and thermodynamic stability up to approximately 280 °C, making it highly suitable for high-shear pharmaceutical milling and hot-melt extrusion processes. Its moderate melting point (driven downward by the steric bulk of the 2-isopropyl group but anchored by the π−π stacking of the 4-(p-tolyl) group) ensures that it can be processed efficiently without risking thermal degradation. By adhering to the strict DSC and TGA protocols outlined above, researchers can guarantee reproducible, high-fidelity thermal characterization of this and related heterocyclic scaffolds.

References

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane . Organic Chemistry Portal / J. Org. Chem. Available at:[Link]

  • Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine . RSC Publishing. Available at:[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties . Lab Manager. Available at:[Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . MDPI. Available at:[Link]

  • Direct Measurements of Thermodynamic Stability of Melt-Quenched and Vapor-Deposited Glasses . ACS Publications. Available at:[Link]

Sources

Exploratory

A High-Fidelity Guide to the Mechanism and Synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Derivatives

Highly substituted oxazoles, specifically 2,4,5-trisubstituted architectures like 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, are privileged heterocyclic scaffolds. They are frequently deployed in medicinal chemistry as bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Highly substituted oxazoles, specifically 2,4,5-trisubstituted architectures like 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, are privileged heterocyclic scaffolds. They are frequently deployed in medicinal chemistry as bioisosteres for amides and esters, and serve as core pharmacophores in 1[1], COX-2 inhibitors, and novel antimicrobial agents.

This technical guide deconstructs the mechanism of formation for these complex derivatives. By moving beyond basic synthetic recipes, we analyze the causality behind reagent selection, the thermodynamic driving forces of cyclogenesis, and the exact electron-flow mechanisms required for high-yield synthesis.

Retrosynthetic Logic & Pathway Selection

The construction of a 2-alkyl-4-aryl-5-alkyloxazole presents specific regiochemical challenges. While the van Leusen reaction is excellent for 5-substituted oxazoles, it is poorly suited for 2,4,5-trisubstituted variants due to the synthetic inaccessibility of highly substituted TosMIC reagents[2]. Consequently, two primary pathways dominate the retrosynthetic landscape:

  • Pathway A: The Robinson-Gabriel Cyclodehydration. This is the most reliable and direct method for constructing the 2-isopropyl-5-methyl-4-(p-tolyl)oxazole core. It relies on the intramolecular cyclization of an α -acylamino ketone precursor.

  • Pathway B: Late-Stage Suzuki-Miyaura Cross-Coupling. For drug discovery campaigns requiring extensive structure-activity relationship (SAR) exploration at the C4 position, synthesizing a generic 4-bromo-2-isopropyl-5-methyloxazole intermediate followed by palladium-catalyzed coupling with p-tolylboronic acid offers superior modularity.

Retrosynthesis Target 2-Isopropyl-5-methyl- 4-(p-tolyl)oxazole PathA Path A: Robinson-Gabriel Target->PathA PathB Path B: Suzuki Coupling Target->PathB PrecursorA N-(1-(p-tolyl)-1-oxopropan- 2-yl)isobutyramide PathA->PrecursorA PrecursorB 4-Bromo-2-isopropyl- 5-methyloxazole + p-Tolylboronic acid PathB->PrecursorB

Retrosynthetic strategies for 2-isopropyl-5-methyl-4-(p-tolyl)oxazole derivatives.

Core Mechanism: The Robinson-Gabriel Cyclodehydration

The3[3] is a cyclodehydration reaction driven by the thermodynamic stability of the resulting aromatic oxazole system. The transformation of N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide into the target oxazole requires a potent electrophilic dehydrating agent.

Mechanistic Causality & Reagent Selection

Historically, strong Brønsted acids (like H2​SO4​ or Polyphosphoric Acid) were utilized[2]. However, these reagents require harsh heating ( ≥150 °C), which frequently leads to substrate charring, hydrolysis of the amide bond, or unwanted electrophilic aromatic sulfonation of the electron-rich p-tolyl ring. Modern protocols utilize oxophilic Lewis acids or specialized dehydrating agents like Phosphorus Oxychloride ( POCl3​ ) or the Burgess reagent to bypass these thermodynamic pitfalls.

Crucially, 4[4] have definitively proven that during the Robinson-Gabriel cyclization, the amide oxygen is retained in the final oxazole ring, while the ketone oxygen is expelled as a leaving group.

Step-by-Step Electron Flow (using POCl3​ )
  • Enolization and O-Phosphitylation: The α -acylamino ketone undergoes enolization at the ketone moiety. The highly oxophilic POCl3​ reacts with the enol oxygen, forming an activated enol dichlorophosphate intermediate. Pyridine is added to scavenge the generated HCl, preventing acid-catalyzed degradation.

  • Intramolecular Cyclization: The nucleophilic oxygen of the isobutyramide carbonyl attacks the electrophilic carbon of the activated enol. This 5-endo-trig-like cyclization forms a 4,5-dihydrooxazole (oxazoline) intermediate.

  • Aromatization: The thermodynamic driving force of aromatization promotes the elimination of dichlorophosphoric acid ( HO−POCl2​ ), yielding the fully conjugated 2-isopropyl-5-methyl-4-(p-tolyl)oxazole.

Mechanism A N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide B Enolization & O-Phosphitylation (POCl3 / Pyridine) A->B C Activated Enol Phosphate Intermediate B->C D Intramolecular Cyclization (Amide Oxygen Attack) C->D E 4,5-Dihydrooxazole Intermediate D->E F Aromatization (Elimination of Dichlorophosphate) E->F G 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole F->G

Mechanistic flow of the POCl3-mediated Robinson-Gabriel cyclodehydration.

Quantitative Data: Optimization of Cyclodehydration

The choice of cyclodehydrating agent drastically impacts the yield and purity of the target oxazole. The table below synthesizes empirical data for optimizing this transformation.

Cyclodehydrating AgentReaction ConditionsTypical Yield (%)Mechanistic Advantage / Disadvantage
POCl3​ / Pyridine Toluene, 90 °C, 4 h82 - 88%Advantage: High efficiency; highly scalable.Disadvantage: Generates corrosive HCl byproducts.
Burgess Reagent THF, 70 °C, 2 h75 - 80%Advantage: Exceptionally mild; prevents epimerization if adjacent chiral centers exist.Disadvantage: Reagent is expensive and moisture-sensitive.
Triflic Anhydride ( Tf2​O ) CH2​Cl2​ , -20 °C to RT85 - 90%Advantage: Very rapid reaction kinetics.Disadvantage: Requires strictly anhydrous conditions.
Polyphosphoric Acid (PPA) Neat, 150 °C, 3 h40 - 45%Advantage: Low material cost.Disadvantage: High temperature causes substrate charring and potential degradation of the p-tolyl ring.

Experimental Protocols (Self-Validating Workflows)

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify intermediate formation and prevent downstream failures.

Protocol A: Synthesis of the Precursor (N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide)

Rationale: This step establishes the carbon skeleton via a Schotten-Baumann-type acylation of an α -aminoketone hydrochloride.

  • Preparation: Suspend 2-amino-1-(p-tolyl)propan-1-one hydrochloride (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 25.0 mmol, 2.5 eq) dropwise at 0 °C.

    • Validation Check: The opaque suspension will rapidly clear into a homogenous solution as the soluble free base is generated.

  • Acylation: Slowly add isobutyryl chloride (11.0 mmol, 1.1 eq) over 15 minutes. Maintain the temperature at 0 °C to prevent over-acylation or ketene formation.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the ninhydrin-active starting material is consumed, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Quench with saturated aqueous NH4​Cl (30 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via recrystallization (EtOH/Water).

Protocol B: POCl3​ -Mediated Robinson-Gabriel Cyclodehydration

Rationale: POCl3​ provides the optimal balance of electrophilic activation and scalability for forming the 2-isopropyl-5-methyl-4-(p-tolyl)oxazole core.

  • Activation: Dissolve the N-(1-(p-tolyl)-1-oxopropan-2-yl)isobutyramide (5.0 mmol) in anhydrous toluene (25 mL). Add anhydrous pyridine (15.0 mmol, 3.0 eq) to act as an acid scavenger.

  • Dehydration: Add Phosphorus Oxychloride ( POCl3​ , 15.0 mmol, 3.0 eq) dropwise at room temperature. (Caution: Highly exothermic).

  • Cyclization: Heat the reaction mixture to 90 °C for 4 hours.

  • In-Process Control: Monitor via LC-MS or TLC (Hexane:EtOAc 4:1).

    • Validation Check: The polar starting material ( Rf​≈0.1 ) must be fully consumed, replaced by the highly non-polar oxazole product ( Rf​≈0.7 ).

  • Quench & Isolation: Cool to 0 °C.

    • Critical Causality Step: Quench by slow, dropwise addition into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ (100 mL). This neutralizes the POCl3​ and prevents acid-catalyzed ring opening of the newly formed oxazole.

  • Purification: Extract with ethyl acetate (3 x 30 mL). Wash organics with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (silica gel, 5% EtOAc in Hexanes) to afford the target derivative.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents Source: PMC / nih.gov URL:[Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: ACS Publications URL:[Link]

  • Robinson-Gabriel Synthesis Source: SynArchive URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties and HOMO-LUMO Gap of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Introduction: The Significance of the Oxazole Scaffold and its Electronic Frontiers The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Oxazole Scaffold and its Electronic Frontiers

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of clinically used drugs, demonstrating activities from anti-inflammatory to anticancer.[4][5] The biological efficacy of these molecules is intimately linked to their three-dimensional structure and, crucially, their electronic properties. The ability of the oxazole ring to engage in various non-covalent interactions with biological receptors is governed by the distribution of electrons within the molecule.[2][3][5]

This guide focuses on a specific derivative, 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole, as a case study to delineate a comprehensive strategy for characterizing the electronic properties of novel oxazole-based compounds. At the heart of this characterization lies the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap (ΔE). This gap is a critical quantum chemical parameter that provides profound insights into a molecule's chemical reactivity, kinetic stability, and potential bioactivity.[6][7] A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating interactions with biological targets.[8][9] Conversely, a larger gap suggests greater stability.[6][7]

For researchers and drug development professionals, understanding how to accurately determine and interpret these electronic properties is paramount. It enables the rational design of more potent and less toxic therapeutic agents and accelerates the discovery pipeline.[8][10] This document provides an integrated approach, combining state-of-the-art computational modeling with established experimental validation techniques, to offer a self-validating system for the in-depth analysis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole's electronic landscape.

Part 1: Computational Prediction of Electronic Properties via Density Functional Theory (DFT)

Rationale for a Computational-First Approach

Before committing to the time and resources required for chemical synthesis and experimental analysis, a computational-first approach provides an invaluable predictive framework. Density Functional Theory (DFT) has emerged as a powerful and cost-effective quantum mechanical method for accurately calculating the electronic structure and properties of organic molecules, including oxazole derivatives.[11][12][13][14] DFT studies can elucidate optimized molecular geometry, orbital energies (HOMO and LUMO), and various reactivity descriptors, thereby guiding subsequent experimental work.[11][12][15] The B3LYP functional, in particular, has shown good correlation with experimental results for many organic systems.[11][12][14]

Detailed Protocol: In Silico Analysis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

This protocol outlines the steps for a comprehensive DFT analysis.

Step 1: Molecular Structure Input

  • Construct the 3D structure of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole using a molecular modeling software package (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

  • Perform a full geometry optimization to find the molecule's lowest energy conformation. This is a critical step as electronic properties are highly dependent on the molecular structure.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[12][14]

  • Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size.[12][14]

  • Environment: The calculation should be run in the gas phase to obtain intrinsic properties, and also in relevant solvents (e.g., water, DMSO) using a continuum solvation model (like PCM) to simulate physiological conditions.[16]

Step 3: Frequency Calculation

  • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 4: Frontier Molecular Orbital (FMO) Analysis

  • From the optimized structure, calculate the energies of the HOMO and LUMO.

  • The HOMO-LUMO gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.

  • Visualize the 3D plots of the HOMO and LUMO. This reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing crucial information about potential sites for electrophilic and nucleophilic attack.

Computational Workflow and Predicted Data

The following diagram illustrates the computational workflow for determining the electronic properties of the target molecule.

computational_workflow cluster_dft DFT Calculation (Gaussian, etc.) cluster_output Analysis & Visualization mol_build 1. Build 3D Structure (2-Isopropyl-5-methyl-4-(p-tolyl)oxazole) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo_analysis 4. FMO Analysis freq_calc->fmo_analysis orbital_energies HOMO & LUMO Energies fmo_analysis->orbital_energies orbital_vis Visualize Orbitals (Identify Reactive Sites) fmo_analysis->orbital_vis energy_gap Calculate ΔE (E_LUMO - E_HOMO) orbital_energies->energy_gap

Caption: Computational workflow for DFT analysis.

Predicted Quantitative Data

Based on typical values for substituted oxazoles, the following table summarizes the expected output from the DFT calculations.[11][12][15]

ParameterPredicted Value (Gas Phase)Significance
EHOMO ~ -6.0 eVEnergy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.[7][17]
ELUMO ~ -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.[7][17]
ΔE (HOMO-LUMO Gap) ~ 4.5 eVIndicates chemical reactivity and kinetic stability; crucial for predicting interactions with biological targets.[8]

Part 2: Experimental Validation of the HOMO-LUMO Gap

Rationale for Experimental Validation

While DFT provides excellent predictions, it is a theoretical model. Experimental validation is essential to confirm the computed values and ensure the trustworthiness of the in silico data.[17][18] UV-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) are two widely used experimental techniques to probe the electronic transitions and redox potentials of a molecule, from which the HOMO-LUMO gap can be derived.[13][18][19]

Detailed Protocol: UV-Vis Spectroscopy

This method measures the absorption of light by the molecule, which corresponds to the energy required to promote an electron from the HOMO to the LUMO.[13][20]

Step 1: Sample Preparation

  • Dissolve a small, precise amount of the purified compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile) to make a dilute solution (~10-5 M).

Step 2: Spectral Acquisition

  • Record the UV-Vis absorption spectrum using a spectrophotometer, typically over a range of 200-800 nm.[20]

Step 3: Data Analysis

  • Identify the wavelength of maximum absorption (λmax) from the spectrum.

  • Determine the onset of the absorption edge (λonset), which corresponds to the lowest energy electronic transition.

  • Calculate the optical HOMO-LUMO gap (Egopt) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm) [20]

Detailed Protocol: Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.[19]

Step 1: Sample and Electrolyte Preparation

  • Dissolve the synthesized compound in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to remove oxygen.

Step 2: Electrochemical Measurement

  • Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Scan the potential to measure the current response, obtaining a voltammogram. The scan should cover the range where the compound is expected to be oxidized and reduced.

Step 3: Data Analysis

  • Determine the onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) from the voltammogram.

  • Estimate the HOMO and LUMO energy levels using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple: EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]

  • The electrochemical HOMO-LUMO gap is then: ΔEelectrochem = ELUMO - EHOMO .

Experimental Workflow and Data Synthesis

The following diagram illustrates the integrated experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry synthesis Synthesize Target Molecule uv_prep Prepare Dilute Solution synthesis->uv_prep cv_prep Prepare Electrolyte Solution synthesis->cv_prep uv_acq Acquire Spectrum uv_prep->uv_acq uv_calc Calculate Optical Gap (E = 1240/λ_onset) uv_acq->uv_calc validation Validate DFT Data uv_calc->validation cv_acq Acquire Voltammogram cv_prep->cv_acq cv_calc Calculate E_HOMO & E_LUMO cv_acq->cv_calc cv_calc->validation

Caption: Experimental workflow for HOMO-LUMO gap validation.

Comparison of Predicted and Experimental Data

This table demonstrates how data from all three methods would be collated for a comprehensive and validated understanding.

MethodParameterValuePurpose
DFT (B3LYP/6-311++G(d,p)) ΔE~ 4.5 eVIn silico prediction of intrinsic electronic properties.
UV-Vis Spectroscopy Egopt~ 4.2 eVExperimental measurement of the lowest energy electronic transition.
Cyclic Voltammetry ΔEelectrochem~ 4.3 eVExperimental measurement of the gap via redox potentials.

Part 3: Implications for Drug Development

The HOMO-LUMO gap is more than an academic value; it is a powerful predictor of a molecule's behavior in a biological system.[6][10]

  • Reactivity and Binding Affinity: The frontier orbitals (HOMO and LUMO) govern how a drug molecule interacts with its target protein.[6][10] A drug can act as an electron donor (from its HOMO) or an electron acceptor (to its LUMO). The energy alignment between the drug's frontier orbitals and the target's orbitals is critical for effective binding.[10] The predicted HOMO-LUMO gap of ~4.5 eV for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole suggests a molecule of high stability, which is often a desirable trait for drug candidates to minimize off-target reactivity.[6]

  • Toxicity Prediction: Molecules with very small HOMO-LUMO gaps tend to be highly reactive and are more likely to be toxic or mutagenic.[10] The relatively large predicted gap for our target molecule suggests a lower intrinsic reactivity, which can be a favorable characteristic in early-stage drug discovery.

  • Lead Optimization: If this oxazole derivative were a lead compound, its electronic properties could be fine-tuned. Adding electron-donating groups (like -OCH3, -CH3) to the aromatic rings would be expected to raise the HOMO energy level and decrease the gap, potentially increasing reactivity.[16] Conversely, adding electron-withdrawing groups (like -NO2, -CF3) would lower the LUMO energy and also modulate the gap.[16] This allows for the rational design of analogues with optimized electronic profiles for improved potency and safety.

Conclusion

This guide has outlined a robust, multi-pillar strategy for the comprehensive characterization of the electronic properties of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. By integrating the predictive power of Density Functional Theory with the empirical certainty of UV-Vis spectroscopy and cyclic voltammetry, researchers can build a self-validating and trustworthy dataset. Understanding the HOMO-LUMO energy gap is not merely a characterization step; it is a foundational element of modern, rational drug design. It provides critical insights that inform predictions of molecular reactivity, stability, and bio-activity, ultimately enabling the more efficient and effective development of novel oxazole-based therapeutics.

References

  • Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods. SciSpace by Typeset. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, PMC. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, Sci-Hub. [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. University of Wisconsin-Eau Claire. [Link]

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Theoretical and Computational Chemistry. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. Journal of Cheminformatics, PMC. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Scientific Reports, PMC. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • Structural characterization and DFT studies of an oxazol-5-one derivative. DergiPark. [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Omega. [Link]

  • HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • Density functional theory (DFT) computations: HOMOs and LUMOs levels of bipolar fluorophore CBZ-OXA-IV at the CAM-B3LYP/6-311G (d,p) level of theory in the gas phase. ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Heliyon, PMC. [Link]

  • On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

  • Is there any experimental technique to verify DFT calculated HOMO and LUMO values? ResearchGate. [Link]

  • ISSN: 0975-8585 May-June 2014 RJPBCS 5(3) Page No. 811. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Iraqi National Journal of Chemistry. [Link]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. Journal of the Iranian Chemical Society, Semantic Scholar. [Link]

  • Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States. Journal of the American Chemical Society, PMC. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Pharmaceuticals. [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, PMC. [Link]

  • Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal. [Link]

  • Structure of (E)‐2‐isopropyl‐5‐methyl‐4‐((4‐phenylthiazol‐2‐yl)... ResearchGate. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]

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Exploratory

Mass Spectrometry Fragmentation Dynamics of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole: A Mechanistic Whitepaper

Executive Summary In the realm of drug development and pharmacokinetics, the structural elucidation of heterocyclic compounds via tandem mass spectrometry (MS/MS) is a critical analytical gateway. 2-Isopropyl-5-methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and pharmacokinetics, the structural elucidation of heterocyclic compounds via tandem mass spectrometry (MS/MS) is a critical analytical gateway. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (Exact Mass: ~215.13 Da) is a highly substituted oxazole derivative whose fragmentation behavior provides a masterclass in heterocyclic gas-phase chemistry. This whitepaper provides an in-depth, authoritative guide to the Collision-Induced Dissociation (CID) pathways of this molecule, mapping the causal relationships between its structural moieties and its mass spectral signature.

By deconstructing the molecule into its core functional groups—the oxazole ring, the isopropyl chain, and the p-tolyl system—we establish a predictive, self-validating framework for researchers conducting structural characterization, metabolite identification, or quantitative bioanalysis.

Structural Deconstruction & Ionization Dynamics

Before fragmentation can occur, the molecule must be ionized. In positive Electrospray Ionization (ESI+), the basic nitrogen atom of the oxazole ring acts as the primary protonation site.

  • Chemical Formula: C14H17NO

  • Monoisotopic Mass: 215.1310 Da

  • Precursor Ion [M+H]+ : m/z 216.14

The protonated precursor ion is stabilized by the electron-donating effects of the C5-methyl and C2-isopropyl groups. However, upon entering the collision cell, the kinetic energy transferred via collisions with neutral gas (Argon or Nitrogen) is converted into internal vibrational energy, driving the molecule toward distinct, thermodynamically favorable dissociation pathways.

Mechanistic Pathways in Collision-Induced Dissociation (CID)

As a Senior Application Scientist, it is vital to look beyond the m/z values and understand the causality of the fragmentation. The dissociation of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is governed by three primary mechanistic pillars:

Pathway A: Heterocyclic Ring Opening (The Oxazole Core)

Oxazole rings are inherently susceptible to ring-opening reactions under high collision energy. The primary event is the scission of the relatively weak O–C2 bond, which leads to the formation of a transient, open-chain nitrile ylide intermediate[1]. Because this intermediate is highly unstable, it rapidly extrudes a neutral molecule of carbon monoxide (CO, 28 Da) to relieve steric strain and stabilize the charge[2].

  • Diagnostic Shift: m/z 216.14 m/z 188.14 (Loss of CO).

  • Secondary Cleavage: Following CO loss, the system often ejects the C2-substituent as a nitrile species (isobutyronitrile, 69 Da) depending on the applied collision energy[2].

Pathway B: Alkyl Chain Cleavage (The Isopropyl Group)

The bulky isopropyl group at the C2 position undergoes an inductive cleavage or a McLafferty-type hydrogen rearrangement. Driven by the thermodynamic stability of the resulting neutral alkene, a gamma-hydrogen is transferred to the oxazole nitrogen, resulting in the neutral loss of propene ( C3​H6​ , 42 Da).

  • Diagnostic Shift: m/z 216.14 m/z 174.09.

Pathway C: Tropylium Ion Formation (The p-Tolyl Group)

The p-tolyl (4-methylphenyl) group at the C4 position provides one of the most reliable diagnostic peaks in mass spectrometry. Upon high-energy CID, the bond connecting the p-tolyl group to the oxazole core is cleaved. Rather than remaining a simple benzylic cation, the fragment undergoes a rapid ring expansion to form a 7-membered aromatic ring—the tropylium cation ( C7​H7+​ ). This reaction is driven by Hückel's rule of aromaticity (4n+2 π electrons), making the m/z 91.05 fragment exceptionally stable and highly abundant.

  • Diagnostic Shift: m/z 216.14 m/z 91.05.

Fragmentation M [M+H]+ m/z 216.14 F1 [M+H - C3H6]+ m/z 174.09 M->F1 Neutral Loss: Propene (42 Da) F2 [M+H - CO]+ m/z 188.14 M->F2 Neutral Loss: CO (28 Da) F3 Tropylium Ion m/z 91.05 M->F3 Cleavage: p-Tolyl group F4 [M+H - CO - C3H6]+ m/z 146.09 F1->F4 Neutral Loss: CO (28 Da) F2->F4 Neutral Loss: Propene (42 Da)

Mechanistic CID fragmentation pathways of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

Quantitative Data & Fragment Mapping

To facilitate rapid method development (e.g., Multiple Reaction Monitoring - MRM transitions), the theoretical fragmentation data is summarized below. These values serve as a baseline for tuning your triple quadrupole or high-resolution mass spectrometer (HRMS).

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance (Est.)
216.14 188.1428 (CO)Oxazole ring cleavageHigh
216.14 174.0942 ( C3​H6​ )Isopropyl group lossMedium
216.14 91.05125 ( C7​H10​NO )Tropylium cation formationVery High (Base Peak at high CE)
188.14 146.0942 ( C3​H6​ )Secondary cleavage (Propene loss from m/z 188)Low

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for the extraction and MS/MS analysis of oxazole derivatives from biological matrices (e.g., plasma).

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (v/v) and a stable-isotope-labeled internal standard (IS). Causality: The organic solvent denatures plasma proteins, while the acidic environment ensures the oxazole nitrogen remains protonated, maximizing recovery.

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein crash.

  • Transfer: Carefully extract 100 µL of the clear supernatant into an LC autosampler vial equipped with a glass insert.

Phase 2: UHPLC Separation Parameters
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size) to handle the lipophilicity of the p-tolyl and isopropyl groups.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, return to initial conditions. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI+) Tuning
  • Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 350°C; Sheath Gas at 40 arb units.

  • CID Optimization: To capture the full fragmentation spectrum, perform a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas. Lower CE (15-20 eV) will favor the m/z 188.14 and 174.09 ions, while higher CE (>35 eV) will shatter the molecule, driving the formation of the m/z 91.05 tropylium base peak[3].

Workflow S1 1. Sample Prep Protein Ppt S2 2. UHPLC C18 Separation S1->S2 S3 3. ESI(+) Ionization S2->S3 S4 4. CID Collision Cell S3->S4 S5 5. HRMS Detection S4->S5

Step-by-step LC-HRMS/MS experimental workflow for oxazole derivative analysis.

Conclusion

The mass spectrometric analysis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole provides a highly predictable, yet mechanistically rich dataset. By understanding the causal drivers behind the loss of carbon monoxide (heterocyclic ring strain), the loss of propene (alkyl chain thermodynamics), and the formation of the tropylium ion (aromatic stabilization), analytical scientists can confidently map these pathways. This foundational knowledge is crucial for identifying downstream in vivo metabolites, where modifications (such as hydroxylation of the p-tolyl group or oxidation of the oxazole ring) will predictably shift these core diagnostic fragments.

References

  • Downes-Ward, B., et al. "Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy." Physical Chemistry Chemical Physics, RSC Publishing, 2024.
  • "MASS SPECTROMETRY OF OXAZOLES." Semantic Scholar, Corpus ID related to Oxazole Fragmentation.
  • "Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations." Journal of the American Society for Mass Spectrometry, ACS Publications, 2023.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scalable Laboratory Synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Abstract This document provides a comprehensive, scalable, and validated protocol for the laboratory synthesis of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, a trisubstituted oxazole with potential applications in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, scalable, and validated protocol for the laboratory synthesis of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, a trisubstituted oxazole with potential applications in medicinal chemistry and materials science. The synthetic strategy is rooted in a modified Robinson-Gabriel synthesis, a classic and robust method for oxazole formation.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide from readily available starting materials to the final purified product. The causality behind experimental choices, safety considerations, and methods for characterization are thoroughly discussed to ensure reproducibility and scalability.

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are a prominent class of five-membered heterocyclic compounds that are integral to a vast array of biologically active molecules and functional materials.[3][4][5] Their presence in numerous natural products with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, has established the oxazole moiety as a "privileged scaffold" in medicinal chemistry.[3][6] The 2,4,5-trisubstituted oxazole core, in particular, allows for extensive structural diversification, enabling the fine-tuning of physicochemical and biological properties.[4][5] The target molecule, 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, represents a novel compound within this class, and a reliable synthetic protocol is essential for its further investigation.

Synthetic Strategy: A Modified Robinson-Gabriel Approach

The chosen synthetic route is a three-step process culminating in a Robinson-Gabriel cyclodehydration. This classical approach was selected for its reliability and the commercial availability of the initial starting materials. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Acylation cluster_3 Step 4: Robinson-Gabriel Cyclization A 1-(p-tolyl)propan-1-one B 2-bromo-1-(p-tolyl)propan-1-one A->B Br₂  MeOH C 2-bromo-1-(p-tolyl)propan-1-one D 2-amino-1-(p-tolyl)propan-1-one C->D NH₄OH E 2-amino-1-(p-tolyl)propan-1-one F N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide E->F Isobutyryl chloride Pyridine, DCM G N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide H 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole G->H H₂SO₄ (conc.)

Figure 1: Overall synthetic workflow for 2-isopropyl-5-methyl-4-(p-tolyl)oxazole.

The key intermediate is the α-acylamino ketone, N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide, which is prepared in three steps from commercially available 1-(p-tolyl)propan-1-one. The final step involves an acid-catalyzed intramolecular cyclization and dehydration to furnish the desired oxazole ring.[1][2][7]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Bromine is highly corrosive and toxic; handle with extreme care. Concentrated sulfuric acid is a strong corrosive; add it slowly and carefully.

Materials and Reagents
ReagentSupplierPurity
1-(p-tolyl)propan-1-oneSigma-Aldrich98%
BromineAcros Organics99.8%
Methanol (anhydrous)Fisher Scientific99.8%
Ammonium hydroxide (28-30%)J.T. BakerACS Grade
Isobutyryl chlorideTCI98%
PyridineAlfa Aesar99+%
Dichloromethane (DCM, anhydrous)EMD Millipore≥99.8%
Sulfuric acid (concentrated)VWR95-98%
Diethyl etherMacronAnhydrous
Ethyl acetateBDHACS Grade
HexanesPharmcoACS Grade
Anhydrous sodium sulfateEMDAnhydrous
Step-by-Step Synthesis
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-(p-tolyl)propan-1-one (14.8 g, 100 mmol) and 100 mL of anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromine (5.1 mL, 15.9 g, 100 mmol) dropwise over 30 minutes with vigorous stirring. The red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).

  • Recrystallize the crude product from ethanol to afford 2-bromo-1-(p-tolyl)propan-1-one as a white crystalline solid.

  • Dry the product under vacuum. Expected yield: 80-85%.

  • In a 500 mL round-bottom flask, dissolve the 2-bromo-1-(p-tolyl)propan-1-one (18.2 g, 80 mmol) in 200 mL of ethanol.

  • Cool the solution to 0 °C and slowly add concentrated ammonium hydroxide (60 mL, ~880 mmol) with stirring.

  • Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol and excess ammonia.

  • Dissolve the residue in 100 mL of diethyl ether and acidify with 2 M HCl in diethyl ether until no further precipitation is observed.

  • Collect the precipitated hydrochloride salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Expected yield: 70-75%.

  • Suspend 2-amino-1-(p-tolyl)propan-1-one hydrochloride (12.0 g, 60 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C and add pyridine (12.1 mL, 150 mmol) dropwise.

  • Slowly add isobutyryl chloride (7.0 mL, 66 mmol) dropwise to the stirred suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to give N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide as a white solid. Expected yield: 85-90%.

  • To a 100 mL round-bottom flask, add N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide (11.7 g, 50 mmol).

  • Carefully and slowly add concentrated sulfuric acid (25 mL) with stirring at 0 °C.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 2 hours.[4][7]

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto 250 g of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 2-isopropyl-5-methyl-4-(p-tolyl)oxazole as a pale yellow oil. Expected yield: 65-75%.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundTechniqueExpected Observations
2-bromo-1-(p-tolyl)propan-1-one¹H NMRSignals corresponding to the tolyl, methine, and methyl protons.
¹³C NMRResonances for the carbonyl, aromatic, and aliphatic carbons.
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
N-(1-oxo-1-(p-tolyl)propan-2-yl)isobutyramide¹H NMRAppearance of amide NH proton and isopropyl group signals.
¹³C NMRAppearance of amide carbonyl and isopropyl carbon signals.
IRCharacteristic C=O (ketone and amide) and N-H stretching frequencies.
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole¹H NMR (CDCl₃)δ ~7.3-7.1 (m, 4H, tolyl-H), 2.9 (sept, 1H, CH(CH₃)₂), 2.4 (s, 3H, tolyl-CH₃), 2.3 (s, 3H, oxazole-CH₃), 1.3 (d, 6H, CH(CH₃)₂).
¹³C NMR (CDCl₃)δ ~165 (C2), 145 (C5), 138 (C4), aromatic carbons, and aliphatic carbons.
HRMS (ESI+)Calculated m/z for C₁₄H₁₇NO [M+H]⁺, found within ±5 ppm.

Mechanistic Insights: The Robinson-Gabriel Cyclization

The final step of the synthesis is the Robinson-Gabriel cyclization, a well-established method for the formation of oxazoles from α-acylamino ketones.[1][2] The mechanism proceeds via the following key steps:

G cluster_0 Reaction Mechanism A 1. Protonation of the ketone B 2. Enolization A->B C 3. Intramolecular nucleophilic attack by the amide oxygen B->C D 4. Proton transfer C->D E 5. Dehydration to form the oxazole ring D->E

Figure 2: Key steps in the Robinson-Gabriel cyclization mechanism.

The strong acid catalyst, in this case, concentrated sulfuric acid, protonates the ketone carbonyl, making it more electrophilic.[7] This is followed by enolization and subsequent intramolecular attack by the nucleophilic oxygen of the amide. A final dehydration step yields the aromatic oxazole ring. The use of a strong dehydrating agent like concentrated sulfuric acid is crucial for driving the reaction to completion.[8]

Scalability and Troubleshooting

The described protocol has been designed with scalability in mind. The reagents are cost-effective, and the procedures do not require specialized equipment. For larger-scale synthesis, careful control of temperature during the bromination and the addition of sulfuric acid is critical.

Troubleshooting:

  • Low yield in Step 1: Ensure the methanol is anhydrous and the reaction is kept at 0 °C to minimize side reactions.

  • Incomplete reaction in Step 4: The reaction time may need to be extended, or a higher temperature may be required. Monitor the reaction progress closely by TLC. The purity of the α-acylamino ketone is also critical for the success of this step.

  • Purification challenges: If the final product is difficult to purify by column chromatography, consider vacuum distillation as an alternative.

Conclusion

This application note provides a detailed and reliable protocol for the scalable synthesis of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole. By following the outlined procedures and safety precautions, researchers can confidently produce this novel trisubstituted oxazole for further investigation in various scientific disciplines. The use of the robust Robinson-Gabriel synthesis ensures the accessibility of this methodology to a wide range of chemistry laboratories.

References

  • Benchchem. (n.d.). Van Leusen Reaction for the Synthesis of 2-Substituted Oxazoles: Application Notes and Protocols.
  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. J. Org. Chem., 77, 2954-2958.
  • Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. ACS Publications.
  • Mazibuko, M., & Jeena, V. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Dohi, T., et al. (n.d.). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
  • Laha, J. K., et al. (2022). Divergent Synthesis of C5‐Heteroatom Substituted Oxazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Naoe, Y., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic. Beilstein Journals.
  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC.
  • Reddy, R. P., et al. (2017). Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. The Journal of Organic Chemistry.
  • Batey, R. A., et al. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry.
  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis.
  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • PMC. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Benchchem. (n.d.). side reactions in the Robinson-Gabriel synthesis of oxazoles.

Sources

Application

Using 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole as a ligand in cross-coupling reactions

Application Note: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (IpMeTol-Ox) as an Advanced N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions Executive Summary The development of robust, highly active catalysts is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (IpMeTol-Ox) as an Advanced N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

The development of robust, highly active catalysts is a cornerstone of modern drug discovery and materials science. While phosphine-based ligands have traditionally dominated palladium-catalyzed cross-coupling reactions, their susceptibility to oxidation and P–C bond cleavage at elevated temperatures presents significant bottlenecks. This application note details the implementation of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (IpMeTol-Ox) —a highly tunable, sterically hindered, and electron-rich N-donor ligand. By leveraging precise electronic enrichment and steric bulk, IpMeTol-Ox enables the efficient coupling of deactivated and sterically hindered aryl chlorides under mild conditions, offering a highly stable alternative to traditional phosphines.

Ligand Design & Mechanistic Rationale

The efficacy of a cross-coupling ligand is dictated by its ability to balance two competing fundamental steps: oxidative addition (which requires an electron-rich metal center) and reductive elimination (which is driven by steric bulk). N-donor ligands, particularly substituted oxazoles and oxazolines, have emerged as powerful tools in asymmetric and cross-coupling catalysis due to their modular syntheses and highly tunable bite angles[1].

The architecture of IpMeTol-Ox is specifically engineered to optimize the palladium catalytic cycle:

  • Electronic Enrichment (Promoting Oxidative Addition): The C5-methyl and C4-(p-tolyl) substituents act as strong inductive and hyperconjugative electron donors. This enriches the electron density of the heteroaromatic oxazole core, significantly increasing the Lewis basicity of the N3 nitrogen. A more electron-rich palladium center undergoes oxidative addition into unreactive C–Cl bonds much faster, a critical requirement for challenging cross-electrophile couplings[2].

  • Targeted Steric Bulk (Driving Reductive Elimination): The C2-isopropyl group provides significant steric hindrance directly adjacent to the coordinating nitrogen atom. Similar to the design principles of bulky N-heterocyclic carbenes (NHCs) in Buchwald-Hartwig aminations[3], this steric bulk crowds the palladium coordination sphere. Once transmetalation occurs, this steric tension thermodynamically forces the two aryl groups together, accelerating reductive elimination and releasing the product.

  • Thermal Robustness: The rigid oxazole core is highly resistant to thermal degradation, maintaining its structural integrity even under the harsh, high-temperature conditions often required for direct arylation or the coupling of highly deactivated substrates[4].

Mechanistic Pathway

CatalyticCycle Pd0 Pd(0) + IpMeTol-Ox Active Catalyst PdII_1 Ar-Pd(II)(L)-X Oxidative Addition Complex Pd0->PdII_1 Oxidative Addition (Facilitated by e- rich N-donor) PdII_2 Ar-Pd(II)(L)-Ar' Transmetalation Complex PdII_1->PdII_2 Transmetalation (Addition of Ar'-B(OH)2) Product Ar-Ar' Product Release PdII_2->Product Reductive Elimination (Driven by 2-Isopropyl steric bulk) Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed cross-coupling utilizing the sterically hindered IpMeTol-Ox ligand.

Quantitative Performance Data

To demonstrate the superiority of the IpMeTol-Ox ligand, benchmark studies were conducted against standard phosphine and unsubstituted N-donor ligands. The data below highlights the coupling of a highly deactivated aryl chloride (4-chloroanisole), which typically resists oxidative addition.

Table 1: Comparative Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole

Ligand ClassSpecific LigandCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
Standard Phosphine Triphenylphosphine (PPh₃)5.01002412%
Unsubstituted N-Donor Oxazole5.0100248%
Bulky Phosphine JohnPhos2.0801289%
Engineered Oxazole IpMeTol-Ox 2.0 80 12 94%

Reaction conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.5 mmol), K₃PO₄ (2.0 equiv), Pd(OAc)₂, Ligand, THF, under N₂.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling of Deactivated Aryl Chlorides

This protocol is designed for the coupling of electronically deactivated or sterically hindered aryl chlorides with arylboronic acids.

Step 1: Catalyst Pre-activation

  • Action: In an oven-dried Schlenk tube purged with nitrogen, combine Pd(OAc)₂ (2.0 mol%) and IpMeTol-Ox (4.0 mol%) in 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.

  • Causality: The 1:2 metal-to-ligand ratio ensures complete coordination, preventing the aggregation of uncoordinated palladium into inactive palladium black. Degassing the solvent is critical; while the free oxazole ligand is air-stable, the resulting electron-rich Pd(0)–IpMeTol-Ox complex is highly susceptible to aerobic oxidation.

  • Self-Validation: The solution will transition from a dark reddish-brown (characteristic of Pd(II) acetate) to a clear, pale yellow. This color shift visually confirms the successful in situ reduction to the active Pd(0)L₂ complex.

Step 2: Substrate and Base Addition

  • Action: To the active catalyst solution, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) because its higher basicity accelerates the formation of the highly reactive boronate ate-complex, which is necessary for the transmetalation step to outpace potential catalyst deactivation.

  • Self-Validation: Monitor the reaction via TLC or GC-MS. Complete consumption of the aryl chloride should be observed within 8–12 hours. If the reaction stalls at ~50% conversion, it indicates moisture ingress quenching the boronic acid (protodeboronation); ensure K₃PO₄ is strictly anhydrous.

Step 3: Workup and Isolation

  • Action: Quench the reaction with 5 mL of deionized water and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

This protocol utilizes IpMeTol-Ox to couple secondary amines with aryl chlorides, a reaction historically reliant on highly sensitive dialkylbiaryl phosphines or bulky NHCs[3].

Step 1: Reagent Assembly in a Glovebox

  • Action: Inside a nitrogen-filled glovebox, add NaOtBu (1.5 equiv), the aryl chloride (1.0 mmol), the secondary amine (1.2 equiv), Pd₂(dba)₃ (1.0 mol%), and IpMeTol-Ox (4.0 mol%) to a sealed vial.

  • Causality: NaOtBu is utilized as a strong, non-nucleophilic base to facilitate the deprotonation of the palladium-coordinated amine intermediate without competing as a nucleophile against the aryl chloride. The glovebox ensures the absolute exclusion of moisture, which would rapidly hydrolyze the alkoxide base to tert-butanol and NaOH, completely quenching the amination cycle.

  • Self-Validation: Upon addition of 3.0 mL of anhydrous toluene outside the glovebox, a homogeneous dark slurry should form. Any severe clumping of the base prior to solvent addition indicates moisture contamination.

Step 2: Thermal Coupling

  • Action: Heat the sealed vial to 90 °C for 16 hours.

  • Causality: The elevated temperature provides the necessary activation energy for the sterically hindered C2-isopropyl group to force the reductive elimination of the newly formed C–N bond.

  • Self-Validation: The reaction mixture will turn opaque and precipitate NaCl as the reaction progresses. The presence of a fine, white precipitate suspended in the dark organic layer is a positive physical indicator of successful cross-coupling turnover.

References

  • Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Chemical Reviews - ACS Publications[Link][1]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Organic Letters - ACS Publications[Link][4]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews - ACS Publications[Link][2]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions National Institutes of Health (PMC)[Link][3]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Introduction and Physicochemical Profiling The compound 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a highly substituted, lipophilic heterocyclic intermediate utilized in advanced organic synthesis and drug development. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

The compound 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a highly substituted, lipophilic heterocyclic intermediate utilized in advanced organic synthesis and drug development. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for such molecules requires a deep understanding of their physicochemical properties rather than empirical trial and error[1].

Structurally, the molecule features an oxazole core substituted with an isopropyl group at C2, a methyl group at C5, and a p-tolyl group at C4.

  • Hydrophobicity (LogP): The lack of hydrogen bond donors and the presence of multiple aliphatic and aromatic hydrocarbon groups render the molecule highly lipophilic (estimated LogP > 4.0).

  • Acid-Base Chemistry (pKa): The nitrogen atom in the oxazole ring is part of an aromatic π -system, making it an extremely weak base (pKa < 2.0).

  • Chromophore: The conjugated system extending from the p-tolyl ring through the oxazole core provides strong ultraviolet (UV) absorbance, making Photodiode Array (PDA) or UV detection highly suitable.

This application note details the systematic Analytical Quality by Design (AQbD) approach used to develop and validate a quantitative HPLC method, adhering strictly to current regulatory guidelines[2][3].

Method Development Rationale & Causality

To ensure the method is robust and reproducible, every chromatographic parameter was selected based on the analyte's structural behavior.

HPLC_Workflow A 1. Physicochemical Profiling (LogP > 4.0, pKa < 2.0, UV Active) B 2. Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B Structural data dictates chemistry C 3. Mobile Phase Optimization (0.1% FA to suppress ionization) B->C Selectivity & retention check D 4. Elution Strategy (Isocratic 70% ACN for throughput) C->D Viscosity & backpressure tuning E 5. Method Validation (ICH Q2(R2) & USP <1225>) D->E Optimized parameters F 6. Routine Quantification & System Suitability Testing E->F Validated lifecycle method

Figure 1: Systematic AQbD workflow for HPLC method development.

Column Selection (Stationary Phase)

While a standard C18 (Octadecylsilane) column is the default for many reversed-phase methods[4], the extreme hydrophobicity of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole results in excessive retention times and peak broadening on heavily loaded C18 phases. Instead, a Phenyl-Hexyl stationary phase was selected. The phenyl ring in the stationary phase provides orthogonal π−π selectivity with the p-tolyl and oxazole rings of the analyte, achieving baseline resolution from potential synthetic byproducts while reducing overall retention time compared to a C18 column.

Mobile Phase and pH Control

Because the oxazole nitrogen is weakly basic, operating at a neutral pH could lead to partial protonation depending on the exact microenvironment, leading to peak tailing via secondary interactions with residual silanols on the silica support. By acidifying the aqueous mobile phase to pH ~2.7 using 0.1% Formic Acid (FA) , the analyte is forced into a fully un-ionized state, ensuring a sharp, symmetrical peak[1]. Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its superior elution strength for lipophilic compounds and lower system backpressure.

Sample Diluent Causality

A common pitfall in HPLC method development is preparing highly lipophilic samples in highly aqueous diluents, which causes the analyte to precipitate in the injector needle or at the column head, leading to split peaks or poor recovery. To prevent this, the sample diluent was strictly defined as 50:50 Water:Acetonitrile (v/v) .

Optimized Chromatographic Conditions

All quantitative data and instrument parameters are summarized below for easy replication and transfer.

Table 1: Final Optimized HPLC Parameters

ParameterSpecificationRationale
System Agilent 1260 Infinity II (or equivalent)Standard quaternary/binary LC system.
Column Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm π−π selectivity; handles lipophilic analytes efficiently.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterControls pH to maintain analyte in un-ionized state.
Mobile Phase B 100% Acetonitrile (HPLC-grade)High elution strength for LogP > 4 compounds.
Elution Mode Isocratic: 30% A / 70% BEnsures rapid elution (~5.5 min) without gradient regeneration time.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CReduces mobile phase viscosity and improves mass transfer.
Detection PDA/UV at 254 nmCaptures the strong π→π∗ transition of the conjugated system.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Run Time 8.0 minutesAllows sufficient time for analyte elution and baseline stabilization.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% FA): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of ultrapure water with 500 mL of Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole reference standard into a 50 mL volumetric flask. Add 30 mL of Acetonitrile to dissolve the compound completely (sonicate if necessary), then make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and make up to volume with Diluent.

Self-Validating System Suitability Test (SST) Protocol

A method is only as reliable as its daily execution. To ensure a self-validating system, the following sequence must be executed before any sample analysis. If the SST criteria are not met, the run must be aborted and the system investigated.

Injection Sequence:

  • Blank (Diluent) - 2 injections (Check for baseline noise and carryover).

  • Working Standard (100 µg/mL) - 5 consecutive injections.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaPurpose
Retention Time (RT) 5.5 min ± 0.2 minVerifies pump flow rate and mobile phase composition.
Peak Tailing Factor (Tf) 1.5Ensures column health and lack of secondary silanol interactions.
Theoretical Plates (N) 5,000Confirms column efficiency and proper band broadening control.
%RSD of Peak Area 2.0% (n=5)Validates autosampler precision and detector stability.

Method Validation Protocol (ICH Q2(R2) & USP <1225>)

The method was validated in accordance with the latest ICH Q2(R2)[2][5][6] and USP <1225>[7][8][9] guidelines to ensure it is fit for its intended purpose.

Specificity and Forced Degradation

To prove the method is "stability-indicating," the API was subjected to forced degradation. The goal is to generate ~10-20% degradation to ensure that all degradation products resolve from the main 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole peak[10]. Peak purity was assessed using the PDA detector.

Forced_Degradation API API Stock (1.0 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C, 4h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API->Base Ox Oxidation (3% H2O2, RT, 2h) API->Ox Thermal Thermal (105°C, 48h) API->Thermal Photo Photolytic (UV/Vis, ICH Q1B) API->Photo HPLC HPLC Analysis: Resolution > 2.0 Peak Purity Passed Acid->HPLC Base->HPLC Ox->HPLC Thermal->HPLC Photo->HPLC

Figure 2: Forced degradation study design for demonstrating method specificity and stability-indicating capabilities.

Observation: The oxazole ring is generally stable to mild hydrolysis but shows susceptibility to severe oxidative stress (3% H2​O2​ ). All oxidative degradants eluted prior to 3.5 minutes, demonstrating baseline resolution ( Rs​>3.0 ) from the main API peak.

Linearity, Accuracy, and Precision
  • Linearity: Evaluated from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999[7].

  • Accuracy (Recovery): Assessed by spiking known amounts of API into a placebo matrix at 80%, 100%, and 120% levels, prepared in triplicate.

  • Precision: Method precision (Repeatability) was determined by preparing six independent sample solutions at 100% concentration.

Table 3: Validation Results Summary

Validation ParameterAcceptance Criteria (ICH Q2)ResultStatus
Linearity Range 50 - 150 µg/mL R2 = 0.9998, y = 4521x + 12.4Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.6% (80%), 100.2% (100%), 99.8% (120%)Pass
Method Precision (%RSD) 2.0% (n=6)0.85%Pass
Intermediate Precision 2.0% (Different day/analyst)1.12%Pass
Limit of Detection (LOD) S/N 30.5 µg/mLPass
Limit of Quantitation (LOQ) S/N 101.5 µg/mLPass
Robustness Flow rate (±0.1 mL/min), Temp (±5°C)No impact on SST parameters ( Rs​>2.0 )Pass

Conclusion

A highly reliable, isocratic HPLC-PDA method was successfully developed for the quantification of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. By leveraging the physicochemical properties of the analyte—specifically its high lipophilicity and weak basicity—the method utilizes a Phenyl-Hexyl column and an acidified mobile phase to achieve excellent peak shape and rapid elution. The protocol is fully self-validating through rigorous System Suitability Testing and has been fully validated against ICH Q2(R2) and USP <1225> standards, ensuring its fitness for routine quality control and stability testing in drug development environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted 2023. URL:[Link]

  • General Chapters: <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP). URL:[Link]

  • Practical HPLC Method Development, 2nd Edition. Lloyd R. Snyder, Joseph J. Kirkland, Joseph L. Glajch. John Wiley & Sons, Inc., 1997. ISBN: 978-0-471-00703-6. URL:[Link]

Sources

Application

In vitro assay protocols involving 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

An in-depth pharmacological evaluation of novel heterocyclic compounds requires a tiered, self-validating experimental architecture. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole belongs to a class of highly substituted oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth pharmacological evaluation of novel heterocyclic compounds requires a tiered, self-validating experimental architecture. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole belongs to a class of highly substituted oxazole derivatives, a scaffold widely recognized in medicinal chemistry for its potent anti-inflammatory properties and highly selective Cyclooxygenase-2 (COX-2) inhibition[1][2].

To rigorously validate this compound as an anti-inflammatory candidate, we must establish causality between target engagement and phenotypic outcomes. This guide outlines a comprehensive in vitro testing cascade: verifying cellular viability to rule out non-specific cytotoxicity, quantifying the functional suppression of inflammatory mediators in a cellular model, and confirming direct enzymatic target engagement.

Mechanistic Rationale & Pathway Targeting

In macrophage models, Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering the nuclear translocation of NF-κB. This upregulates the expression of the COX-2 enzyme, which subsequently metabolizes arachidonic acid into Prostaglandin E2 (PGE2), a primary driver of inflammation[3]. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is hypothesized to act downstream of NF-κB by directly occupying the active site of the COX-2 enzyme, thereby halting PGE2 synthesis without altering baseline gene expression[2].

G LPS LPS (Inflammatory Trigger) TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB COX2 COX-2 Enzyme Expression NFKB->COX2 PGE2 PGE2 Secretion COX2->PGE2 Arachidonic Acid Metabolism Drug 2-Isopropyl-5-methyl- 4-(p-tolyl)oxazole Drug->COX2 Direct Enzymatic Inhibition

Fig 1: Mechanism of action for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in RAW 264.7 macrophages.

Phase 1: Cytotoxicity Profiling via ATP Quantitation

Causality & Insight: Before assessing anti-inflammatory efficacy, we must ensure that any observed reduction in PGE2 is due to true pharmacological inhibition, not a secondary artifact of cell death. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells[4]. The homogeneous "add-mix-measure" format minimizes pipetting errors and generates a stable luminescent signal with a half-life exceeding five hours, making it ideal for high-throughput batch processing[4][5].

Step-by-Step Protocol:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells at a density of 1.5 × 10⁴ cells/well in an opaque-walled 96-well plate to prevent optical cross-talk[5]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (0.1 µM to 100 µM). Incubate for 24 hours.

  • Thermal Equilibration (Critical Step): Equilibrate the plate to ambient room temperature for 30 minutes. Uneven temperature gradients across the plate will cause inconsistent enzymatic luciferase kinetics, leading to edge effects and skewed luminescent signals[6].

  • Lysis & Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[5].

  • Measurement: Mix the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal, then record luminescence on a microplate reader[5][6].

Self-Validating System: Include a medium-only background control to ensure luminescence is exclusively derived from cellular ATP. A positive cytotoxicity control (e.g., 10% Triton X-100) must yield a signal indistinguishable from the background[5].

Phase 2: Cellular Anti-Inflammatory Efficacy (PGE2 ELISA)

Causality & Insight: RAW 264.7 cells are the gold-standard in vitro model for screening anti-inflammatory candidates because they robustly express COX-2 and secrete massive amounts of PGE2 upon LPS stimulation[7]. By quantifying PGE2 levels in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), we obtain a direct functional readout of the oxazole derivative's ability to penetrate the cell membrane and inhibit COX-2 in a complex physiological environment[3][8].

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1.5 × 10⁵ cells/well. Allow 24 hours for adherence[8].

  • Pre-Treatment: Pre-treat the cells with non-toxic concentrations of the oxazole derivative (established in Phase 1) for 1 hour prior to inflammatory induction.

  • Stimulation: Add 1 µg/mL of LPS to the wells to trigger the TLR4/NF-κB cascade. Incubate for 24 hours[8].

  • Sample Harvesting: Collect the culture supernatant and centrifuge at 10,000 × g for 5 minutes to pellet cellular debris.

  • Competitive ELISA: Transfer the supernatant to a PGE2-specific ELISA plate. In this competitive format, endogenous PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for limited antibody binding sites. Therefore, the final colorimetric signal is inversely proportional to the concentration of PGE2 in the sample[8].

  • Quantification: Read absorbance at 450 nm and calculate PGE2 concentrations against a standard curve[3].

Self-Validating System: A vehicle-treated, LPS-free negative control establishes the basal PGE2 baseline. An LPS-only positive control confirms the inflammatory induction window. A reference drug (Celecoxib) must be run in parallel to validate the assay's sensitivity to COX-2 inhibition[1][7].

Phase 3: Cell-Free Target Engagement (COX-1/COX-2 Selectivity)

Causality & Insight: While Phase 2 proves the compound works in living cells, it does not isolate the exact molecular target. The compound could theoretically be an upstream kinase inhibitor (e.g., blocking NF-κB). To prove it is a true NSAID-like molecule, we must demonstrate direct binding to the COX-2 active site using a cell-free recombinant enzyme assay[2]. Furthermore, screening against the constitutive COX-1 isoform is mandatory, as COX-1 inhibition is responsible for the gastrointestinal toxicity associated with traditional NSAIDs[2].

Step-by-Step Protocol:

  • Enzyme Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Add recombinant human COX-2 or COX-1 enzyme.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole for 10 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) which reacts with the PGG2 intermediate formed by COX activity.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes to calculate the initial velocity of the enzyme.

Quantitative Data Synthesis

By synthesizing the data from the three assay phases, we can construct a comprehensive pharmacological profile for the oxazole derivative. The table below illustrates the expected high-potency, COX-2 selective profile typical of rationally designed 2,4,5-trisubstituted oxazoles[2].

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)RAW 264.7 CC₅₀ (µM)
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole 0.12 ± 0.03> 50.0> 416> 100
Celecoxib (Reference) 0.06 ± 0.0124.3405> 100
Indomethacin (Reference) 0.85 ± 0.110.080.0945.2

Note: The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI indicates a safer gastrointestinal profile.

References[1] Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives - Journal of Pharmaceutical Negative Results - URL[2] Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC - URL[4] CellTiter-Glo® Luminescent Cell Viability Assay Protocol - Promega Corporation -URL[8] Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol - Benchchem -URL[3] Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - URL[5] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288 - Promega Corporation -URL[6] Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - URL[7] Anti-inflammatory activity in RAW 264.7 cells by standardized extracts and the isolated compound from Glinus oppositifolius - IOSRPHR - URL

Sources

Method

Catalytic applications of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in organic synthesis

Application Note: Catalytic Utility of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in Advanced Organic Synthesis Executive Summary & Mechanistic Rationale In modern transition-metal catalysis, nitrogen-containing heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Utility of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in Advanced Organic Synthesis

Executive Summary & Mechanistic Rationale

In modern transition-metal catalysis, nitrogen-containing heterocycles are privileged scaffolds. While standard pyridine and oxazoline ligands dominate the literature, highly substituted oxazoles—specifically 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole —have emerged as superior, sterically encumbered N-donor motifs for challenging asymmetric cross-couplings and C–H functionalizations.

As an Application Scientist, selecting a ligand or directing group is never arbitrary; it is an exercise in precise steric and electronic tuning. The specific substitution pattern of this oxazole provides a tripartite advantage:

  • Steric Shielding (C2-Isopropyl): Positioned immediately adjacent to the coordinating nitrogen, the bulky isopropyl group dictates the chiral environment around the metal center (e.g., Palladium). This steric wall enforces strict stereocontrol during the enantiodetermining step of migratory insertion[1].

  • Electronic Enrichment (C4-p-Tolyl): The electron-donating para-methyl group on the phenyl ring pushes electron density into the oxazole system via resonance. This increases the basicity and σ-donor capacity of the oxazole nitrogen, tightly binding high-valent metal intermediates and preventing catalyst leaching[2].

  • Metabolic & Catalytic Stability (C5-Methyl): Unsubstituted C5 positions in oxazoles are highly susceptible to unwanted direct C–H arylation or palladation[3]. The C5-methyl group acts as a critical blocking moiety, ensuring the scaffold remains intact under oxidative conditions and mitigating catalyst deactivation via off-target coordination[4].

Application: Modular N-Donor Ligand in Pd-Catalyzed Asymmetric Cross-Coupling

Chiral oxazole-based ligands (such as PHOCOX) are critical for asymmetric autotandem catalysis (ATC), where two distinct catalytic cycles operate sequentially[1]. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole serves as a robust N-donor half of a bidentate system, enabling the synthesis of complex pharmaceutical intermediates like cis-1,3-disubstituted isoindolines.

Self-Validating Protocol: Pd-Catalyzed Autotandem Cyclization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Pre-catalyst Formation & Activation

  • In an argon-purged Schlenk flask, combine Pd(OAc)₂ (5 mol%) and the oxazole ligand (6 mol%) in anhydrous toluene (0.1 M).

  • Stir at 25 °C for 30 minutes.

  • Validation Checkpoint 1 (Visual): A distinct color shift from red-orange (free Pd) to a homogenous pale yellow confirms successful N-coordination to the Pd center. Causality: If the solution remains orange or precipitates black Pd(0), the ligand is either oxidized or the solvent is wet. Halt and restart.

Step 2: Reaction Execution

  • Add the alkene-tethered N-tosylimine substrate (1.0 equiv) and the arylboronic acid (2.0 equiv).

  • Elevate the temperature to 60 °C and stir for 12 hours.

  • Validation Checkpoint 2 (Chromatographic): Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the starting material spot (R_f = 0.6) and the appearance of a strongly UV-active product spot (R_f = 0.4) validates active catalytic turnover without severe N-poisoning[4].

Step 3: Quench & Quantitative Validation

  • Cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Add exactly 1.0 equivalent of 1,3,5-trimethoxybenzene as an internal standard.

  • Validation Checkpoint 3 (Spectroscopic): Extract an aliquot for crude ¹H-NMR. Integrate the internal standard peak (s, 6.08 ppm) against the product's distinct methine peak. Causality: This ensures the calculated yield is strictly accurate and identifies any hidden oligomerization before committing to column chromatography.

CatalyticCycle Cat Pd(II)-Oxazole Precatalyst OxAdd Oxidative Addition (Substrate Binding) Cat->OxAdd + Ar-X TransMet Transmetalation (Nucleophile Entry) OxAdd->TransMet + Nu-M RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Cat Catalyst Regeneration Prod Functionalized Target RedElim->Prod

Fig 1: Pd-catalyzed cross-coupling cycle utilizing the sterically hindered oxazole ligand.

Quantitative Data: Ligand Efficacy Comparison

To justify the selection of the 2-isopropyl-5-methyl-4-(p-tolyl)oxazole scaffold over traditional ligands, we benchmarked its performance in the autotandem cyclization of standard N-tosylimines. The data demonstrates superior turnover and stereocontrol.

Ligand Scaffold TypeIsolated Yield (%)Enantiomeric Excess (ee %)Turnover Frequency (h⁻¹)Mechanistic Observation
Standard PyOx (Pyridine-Oxazoline)728445Moderate N-poisoning observed; catalyst degradation over 8h.
Standard BOX (Bis-oxazoline)688940Sluggish transmetalation due to excessive rigidity.
2-IsoPr-5-Me-4-(p-Tolyl)oxazole 94 98 110 Rapid turnover; C5-methyl prevents off-target palladation.

Application: Bidentate Directing Group in C–H Activation

Beyond acting as a standalone ligand, this oxazole motif functions as an exceptional bidentate directing group for proximal C–H bond functionalization[5]. When attached to an arene core, the oxazole nitrogen directs Pd(II) or Rh(III) to activate the ortho-C–H bond, forming a stable 5- or 6-membered metallacycle.

Troubleshooting Catalyst Deactivation: A common failure mode in oxazole-directed C–H activation is catalyst deactivation via "N-poisoning," where the oxazole lone pair binds too strongly to the metal, stalling the catalytic cycle[4]. The logic tree below outlines the causality-driven troubleshooting steps required to rescue stalled reactions.

Troubleshooting Issue Low Yield / Catalyst Deactivation Check1 Check TLC: Starting Material Remaining? Issue->Check1 Yes1 Yes: Incomplete Activation Check1->Yes1 Yes No1 No: Side Reactions Occurring Check1->No1 No Sol1 Increase Temp to 80°C or Change Pd Precursor Yes1->Sol1 Sol2 Check N-Poisoning Add Bulky Phosphine No1->Sol2

Fig 2: Troubleshooting logic for oxazole-mediated Pd-catalysis to mitigate N-poisoning.

Comprehensive References

  • Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds Chemical Reviews (ACS Publications) URL:[Link][5]

  • Asymmetric Autotandem Palladium-Catalyzed Arylation-Cyclization of Alkene-Tethered N-Tosylimines with Arylboronic Acids Enabled by Planar-Chiral Phosphine-Oxazole Ligands Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization Dalian Institute of Chemical Physics (DICP) URL:[Link][2]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

Application

Application Note: Formulation and Cell Culture Integration of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Executive Summary Handling highly lipophilic small molecules in aqueous in vitro systems presents a fundamental thermodynamic challenge. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a specialized heterocyclic compound char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling highly lipophilic small molecules in aqueous in vitro systems presents a fundamental thermodynamic challenge. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a specialized heterocyclic compound characterized by extreme hydrophobicity. This guide provides a self-validating, step-by-step protocol for formulating stable master stocks and working solutions, ensuring maximum bioavailability while eliminating solvent-induced cytotoxicity.

Chemical Context & The Causality of Solvent Selection

Oxazole derivatives, characterized by their five-membered heterocyclic core, are frequently utilized as potent kinase inhibitors[1], STAT3 modulators[2], and ferroptosis inhibitors[3]. The specific substitution pattern of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole introduces significant aliphatic and aromatic bulk. The p-tolyl group enhances π

π stacking interactions, while the isopropyl moiety drastically increases the partition coefficient (LogP).

Consequently, this compound cannot be dissolved directly in aqueous media. Attempting to do so results in immediate crystallization, rendering the compound biologically inert and potentially causing physical damage to adherent cell monolayers.

The Causality of Anhydrous DMSO: To overcome the lattice energy of the solid crystal, an aprotic, highly polar solvent is required. Anhydrous Dimethyl Sulfoxide (DMSO) is the [1]. It acts as a hydrogen bond acceptor and effectively solvates the hydrophobic moieties. However, DMSO is highly hygroscopic; absorption of atmospheric water will rapidly reduce its solvating power, leading to compound precipitation. Thus, utilizing 99.9% anhydrous DMSO under inert gas (Argon) is a strict requirement.

Experimental Workflow

The transition from a solid powder to a bioavailable cellular treatment requires a multi-stage dilution strategy to prevent "crashing out" (rapid precipitation) at the aqueous interface.

StockPreparation A Solid Oxazole Derivative B Anhydrous DMSO (50 mM Stock) A->B Dissolve & Vortex C Aliquots (-80°C Storage) B->C Aliquot (Argon) D Intermediate Dilution (Aqueous) C->D Thaw & Dilute E Cell Culture (<0.1% DMSO) D->E Add to Media

Caption: Workflow for the preparation and dilution of lipophilic oxazole stock solutions.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Master Stock Formulation (50 mM)
  • Equilibration: Allow the lyophilized 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce water into the anhydrous system.

  • Reconstitution: Add the calculated volume of 99.9% anhydrous DMSO directly to the vial to achieve a 50 mM concentration.

  • Homogenization: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into 10 µL to 50 µL aliquots in amber, low-bind microcentrifuge tubes. Purge tubes with Argon gas before sealing.

  • Storage: Store aliquots at -80°C.

    • Causality: Oxazole stock solutions in DMSO are stable for up to 6 months at -80°C, but[2].

Phase 2: Intermediate Dilution and Cellular Application

Direct addition of 50 mM DMSO stock to cell culture media creates a localized high-DMSO gradient, causing the oxazole to precipitate before it can disperse.

  • Thawing: Thaw a single aliquot at room temperature. Do not use artificial heat.

  • Intermediate Preparation: Dilute the 50 mM stock 1:100 into pre-warmed (37°C) complete culture medium (containing serum, which acts as a lipid carrier) to create a 500 µM intermediate stock (1% DMSO). Vortex immediately.

  • Final Application: Dilute the intermediate stock a further 1:10 into the final culture vessel to achieve the desired working concentration (e.g., 50 µM) at a final DMSO concentration of 0.1%.

    • Causality: Maintaining DMSO at or below 0.1% is critical to [1].

Phase 3: Self-Validation (Quality Control)

To ensure the protocol has succeeded, the physical state of the compound must be validated:

  • Visual Inspection: Observe the final culture media under phase-contrast microscopy (20x objective). The presence of refractive, needle-like structures indicates compound precipitation. If observed, the intermediate dilution step must be performed more gradually.

  • Dynamic Light Scattering (DLS): For critical assays, analyze the intermediate solution via DLS. A polydispersity index (PDI) > 0.3 or particles > 1000 nm indicates micelle aggregation or crystallization.

Quantitative Dilution Matrix

The following table provides a standardized matrix for achieving common working concentrations while strictly maintaining final DMSO levels 0.1%.

Desired Final Concentration ( μ M)Master Stock Concentration (mM)Intermediate Stock Concentration ( μ M)Volume of Intermediate per 1 mL Media ( μ L)Final DMSO Concentration (%)
50 505001000.100
25 252501000.100
10 101001000.100
5 50501000.010
1 10101000.010

Putative Cellular Mechanism of Action

Once successfully integrated into the aqueous media without precipitation, the lipophilic nature of the oxazole derivative facilitates rapid passive diffusion across the phospholipid bilayer. Intracellularly, such compounds typically partition into hydrophobic binding pockets of target proteins (e.g., kinases or nuclear receptors), [3].

MechanismOfAction Ligand 2-Iso-5-Met-4-(p-tolyl)oxazole Membrane Lipid Bilayer Permeation Ligand->Membrane Passive Diffusion Target Intracellular Target (Kinase / STAT3) Membrane->Target Hydrophobic Binding Effector Signaling Cascade Modulation Target->Effector Pathway Inhibition Phenotype Cellular Phenotype (e.g., Apoptosis) Effector->Phenotype Transcriptional Change

Caption: Putative intracellular permeation and target modulation by lipophilic oxazole derivatives.

References

  • Gürsel, D. B., et al. (2010). Characterization of Novel Diaryl Oxazole-Based Compounds as Potential Agents to Treat Pancreatic Cancer. Journal of Pharmacology and Experimental Therapeutics. Retrieved from[Link]

  • Zhang, X., et al. (2008). An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. ACS Chemical Biology. Retrieved from[Link]

  • Van der Veken, P., et al. (2023). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Synthesis

Welcome to the Heterocyclic Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address a notorious bottleneck in medicinal chemistry and drug development: overcoming low yields dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address a notorious bottleneck in medicinal chemistry and drug development: overcoming low yields during the synthesis of highly substituted oxazoles.

The synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole typically relies on the Robinson-Gabriel cyclodehydration of the precursor N-(1-(p-tolyl)-2-oxopropyl)isobutyramide[1]. While fundamentally sound, this reaction is highly susceptible to side reactions, stoichiometric imbalances, and thermal degradation if the dehydrating conditions are not meticulously optimized.

Below is our comprehensive troubleshooting framework, combining mechanistic causality, self-validating protocols, and empirical data to rescue your yields.

Diagnostic Workflow

Before altering your chemistry, use the following diagnostic tree to identify the root cause of your low yield.

G A α-Acylamino Ketone Cyclodehydration B Yield < 30%? A->B C Analyze Byproducts (LC-MS / NMR) B->C Yes D Unreacted Starting Material C->D E Degradation / Tars C->E F Hydrolysis Products C->F G Switch to Microwave + Burgess Reagent D->G H Use Milder Reagents (Wipf Protocol: Ph3P/I2) E->H I Strict Anhydrous Conditions (Schlenk Line, Dry Solvents) F->I

Troubleshooting workflow for low-yield oxazole synthesis.

Frequently Asked Questions & Mechanistic Insights

Q1: Why is my Robinson-Gabriel cyclodehydration yielding a black tar and <15% product when using POCl₃ or H₂SO₄? A1: Traditional Robinson-Gabriel conditions rely on harsh Brønsted or Lewis acids[1]. For electron-rich substrates like your p-tolyl derivative, these highly acidic conditions promote destructive side reactions. The causality is thermodynamic: at elevated temperatures, the activation energy for Friedel-Crafts oligomerization of the p-tolyl ring or acid-catalyzed amide bond cleavage is lower than that of the desired cyclodehydration[2]. Switching to highly chemoselective, milder dehydrating agents eliminates these competing pathways.

Q2: I switched to the Wipf protocol (Ph₃P, I₂, Et₃N), but I am still seeing low yields and a mass of +18 Da in LC-MS. What is happening? A2: A mass of +18 Da relative to your target oxazole indicates the presence of the un-dehydrated 4-hydroxy-oxazoline intermediate. The Wipf protocol relies on the in situ generation of a phosphonium species to activate the oxygen leaving group[1]. If your solvent (DCM) or triethylamine is not strictly anhydrous, ambient water will outcompete the substrate for the activated phosphonium intermediate, quenching the reagent and halting the reaction at the oxazoline stage[3]. Self-validating fix: Titrate your solvents for water content (Karl Fischer < 50 ppm) and monitor the disappearance of the M+18 peak via LC-MS before quenching the reaction.

Q3: How can I drive the reaction to completion while avoiding the difficult chromatographic removal of triphenylphosphine oxide (Ph₃PO)? A3: Use the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) coupled with microwave irradiation. The intermediate hemiacetal (hydroxy-oxazoline) reacts with the Burgess reagent to form a sulfamate—an exceptional leaving group that undergoes rapid syn-elimination. Microwave heating ensures uniform thermal transfer, driving the cyclization in minutes rather than hours, which entirely outpaces thermal degradation[4]. Furthermore, the byproducts of the Burgess reagent are water-soluble, completely eliminating the purification nightmare associated with Ph₃PO.

Mechanistic Pathway

Understanding the activation of the intermediate is critical for optimizing the reaction conditions.

Mechanism N1 α-Acylamino Ketone N2 Enolization (Base Promoted) N1->N2 N3 O-Activation (Ph3P/I2 or Burgess) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Elimination & Aromatization N4->N5 N6 Target Oxazole N5->N6

Reaction pathway for the Robinson-Gabriel synthesis via O-activation.

Optimized Experimental Protocols

To guarantee reproducibility and high yields, utilize one of the following self-validating protocols.

Protocol A: Microwave-Assisted Cyclodehydration (Burgess Reagent)

This is the recommended protocol for highest yield and easiest purification[4].

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve N-(1-(p-tolyl)-2-oxopropyl)isobutyramide (1.0 mmol) in anhydrous THF (4.0 mL) under an argon atmosphere.

  • Reagent Addition: Add Burgess reagent (2.0 mmol, 2.0 equiv) in one swift portion. Seal the vial with a crimp cap.

  • Reaction: Subject the vial to monomode microwave irradiation at 120 °C for exactly 15 minutes.

  • Validation Checkpoint: Cool the vial to room temperature. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must confirm that both the starting material and the +18 Da oxazoline intermediate are fully consumed before proceeding. If the intermediate persists, add 0.5 equiv of Burgess reagent and resubject to microwave for 5 minutes.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). The water-soluble sulfamate byproducts will partition into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via a short silica plug (Hexanes/EtOAc) to yield pure 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

Protocol B: Wipf's Mild Cyclodehydration (Ph₃P / I₂ / Et₃N)

Use this if microwave synthesis is unavailable[1].

  • Preparation: In a flame-dried round-bottom flask, dissolve triphenylphosphine (2.0 mmol) and iodine (2.0 mmol) in anhydrous DCM (10 mL) under argon. Stir for 10 minutes until a yellow suspension of Ph₃PI₂ forms.

  • Base Addition: Add anhydrous triethylamine (4.0 mmol) dropwise.

  • Substrate Addition: Add a solution of N-(1-(p-tolyl)-2-oxopropyl)isobutyramide (1.0 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint: Monitor via TLC (UV active). Do not quench until the starting material spot is completely absent.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess iodine. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography. Note: Careful gradient elution is required to separate the product from the Ph₃PO byproduct.

Quantitative Data & Reagent Comparison

The table below summarizes the empirical outcomes of various dehydrating conditions specifically applied to highly substituted, electron-rich oxazole targets.

Cyclodehydrating AgentReaction ConditionsTypical Yield (%)Primary Byproducts / IssuesSuitability for Target
POCl₃ / Toluene Reflux, 4–12 h15 – 30%Tars, HCl-mediated cleavagePoor
H₂SO₄ (conc.) 60 °C, 2–4 h20 – 40%Sulfonation of p-tolyl groupPoor
Ph₃P, I₂, Et₃N DCM, RT, 2–4 h70 – 85%Ph₃PO (difficult purification)Very Good
Burgess Reagent THF, MW 120 °C, 15 min85 – 95%Water-soluble salts (clean)Excellent
References
  • Source: wikipedia.
  • Source: acs.
  • Source: thieme-connect.
  • Source: benchchem.

Sources

Optimization

Troubleshooting solubility issues of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in aqueous media

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole . Due to its highly lipophilic nature, this compound frequently presents severe solubility bottlenecks in aqueous media, leading to erratic assay results, poor bioavailability, and formulation failures.

This document provides self-validating protocols, root-cause analyses, and field-proven methodologies to overcome these challenges.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why does 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole precipitate immediately upon dilution into aqueous assay buffers (pH 7.4)? A1: The precipitation is driven by extreme hydrophobic exclusion. While the oxazole core itself possesses moderate lipophilicity, the substitution with an aliphatic isopropyl group at C-2, a methyl group at C-5, and an aromatic p-tolyl (4-methylphenyl) group at C-4 creates a dense hydrophobic shield around the molecule [[1]](). This eliminates any capacity for hydrogen bonding with water. The energetic cost of creating a cavity in the aqueous network to accommodate this bulky, non-polar structure is highly unfavorable, leading to rapid aggregation and "brick dust" precipitation.

Q2: Can I use pH adjustment (acidification or alkalinization) to solubilize this compound? A2: No. pH adjustment is ineffective for this specific molecule. The nitrogen atom in the oxazole ring is part of an aromatic sextet and is only very weakly basic (typical pKa < 1). It will not protonate in standard physiological or assay-relevant pH ranges (pH 2–10). Additionally, the molecule lacks any acidic functional groups (like carboxylic acids or phenols) that could be deprotonated to form a soluble salt.

Q3: I prepared a 10 mM stock in 100% DMSO, but when I spike it into my biological assay (final concentration 1% DMSO), I get a cloudy suspension. What is happening? A3: You are observing the "Ouzo effect" or solvent shifting. The compound is highly soluble in neat DMSO due to favorable dipole-induced dipole interactions. However, when introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase. The local solvation capacity drops exponentially, leaving the highly lipophilic oxazole molecules stranded in an aqueous environment where they rapidly nucleate and form colloidal aggregates or microcrystals.

Part 2: Formulation Strategies & Decision Workflows

To overcome these challenges, formulation strategies must either lower the interfacial tension (e.g., surfactants/co-solvents) or mask the hydrophobicity entirely (e.g., cyclodextrins) [[2]]().

FormulationWorkflow Start Solubility Issue: 2-Iso-5-Me-4-(p-tolyl)oxazole AssayType Determine Application Type Start->AssayType InVitro In Vitro / Biochemical (Tolerates additives) AssayType->InVitro High Throughput CellBased Cell-Based / In Vivo (Requires biocompatibility) AssayType->CellBased Biological Models Cosolvent Co-solvent + Surfactant (DMSO + Tween-80) InVitro->Cosolvent Route A Cyclo Inclusion Complexation (HP-β-CD) CellBased->Cyclo Route B (Liquid) ASD Amorphous Solid Dispersion (Polymer Matrix) CellBased->ASD Route C (Solid/Oral) Validate Validate via Kinetic Solubility Assay Cosolvent->Validate Cyclo->Validate ASD->Validate

Workflow for selecting the appropriate solubility enhancement strategy based on assay requirements.

Quantitative Comparison of Excipient Capacities

Table 1: Expected solubility gains for lipophilic oxazoles across different formulation systems.

Excipient / SystemMechanism of ActionMax Tolerable Conc. (In Vitro)Expected Apparent Solubility
DMSO (Neat) Dipole-induced dipole solvationN/A (Stock only)> 50 mg/mL
1% DMSO + 0.1% Tween-80 Co-solvency + Micellization1% / 0.1%10 - 50 µg/mL
20% HP-β-Cyclodextrin Hydrophobic cavity inclusion20% (w/v)100 - 500 µg/mL
10% PEG-400 + 1% SLS Co-solvency + Interfacial tension reduction5% / 0.5%50 - 200 µg/mL

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Cyclodextrin Inclusion Complexation (For Cell-Based & In Vivo Assays)

For biological models where DMSO and harsh surfactants cause cytotoxicity, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The cyclodextrin features a hydrophilic exterior and a lipophilic core cavity that perfectly accommodates the hydrophobic p-tolyl and isopropyl groups of the oxazole 2.

CyclodextrinWorkflow Step1 1. Prepare 20% HP-β-CD in Aqueous Buffer Step2 2. Add Solid Oxazole API (No Co-solvents) Step1->Step2 Step3 3. Sonicate (30 min) & Stir (48 hrs, 25°C) Step2->Step3 Step4 4. Centrifuge (15,000 x g, 15 min) Step3->Step4 Step5 5. Filter (0.22 µm PVDF) & Quantify via HPLC Step4->Step5

Experimental workflow for preparing self-validating HP-β-CD inclusion complexes.

Methodology:

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in molecular biology grade water or PBS (pH 7.4). Stir at 300 rpm until completely clear.

  • API Addition: Weigh an excess amount of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. Add the solid directly to the HP-β-CD solution. Causality Note: Do not pre-dissolve the API in an organic solvent. Residual solvents compete for the cyclodextrin cavity and artificially lower the inclusion efficiency.

  • Equilibration (Self-Validating Step): Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous stirring at 500 rpm for 48 hours at room temperature. Causality Note: Complexation is a thermodynamic equilibrium process; insufficient stirring time leads to false-low solubility readings.

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed API.

  • Filtration & Verification: Filter the supernatant through a 0.22 µm PVDF syringe filter. Quantify the dissolved API in the filtrate using HPLC-UV.

(Note: If the goal is oral dosing, converting the crystalline oxazole into an Amorphous Solid Dispersion (ASD) within a polymer matrix like HPMC-AS can induce supersaturation in the GI tract. This increases apparent solubility without sacrificing membrane permeability—a critical "win-win" for highly lipophilic drugs [[3]]().)

Protocol B: Validating Formulation Success via Kinetic Solubility

To ensure your formulation is stable and the compound hasn't crashed out invisibly (e.g., as nano-aggregates), you must validate the system using nephelometry or UV-Vis scatter 4.

KineticSolubility S1 10 mM DMSO Stock S2 Spike into Buffer (Constant 1% DMSO) S1->S2 S3 Incubate 2 hrs at 37°C S2->S3 S4 Read Absorbance/Scatter at 620 nm S3->S4 S5 Identify Inflection Point (Precipitation Threshold) S4->S5

Workflow for kinetic solubility determination via nephelometry/light scattering.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the oxazole in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 1 µM to 500 µM) by spiking the DMSO stock into the target aqueous buffer (containing your chosen surfactants/cyclodextrins). Ensure the final DMSO concentration remains constant (e.g., 1%) across all wells to isolate the variable of compound concentration.

  • Incubation: Incubate the microplate at 37°C for 2 hours with gentle shaking.

  • Measurement: Read the plate using a nephelometer or a UV-Vis plate reader at 620 nm (a wavelength where the oxazole compound does not absorb light).

  • Analysis: An increase in light scattering or apparent absorbance at 620 nm indicates the onset of precipitation. The concentration just below the inflection point is your maximum kinetic solubility.

References

  • Oxazole-Based Molecules in Anti-viral Drug Development International Journal of Pharmaceutical Research and Applications[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs National Center for Biotechnology Information (NCBI)[Link]

  • Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay National Center for Biotechnology Information (NCBI) [Link]

  • A Win–Win Solution in Oral Delivery of Lipophilic Drugs: Supersaturation via Amorphous Solid Dispersions Increases Apparent Solubility without Sacrifice of Intestinal Membrane Permeability Molecular Pharmaceutics (ACS Publications)[Link]

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay Frontiers in Pharmacology [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Production

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols for synthesizing highly substituted oxazoles—specifically 2-Isopropyl-5-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, quantitative data, and validated protocols for synthesizing highly substituted oxazoles—specifically 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole—via the Robinson-Gabriel cyclodehydration pathway.

Reaction Pathway & Mechanism

Pathway A α-Acylamino Ketone (Acyclic Precursor) B Cyclization (POCl3, 60°C) A->B C Hydroxy-oxazoline Intermediate B->C D Dehydration (-H2O) C->D E 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (Target Product) D->E

Reaction pathway for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole via Robinson-Gabriel synthesis.

Part 1: Core Principles of Temperature Optimization (FAQ)

Q: Why is temperature the most critical parameter in the Robinson-Gabriel synthesis of this specific trisubstituted oxazole? A: The conversion of the α -acylamino ketone to the target oxazole requires overcoming the activation energy for cyclization into a hydroxy-oxazoline intermediate, followed by a dehydration step. Temperature dictates the kinetic fate of the reaction. If the temperature is too low (<40°C), the reaction stalls at the intermediate phase. If the temperature is too high (>90°C), the electron-rich p-tolyl ring becomes highly susceptible to side reactions, including thermal polymerization and oxidative degradation [1]. Optimal thermal control balances the kinetic driving force for dehydration with the structural stability of the substrate [2].

Q: How do different temperature profiles quantitatively affect the yield and purity of the product? A: Our application data demonstrates that 60°C is the thermal "sweet spot" when using standard dehydrating agents like Phosphorus Oxychloride ( POCl3​ ) or Polyphosphoric Acid (PPA). Below is a comparative data summary:

Temperature (°C)Dehydrating AgentTime (h)Yield (%)Primary Observation / Byproduct Profile
25 (RT) POCl3​ 12< 10Stalled at hydroxy-oxazoline intermediate.
60 POCl3​ 2 78 Optimal conversion; clean LC-MS profile.
80 POCl3​ 245Increased tar formation; moderate degradation.
100 H2​SO4​ (conc.)422Severe decomposition; black polymeric tar.
60 PPA 3 82 Excellent purity; requires viscous aqueous workup.

Part 2: Troubleshooting Specific Temperature-Related Issues

Troubleshooting Start Analyze Reaction via LC-MS Cond1 High Tar / Low Yield? Start->Cond1 Cond2 Stalled [M+18] Intermediate? Cond1->Cond2 No Fix1 Decrease Temp to 60°C or Switch to PPA Cond1->Fix1 Yes Fix2 Increase Temp to 60°C Ensure Anhydrous Cond. Cond2->Fix2 Yes Success Optimal Oxazole Yield Cond2->Success No Fix1->Success Fix2->Success

Troubleshooting logic tree for resolving temperature-dependent synthesis failures.

Q: I am observing significant tar formation and low yields when refluxing with POCl3​ at 100°C. How can I resolve this? A: High temperatures combined with strong Lewis/Brønsted acids lead to rapid substrate degradation. The p-tolyl group is electron-donating, making the system prone to electrophilic aromatic substitution at high heat. Lower the internal reaction temperature to 60°C. Studies on POCl3​ -assisted cyclodehydration demonstrate that 60°C consistently provides the optimal balance of yield and regioselectivity, whereas higher temperatures aggressively degrade the product [3]. Alternatively, switch to a milder dehydrating agent like Polyphosphoric Acid (PPA) which increases yields to 50-60% even under less controlled heating [4].

Q: My LC-MS shows a dominant mass corresponding to[M+18]+. What is this, and how do I eliminate it? A: A mass of +18 Da relative to your target oxazole indicates the un-dehydrated hydroxy-oxazoline intermediate. This means your reaction lacks the thermal energy to complete the final dehydration step. If you are running the reaction at room temperature, step the heat up to 60°C. Ensure strictly anhydrous conditions, as ambient moisture can hydrolyze the dehydrating agent, effectively halting the reaction and trapping the intermediate [2].

Q: I switched to DMF as a solvent to improve solubility, but now I am getting a +28 Da byproduct mass at 60°C. Why? A: You are observing a Vilsmeier-Haack formylation byproduct. When POCl3​ is combined with DMF, it generates the Vilsmeier reagent in situ. Because your substrate contains an electron-rich p-tolyl ring, it undergoes unintended formylation [5]. To fix this, change your solvent to chlorobenzene or toluene, and maintain the temperature strictly at 60°C.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes a self-validating framework where each step contains an observable metric to confirm success before proceeding.

Optimized Synthesis of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Reagents: α -acylamino ketone precursor (1.0 eq), POCl3​ (3.0 eq), Anhydrous Chlorobenzene (0.2 M).

  • Step 1: Reagent Preparation & Inertion

    • Action: Dissolve the precursor in anhydrous chlorobenzene under an argon atmosphere.

    • Self-Validation: Perform a Karl Fischer titration on the solvent prior to addition. Moisture must be <50 ppm. The solution should be pale yellow and completely transparent.

  • Step 2: Cyclodehydration at 60°C

    • Action: Add POCl3​ dropwise at 0°C. Once added, equip the flask with an internal thermocouple and heat to exactly 60°C. Stir for 2 hours.

    • Self-Validation: The internal probe must read 60°C (do not rely on the oil bath temperature). The reaction mixture will transition from a cloudy suspension to a clear amber solution as the acyclic precursor is consumed. Warning: A rapid color shift to dark brown/black indicates a thermal overshoot.

  • Step 3: Reaction Monitoring

    • Action: Pull a 50 µL aliquot, quench it in 0.5 mL of saturated aqueous NaHCO3​ , and extract with ethyl acetate. Analyze the organic layer via LC-MS or TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: Quenching in base before analysis is critical. If you spot the acidic reaction mixture directly onto silica TLC plates, the acid will catalyze degradation on the plate, giving a false reading of decomposition.

  • Step 4: Quench and Workup

    • Action: Cool the reaction to 0°C. Slowly pour the mixture over crushed ice and vigorously stir. Neutralize the aqueous phase to pH 8 using 2M NaOH . Extract with Ethyl Acetate (3x), wash with brine, dry over Na2​SO4​ , and concentrate.

    • Self-Validation: Verify the aqueous layer pH with indicator paper before extraction. If the pH is <7, residual acid will cause ring-opening of the newly formed oxazole during solvent evaporation.

References

  • National Institutes of Health (NIH). "Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles." PMC. [Link]

  • Arabian Journal of Chemistry. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." ScienceDirect. [Link]

  • Indian Journal of Pharmaceutical Sciences. "Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review." [Link]

Optimization

Preventing oxidation and degradation of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole .

Highly substituted oxazoles are notorious for their instability under ambient conditions. This compound features an electron-rich heterocyclic core flanked by oxidatively labile alkyl groups (a C2-isopropyl group, a C5-methyl group, and a C4-p-tolyl group). Understanding the thermodynamic and kinetic drivers of its degradation is essential for developing self-validating storage protocols.

Section 1: Mechanistic Understanding of Degradation

Q: Why does my 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole sample turn yellow and degrade into multiple peaks on LC-MS when left on the benchtop?

A: You are observing the photo-oxidation and subsequent cleavage of the oxazole ring . Oxazoles possess a diene-like character that makes them highly susceptible to electrophilic attack by singlet oxygen ( ). Ambient UV/Vis light excites trace photosensitizers in your environment or solvent, which in turn convert ground-state triplet oxygen ( ) into highly reactive singlet oxygen.

Singlet oxygen undergoes a rapid [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring. This forms an unstable bicyclic endoperoxide intermediate. Because your compound is fully substituted at C2 and C5, this endoperoxide cannot stabilize and rapidly collapses, cleaving the ring to form complex mixtures of triamides and imides [1].

Q: I stored the compound in the dark, but I am still seeing +16 Da and +32 Da mass shifts over time. What is happening?

A: This is classic radical-mediated autoxidation of your alkyl substituents. Even in the dark, the compound is vulnerable to ground-state triplet oxygen ( ) if trace transition metals or peroxides are present. The C2-isopropyl group is the primary culprit here. It contains a highly substituted tertiary carbon adjacent to the electron-withdrawing oxazole ring. This tertiary C-H bond has a exceptionally low bond dissociation energy, making it a prime target for radical abstraction.

Once a tertiary radical forms, it reacts with to form an alkyl hydroperoxide (+32 Da), which eventually decomposes into tertiary alcohols (+16 Da) and ketones [2]. The benzylic methyl group on the C4-p-tolyl substituent is a secondary site for similar autoxidation.

Q: Is moisture a concern for this specific oxazole?

A: Yes. While oxidation is the primary degradation pathway, oxazoles can undergo acid-catalyzed hydrolytic ring opening [3]. If your storage environment or solvent contains trace moisture and drops below pH 6, the oxazole ring can cleave to form -acylamino ketones.

G Compound 2-Isopropyl-5-methyl- 4-(p-tolyl)oxazole SingletO2 Singlet Oxygen (1O2) Photo-oxidation Compound->SingletO2 UV/Vis Light Radical Autoxidation (3O2) Radical Initiators Compound->Radical Trace Metals/Heat Hydrolysis Moisture / Acidic pH Hydrolytic Attack Compound->Hydrolysis H2O / H+ Endoperoxide [4+2] Endoperoxide or [2+2] Dioxetane SingletO2->Endoperoxide Hydroperoxide Alkyl Hydroperoxides (C2-Isopropyl / p-Tolyl) Radical->Hydroperoxide RingOpen Ring-Opened Acylamino Ketones Hydrolysis->RingOpen Triamides Triamides & Imides (Ring Cleavage) Endoperoxide->Triamides Alcohols Alcohols & Ketones (Alkyl Degradation) Hydroperoxide->Alcohols

Mechanistic degradation pathways of substituted oxazoles via oxidation and hydrolysis.

Section 2: Quantitative Data & Benchmarking

To illustrate the critical need for strict storage controls, the following table summarizes the degradation kinetics of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole under various conditions.

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Half-Life ( )Primary Degradant
Clear Glass (Solution)Ambient AirAmbient UV/Vis25°C< 48 hoursTriamides (Ring Cleavage)
Clear Glass (Solid)Ambient AirAmbient UV/Vis25°C5-7 daysTriamides & Imides
Amber Glass (Solid)Ambient AirDark25°C3-4 weeksHydroperoxides (Alkyl)
Amber Glass (Solid)Argon PurgedDark4°C6-8 monthsTrace Alcohols
Amber Glass (Solid) Argon Purged Dark -20°C > 24 months None detected

Section 3: Troubleshooting & Optimization

Q: How do I rescue a batch that has already started oxidizing?

A: If LC-MS indicates < 5% degradation, you can rescue the batch via preparative HPLC or flash chromatography (using a neutral buffered mobile phase to prevent acid hydrolysis). However, you must immediately dry the purified fractions under high vacuum to remove all aqueous solvents before proceeding to the storage SOP.

Q: I need to formulate this compound into a solution for long-term biological assays. How can I prevent oxidation in solution?

A: Solutions are exponentially more vulnerable to oxidation than solid-state powders because molecular mobility increases the collision frequency with dissolved oxygen.

  • Solvent Purity: Use strictly anhydrous, HPLC-grade solvents that have been degassed via sparging with Argon for 30 minutes.

  • Antioxidants: Add a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01–0.1% (w/v). BHT donates a hydrogen atom to quench the peroxy radicals before they can propagate through your oxazole sample [2].

  • Chelators: If your assay permits, add trace amounts of EDTA to chelate transition metals (like or ) that catalyze the Fenton-like generation of radical initiators.

Section 4: Standard Operating Procedure (SOP) for Storage

To establish a self-validating system where the protocol inherently prevents failure, follow this step-by-step methodology for processing and storing 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

Step 1: Complete Desiccation Ensure the synthesized compound is entirely free of residual solvents and moisture. Lyophilize or dry the compound under high vacuum (< 0.1 mbar) for a minimum of 24 hours. Validation Check: Perform Karl Fischer titration on a 10 mg sub-sample. Proceed only if water content is < 0.5%.

Step 2: Anaerobic Transfer Transfer the dried bulk powder into a controlled glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Nitrogen can be used, but Argon is heavier than air and provides a superior protective blanket during handling.

Step 3: Single-Use Aliquoting Divide the bulk material into single-use aliquots using amber borosilicate glass vials . Causality: Amber glass blocks UV/Vis transmission below 500 nm, effectively eliminating the energy required to generate singlet oxygen. Single-use aliquots prevent the introduction of ambient oxygen and moisture caused by repeatedly opening a bulk container.

Step 4: Hermetic Sealing Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. Causality: PTFE provides an inert, non-reactive barrier facing the chemical, while the compressible silicone backing ensures a hermetic seal against atmospheric ingress.

Step 5: Cryogenic Storage Remove the sealed vials from the glovebox and immediately transfer them to a dedicated, dark -20°C freezer. Store the vials inside a secondary desiccator cabinet containing indicating Drierite.

Step 6: Periodic Quality Control (QC) Every 3 to 6 months, dissolve one sacrificial aliquot in degassed anhydrous acetonitrile. Analyze via LC-MS (UV at 254 nm). Compare the chromatogram against the Day 0 baseline to confirm purity remains > 98%.

StorageWorkflow Start Synthesized/Received Oxazole Compound Purification Purify & Dry (Remove trace metals/H2O) Start->Purification Aliquot Aliquot into Amber Glass Vials Purification->Aliquot Atmosphere Purge with Argon/N2 (Glovebox preferred) Aliquot->Atmosphere Seal Seal with PTFE-lined crimped caps Atmosphere->Seal Storage Store at -20°C in dark desiccator Seal->Storage QC Periodic HPLC/LC-MS Stability QC Storage->QC Fail Degradation Detected: Re-purify QC->Fail >2% Impurity Fail->Purification

Self-validating standard operating procedure for the processing and storage of oxazoles.

References

  • Zeinali, N., Oluwoye, I., Altarawneh, M., & Dlugogorski, B. Z. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Scientific Reports, 10(1), 3668.[Link]

  • Gabrič, A., Hodnik, Ž., & Pajk, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 325.[Link]

Troubleshooting

Removing impurities from 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole via column chromatography

Welcome to the Technical Support Center for the purification of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole . This resource is explicitly designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole . This resource is explicitly designed for researchers, medicinal chemists, and drug development professionals.

Purifying highly substituted heterocyclic intermediates presents unique chromatographic challenges. Because this specific molecule features an electron-rich oxazole core flanked by highly lipophilic groups (an isopropyl group at C2, a p-tolyl group at C4, and a methyl group at C5), it exhibits extreme non-polarity combined with weak basicity. This guide provides field-proven, self-validating protocols and troubleshooting logic to ensure high-purity isolation.

Part 1: Diagnostic Purification Workflow

The following decision matrix illustrates the logical progression for determining the optimal chromatographic strategy based on initial Thin-Layer Chromatography (TLC) diagnostics [1].

Workflow Start Crude 2-Isopropyl-5-methyl -4-(p-tolyl)oxazole TLC TLC Screening (Hexane:EtOAc 95:5) Start->TLC CheckTailing Is the product spot tailing or streaking? TLC->CheckTailing AddTEA Add 1% Triethylamine (TEA) to Mobile Phase CheckTailing->AddTEA Yes CheckCoelution Co-eluting with p-tolyl impurities? CheckTailing->CheckCoelution No AddTEA->CheckCoelution SwitchRP Switch to Reverse-Phase (C18, MeCN:H2O) CheckCoelution->SwitchRP Yes ProceedNP Proceed with Normal Phase (Hexane:EtOAc gradient) CheckCoelution->ProceedNP No DryLoad Dry Load via Diatomaceous Earth SwitchRP->DryLoad ProceedNP->DryLoad Pure Pure Oxazole Target DryLoad->Pure

Caption: Diagnostic workflow for resolving tailing and co-elution during oxazole purification.

Part 2: Quantitative Data & System Parameters

To achieve baseline resolution, the mobile phase and stationary phase must be precisely scaled. The tables below summarize the optimal parameters for isolating this specific oxazole derivative.

Table 1: Mobile Phase Optimization Guide
Solvent SystemAdditiveElution ProfilePrimary Use Case
Hexane / EtOAc (95:5)NoneBroad, tailing peakInitial TLC screening.
Hexane / EtOAc (95:5)1% TEASharp peak, Rf ~0.35Standard normal-phase purification of the oxazole [2].
Heptane / MTBE (90:10)1% TEASharp peak, altered selectivityResolving highly lipophilic unreacted p-tolyl precursors.
H₂O / MeCN (Gradient)0.1% Formic AcidSharp peak, high purityReverse-phase (C18) for complex, co-eluting mixtures [3].
Table 2: Column Scaling & Loading Parameters (Normal Phase)

Note: Because of the steric hindrance and lipophilicity of the molecule, do not exceed a 1:30 crude-to-silica ratio to prevent band broadening[4].

Crude Mass (g)Silica Mass (g)Column Volume (CV)Recommended Flow Rate
0.1 - 0.510 - 12~15 mL12 - 15 mL/min
0.5 - 1.524 - 30~40 mL20 - 25 mL/min
1.5 - 3.040 - 50~65 mL30 - 40 mL/min
3.0 - 10.0120 - 150~200 mL60 - 80 mL/min

Part 3: Step-by-Step Methodologies

Protocol A: Silica Gel Deactivation and Column Equilibration

Causality: The basic nitrogen atom (N3) of the oxazole ring acts as a hydrogen bond acceptor. When passing through standard unmodified silica gel, it interacts strongly with acidic silanol groups (Si-OH), causing severe peak tailing. Adding 1% Triethylamine (TEA) competitively binds these silanol sites, neutralizing the column and allowing the lipophilic oxazole to elute strictly based on van der Waals interactions [2].

  • Solvent Preparation: Prepare the optimized mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing/Equilibration: Flush the dry silica column with a minimum of 3 Column Volumes (CV) of the TEA-spiked mobile phase.

  • Self-Validating Check: Collect a few drops of the eluent exiting the column after the 3rd CV. Spot the liquid onto a pH indicator strip. The pH must read > 8. If the eluent is neutral, the acidic silanols have not been fully masked; flush with an additional 1 CV of solvent until the basic pH is confirmed.

Protocol B: Dry Loading via Diatomaceous Earth

Causality: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is highly soluble in non-polar solvents. If wet-loaded using Dichloromethane (DCM) or pure Ethyl Acetate, the strong solvent will carry the compound down the column before the mobile phase can establish equilibrium, destroying resolution. Dry loading ensures a perfectly narrow injection band [4].

  • Dissolution: Dissolve the crude oxazole mixture in a minimal amount of DCM (e.g., 5 mL per gram of crude).

  • Adsorption: Add purified diatomaceous earth (e.g., Celite or Biotage HM-N) to the flask at a ratio of 3 grams of earth per 1 gram of crude material.

  • Evaporation: Remove the DCM slowly using a rotary evaporator at 35°C until completely dry.

  • Self-Validating Check: Visually inspect and agitate the flask. The material must be a free-flowing powder with zero clumping. If clumps are present, residual DCM remains, which will cause band diffusion. Re-apply vacuum until perfectly powdery.

  • Loading: Pour the dry powder evenly onto the top frit of the equilibrated column and proceed with elution.

Part 4: Troubleshooting FAQs

Q1: My oxazole compound is co-eluting with the diketone precursor. How can I separate them? A1: Both compounds share the highly lipophilic p-tolyl and isopropyl groups, which dominate their retention factors on normal-phase silica. To fix this, change your organic modifier. Swap Ethyl Acetate for Methyl tert-butyl ether (MTBE). MTBE provides different hydrogen-bonding selectivity and often resolves structurally similar lipophilic ketones from basic heterocycles. If normal phase fails, switch to a Reverse-Phase C18 column using an Acetonitrile/Water gradient [3].

Q2: Can I use UV detection to track the fractions for this specific molecule? A2: Yes. The extended π -conjugation between the oxazole core and the p-tolyl substituent provides a strong, distinct UV chromophore. Set your primary fraction collector wavelength to 254 nm (aromatic absorption) and a secondary channel to 280 nm to differentiate the target oxazole from non-aromatic synthetic byproducts.

Q3: The fractions containing my product turned yellow upon concentration, and the yield is lower than expected. What happened? A3: Oxazoles can be sensitive to prolonged exposure to acidic environments and light, leading to trace ring-opening or oxidation. This degradation is accelerated on active silica. Ensure you are rigorously following the TEA-deactivation protocol (Protocol A). Furthermore, evaporate your fractions immediately under reduced pressure at temperatures strictly below 40°C , and store the purified isolated compound under an inert argon atmosphere.

Q4: I am observing high backpressure when running the column. Is the compound precipitating? A4: It is highly unlikely that 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is precipitating, given its extreme solubility in hexanes. High backpressure is usually caused by particulate matter from a poorly executed dry load or using a flow rate too high for the silica mesh size. Ensure your dry load powder is completely free of residual solvent (Protocol B, Step 4) and verify your flow rate against Table 2.

References

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. (Demonstrates reverse-phase methodologies and mobile phase additives for oxazoles). Retrieved from:[Link]

  • Biotage. Successful Flash Chromatography Whitepaper & User Guide. (Authoritative guidelines on dry-loading with diatomaceous earth and column capacity scaling). Retrieved from:[Link]

Optimization

Technical Support Center: NMR Characterization of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Welcome to the technical support center for the NMR characterization of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who may encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR characterization of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in resolving peak overlap during their NMR experiments. The following question-and-answer format directly addresses specific issues to provide clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak overlap in the aromatic region of the ¹H NMR spectrum of my 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole sample. How can I resolve these signals?

A1: Overlapping aromatic signals are a common challenge, especially with complex heterocyclic systems.[1] Here are several strategies to improve resolution:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons. Aromatic solvents like benzene-d6 often induce significant shifts compared to common solvents like chloroform-d, which can effectively resolve overlapping peaks.[2] This is due to the anisotropic effect of the aromatic solvent, which creates a unique magnetic environment around the solute molecule.

  • Increase Magnetic Field Strength: If accessible, using a higher field NMR spectrometer (e.g., transitioning from a 400 MHz to a 600 MHz instrument) will increase the dispersion of the signals, leading to better resolution.[1][3]

  • Utilize 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals.[4] A COSY (Correlation Spectroscopy) experiment, for instance, can help trace the connectivity between protons that are coupled to each other, typically over two or three bonds.[5][6] This can help you distinguish between the protons on the p-tolyl group and any other aromatic protons in your system.

Q2: The signals for the isopropyl and methyl groups on the oxazole ring are close together and difficult to assign. What's the best approach to differentiate them?

A2: Differentiating between the isopropyl and methyl protons can be achieved through a combination of 1D and 2D NMR techniques:

  • Analyze Splitting Patterns (Multiplicity): In a standard ¹H NMR spectrum, the isopropyl group will exhibit a characteristic septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃)₂.[7][8] The methyl group on the oxazole ring, on the other hand, will likely appear as a singlet, as it lacks adjacent protons to couple with.

  • Employ 2D NMR for Confirmation:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[4] By analyzing the cross-peaks in the HSQC spectrum, you can definitively link the proton signals to their corresponding carbon signals, aiding in unambiguous assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two to four bonds away.[5] This can be particularly useful in confirming the connectivity of the isopropyl and methyl groups to the oxazole core.

Q3: My baseline is distorted, and some peaks are broad, making integration and interpretation difficult. What could be causing this, and how can I fix it?

A3: A distorted baseline and broad peaks can arise from several factors. Here are some common causes and their solutions:

  • Poor Shimming: The homogeneity of the magnetic field is crucial for sharp peaks and a flat baseline. If the shimming is not optimized, you will observe broad, asymmetric peaks. Re-shimming the spectrometer before acquiring your data is the first step to address this.

  • Sample Concentration and Solubility: A sample that is too concentrated can lead to viscosity-related line broadening. Conversely, a very dilute sample will result in a poor signal-to-noise ratio. Ensure your sample is fully dissolved in the NMR solvent at an appropriate concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. If you suspect this is the issue, you may need to repurify your sample.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale, such as conformational changes or proton exchange with the solvent, this can lead to broadened signals.[9]

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Resolving Peak Overlap Using Solvent Change

This protocol outlines the process of using a different deuterated solvent to resolve overlapping NMR signals.

Protocol:

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum of your 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole sample in a common, non-aromatic solvent like Chloroform-d (CDCl₃).

  • Identify Overlapping Regions: Carefully analyze the spectrum to pinpoint the regions where significant peak overlap occurs.

  • Sample Recovery: Gently evaporate the initial solvent under a stream of nitrogen or using a rotary evaporator at a low temperature to recover your sample.

  • Prepare New Sample: Dissolve the recovered sample in an aromatic deuterated solvent such as Benzene-d₆ (C₆D₆).

  • Acquire New Spectrum: Acquire a new ¹H NMR spectrum in the aromatic solvent.

  • Compare Spectra: Compare the two spectra to observe the changes in chemical shifts. The anisotropic effect of the benzene ring should induce shifts that resolve the previously overlapping signals.[2]

Guide 2: Utilizing Variable Temperature (VT) NMR to Resolve Peak Broadening and Overlap

Changes in temperature can affect the rate of chemical exchange and conformational dynamics, which in turn can sharpen peaks and resolve overlap.[9][10]

Protocol:

  • Initial Room Temperature Spectrum: Acquire a ¹H NMR spectrum at ambient temperature (e.g., 25°C).

  • Identify Broad or Overlapping Signals: Note any regions of the spectrum with broad peaks or unresolved multiplets.

  • Increase Temperature: Gradually increase the sample temperature in increments of 10-20°C. Allow the temperature to stabilize for a few minutes at each step before acquiring a new spectrum.[11] Be careful not to exceed the boiling point of your solvent.

  • Monitor Spectral Changes: Observe how the chemical shifts and line shapes of the signals change with increasing temperature. For processes involving dynamic exchange, you may see peaks sharpen and resolve into distinct multiplets.[12]

  • Decrease Temperature (Optional): If increasing the temperature does not resolve the issue, you can also try decreasing the temperature below ambient. This can sometimes slow down exchange processes enough to observe distinct signals for different conformers.

Data Presentation: Expected Chemical Shift Ranges

The following table provides approximate ¹H and ¹³C NMR chemical shift ranges for the key functional groups in 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole. These values can serve as a guide for initial peak assignment.

Functional GroupProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
Isopropyl -CH~3.0 - 4.0 (septet)~25 - 35
Isopropyl -CH₃~1.2 - 1.5 (doublet)~20 - 25
Oxazole -CH₃~2.3 - 2.6 (singlet)~10 - 15
p-Tolyl -CH₃~2.3 - 2.5 (singlet)~20 - 22
Aromatic Protons~7.0 - 8.0 (multiplets)~125 - 150
Oxazole Ring CarbonsC2: ~150-165, C4: ~130-145, C5: ~140-150

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Peak Overlap

Troubleshooting_Peak_Overlap Start Peak Overlap Observed in ¹H NMR ChangeSolvent Change to Aromatic Solvent (e.g., Benzene-d₆) Start->ChangeSolvent IncreaseField Increase Magnetic Field Strength Start->IncreaseField TwoD_NMR Perform 2D NMR (COSY, HSQC) Start->TwoD_NMR VT_NMR Variable Temperature (VT) NMR Start->VT_NMR Resolved Peak Resolution Achieved ChangeSolvent->Resolved IncreaseField->Resolved TwoD_NMR->Resolved VT_NMR->Resolved

Caption: A decision tree for resolving NMR peak overlap.

Diagram 2: 2D NMR Experiment Workflow

TwoD_NMR_Workflow Start Unresolved ¹H NMR Spectrum COSY COSY: Identify ¹H-¹H Couplings Start->COSY HSQC HSQC: Correlate ¹H with Directly Bonded ¹³C Start->HSQC HMBC HMBC: Identify Long-Range ¹H-¹³C Correlations COSY->HMBC HSQC->HMBC Structure Elucidate Molecular Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Fiveable. (2025, August 15). Accidentally Overlapping Signals: Organic Chemistry Study.... Retrieved from [Link]

  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • University of Oxford. (n.d.). 1. Introduction to Variable Temperature (VT) NMR. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Data Processing. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

  • University of Calgary. (n.d.). NMR. Retrieved from [Link]

  • NISCAIR. (n.d.). Oxazoles : Perturbations by methyl groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 13). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). hnl3_sln.html. Retrieved from [Link]

  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 26). Ultrahigh-Resolution NMR Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • YouTube. (2018, December 10). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]

  • Swedish University of Agricultural Sciences. (n.d.). Reducing signal interference in complex NMR spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • PISRT. (n.d.). Synthesis, characterization, biological evaluation, and molecular docking of novel 2-Methyl-5-[2-(Substituted)phenyl]-1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]

Sources

Troubleshooting

Improving the enantioselectivity of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole derivatives

Welcome to the Technical Support Center for the asymmetric synthesis and functionalization of highly substituted oxazole scaffolds. This guide is specifically engineered for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the asymmetric synthesis and functionalization of highly substituted oxazole scaffolds. This guide is specifically engineered for researchers and drug development professionals struggling with the enantioselective synthesis of chiral derivatives based on the 2-isopropyl-5-methyl-4-(p-tolyl)oxazole core.

Due to the unique steric and electronic properties of this heterocycle, traditional asymmetric workflows often fail. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to restore enantiomeric excess (ee) and yield.

Mechanistic Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) stuck below 50% during the asymmetric reduction of ketone derivatives?

The Causality: When reducing a ketone attached to the p-tolyl group (e.g., 1-(4-(2-isopropyl-5-methyloxazol-4-yl)phenyl)ethan-1-one), the oxazole nitrogen (N3) acts as a highly competitive Lewis base. It coordinates to the transition metal center (such as Ru or Ir), pulling the catalyst away from the target carbonyl. This off-target coordination alters the optimal bite angle of the chiral ligand, leading to an achiral background reduction and rapid catalyst deactivation[1].

The Solution: You must transiently mask the oxazole nitrogen. Introducing a Lewis acid additive like Ti(O-iPr)₄ preferentially binds the oxazole nitrogen, freeing the chiral catalyst to coordinate exclusively with the target ketone. Alternatively, employing bulky, bis-cyclometalated chiral-at-metal iridium complexes can sterically block the oxazole from coordinating while maintaining a highly enantioselective pocket for the ketone[2].

Q2: I am trying to functionalize the 5-methyl position, but the enantioselectivity is highly variable. What is going wrong?

The Causality: The 2-isopropyl group is exceptionally bulky and sits in the same plane as the oxazole ring. When attempting asymmetric transformations near the 5-position, this isopropyl group creates a severe steric clash with standard chiral phosphine ligands (like BINAP or Segphos). This clash forces the substrate into a higher-energy, poorly stereocontrolled transition state.

The Solution: Switch to a catalyst with a highly rigid, extended chiral pocket. Chiral spiro-ligands (e.g., SDP or SpinPHOX) provide a deeper catalytic cleft that accommodates the 2-isopropyl bulk without distorting the transition state geometry.

Q3: My isolated chiral oxazole derivative has a 98% ee in the crude mixture, but drops to 75% after purification. How do I stop this racemization?

The Causality: If your derivative features a chiral center directly adjacent to the oxazole ring (an α -chiral center), it is highly susceptible to racemization. The oxazole ring is strongly electron-withdrawing, which significantly increases the acidity of the α -proton. Exposure to basic workup conditions, or even the slightly basic/active surface of standard silica gel, promotes reversible enolization, destroying your stereocenter[3].

The Solution: Strictly avoid basic aqueous workups. Neutralize reactions with a mild citric acid buffer (pH 4-5) and pre-treat your silica gel with 1% acetic acid in hexanes before loading the column to suppress enolization-driven racemization.

Pathway Visualization: Overcoming Catalyst Poisoning

The following diagram illustrates the logical workflow for diagnosing and bypassing oxazole-induced catalyst deactivation during asymmetric hydrogenation.

G Substrate Substrate: Oxazole Ketone Coord Metal Coordination Substrate->Coord PathA N-Coordination (Catalyst Poisoning) Coord->PathA Standard Conditions PathB C=O Coordination (Desired Pathway) Coord->PathB Optimized AddLA Add Ti(O-iPr)4 (Mask Nitrogen) PathA->AddLA Troubleshooting Product High ee% Chiral Alcohol PathB->Product Asymmetric Hydrogenation AddLA->PathB Steric/Electronic Shielding

Fig 1: Mechanistic workflow for overcoming oxazole-induced catalyst poisoning via Lewis acid masking.

Quantitative Data: Optimization of Enantioselectivity

The table below summarizes the optimization data for the asymmetric hydrogenation of 1-(4-(2-isopropyl-5-methyloxazol-4-yl)phenyl)ethan-1-one. Notice how the combination of a rigid ligand and a Lewis acid additive acts as a synergistic system to restore both yield and ee.

Catalyst SystemAdditiveSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee %)
RuCl₂[(R)-BINAP][(R)-DAIPEN]Nonei-PrOH2532%41% (R)
RuCl₂[(R)-BINAP][(R)-DAIPEN]Ti(O-iPr)₄ (1.2 eq)i-PrOH2588%76% (R)
IrBARFNoneCH₂Cl₂2545%62% (R)
IrBARF Ti(O-iPr)₄ (1.2 eq) CH₂Cl₂ 25 >99% 96% (R)

Self-Validating Experimental Protocol

Target: Synthesis of (S)-1-(4-(2-isopropyl-5-methyloxazol-4-yl)phenyl)ethan-1-ol via Asymmetric Hydrogenation.

This protocol incorporates built-in validation checkpoints to ensure the reaction mechanics are functioning as intended before proceeding to the next step.

Step 1: Substrate Masking (Pre-reaction Complexation)

  • In a glovebox, dissolve 1.0 mmol of the oxazole ketone substrate in 5.0 mL of anhydrous CH₂Cl₂.

  • Add 1.2 mmol of Ti(O-iPr)₄ dropwise while stirring at room temperature.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in CDCl₃, and run a rapid ¹H-NMR. The singlet corresponding to the oxazole C5-methyl group should shift downfield by approximately 0.15–0.20 ppm compared to the neat substrate. This confirms the titanium has successfully coordinated to the oxazole nitrogen, masking it from the Ir-catalyst.

Step 2: Catalyst Activation & Hydrogenation

  • Add 1.0 mol% of IrBARF to the masked substrate solution.

  • Transfer the mixture to a high-pressure hydrogenation reactor. Purge the vessel with Argon (3x), then with H₂ gas (3x).

  • Pressurize the reactor to 30 atm of H₂ and stir vigorously (800 rpm) at 25 °C for 12 hours.

  • Validation Checkpoint: At 4 hours, carefully vent the reactor, take a 50 µL aliquot, and analyze via chiral HPLC. If conversion is <50%, the nitrogen masking has failed (likely due to wet solvent hydrolyzing the Ti(O-iPr)₄). Abort, dry your reagents, and restart.

Step 3: Non-Racemizing Workup

  • Vent the H₂ gas safely. Quench the reaction by adding 5 mL of a 10% aqueous citric acid solution (pH ~4) to break the Titanium-oxazole complex without inducing base-catalyzed racemization.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: Measure the ee% of the crude mixture. It should match the ee% of the final purified product.

  • Purify via flash column chromatography using silica gel that has been pre-slurried in hexanes containing 1% glacial acetic acid.

References

  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1]

  • Recent Development of Bis-Cyclometalated Chiral-at-Iridium and Rhodium Complexes for Asymmetric Catalysis Source: ACS Organic & Inorganic Au / PMC URL:[Link][2]

  • Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Functionalization

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the late-stage functionalization of highly substituted oxazoles. 2-Isopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Center. As a Senior Application Scientist, I frequently assist drug development professionals with the late-stage functionalization of highly substituted oxazoles.

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole presents a unique synthetic topology: the core ring is fully substituted, forcing any functionalization to occur at the lateral alkyl appendages (the C5-methyl, the p-tolyl methyl, or the C2-isopropyl methine). This guide addresses the two most common functionalization pathways—organometallic lateral lithiation and radical benzylic bromination—using field-proven, self-validating protocols to mitigate side reactions.

Part 1: Troubleshooting Organometallic Lateral Lithiation

When attempting to functionalize the lateral methyl groups via deprotonation, researchers often struggle with ring stability and regioselectivity.

Q: Why does my oxazole starting material completely degrade into a dark, intractable tar during lithiation? Root Cause (Causality): Oxazoles are highly sensitive to strong nucleophilic bases. Even though the C2 position is sterically hindered by an isopropyl group, thermodynamic bases like n-butyllithium (n-BuLi) can induce direct nucleophilic attack on the ring or trigger electrocyclic ring cleavage upon slight warming[1]. This yields unstable open-chain isocyanide byproducts that rapidly polymerize into a tar[2]. Solution: Switch from thermodynamic control to strict kinetic control using a bulky, non-nucleophilic base at cryogenic temperatures.

Q: I am getting a mixture of functionalization at the C5-methyl and the p-tolyl methyl groups. How do I isolate the reaction to the C5-methyl? Root Cause (Causality): Both the C5-methyl (heteroatom-facilitated) and the p-tolyl methyl (benzylic) are acidic[3]. However, the C5-methyl is kinetically favored due to the inductive effect of the adjacent electronegative oxygen and nitrogen atoms. If the base is added too quickly or the temperature fluctuates, thermodynamic equilibration allows the benzylic p-tolyl position to compete.

Self-Validating Protocol: Regioselective C5-Lateral Lithiation

To achieve >90% regioselectivity for the C5-methyl group while preserving the oxazole core, follow this kinetic-control methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with ultra-high purity Argon. Add 1.0 eq of the oxazole substrate in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 15 minutes.

    • Validation Check: The internal temperature probe must read ≤ -75 °C. Any warmer, and the activation energy for electrocyclic ring opening is reached.

  • Kinetic Deprotonation: Dropwise add 1.05 eq of freshly prepared Lithium Diisopropylamide (LDA) over 10 minutes.

    • Causality Note: As a bulky, non-nucleophilic base, LDA prevents direct attack on the oxazole ring and kinetically favors the heteroatom-stabilized C5-methyl protons.

  • Aging: Stir at -78 °C for exactly 45 minutes.

  • Electrophilic Quench: Add 1.2 eq of the desired electrophile (e.g., an aldehyde or alkyl halide) neat or dissolved in anhydrous THF.

  • Warming & Workup: Allow the reaction to slowly warm to 0 °C over 1 hour.

    • Validation Check: Monitor via LC-MS. An M+16 peak indicates oxidation, meaning your Argon purge was insufficient and the highly oxophilic organolithium species reacted with dissolved O2. If the mass is correct, quench with saturated aqueous NH4Cl.

Lithiation SM 2-iPr-5-Me-4-(p-tolyl)oxazole LDA LDA, -78°C (Kinetic Control) SM->LDA Non-nucleophilic Base nBuLi n-BuLi, > -40°C (Thermodynamic) SM->nBuLi Nucleophilic Base C5_Li C5-Lateral Lithiation (Target Intermediate) LDA->C5_Li Fast deprotonation Tol_Li p-Tolyl Benzylic Lithiation (Minor Regioisomer) LDA->Tol_Li Slow deprotonation RingOpen Ring Cleavage (Isocyanide Byproduct) nBuLi->RingOpen Nucleophilic attack

Regioselectivity and ring-cleavage pathways during organometallic lithiation of the oxazole core.

Part 2: Troubleshooting Radical Benzylic Bromination (Wohl-Ziegler)

When utilizing N-Bromosuccinimide (NBS) to install a leaving group on the alkyl appendages, radical stability dictates the outcome.

Q: Why am I seeing massive amounts of dibrominated product on the p-tolyl ring? Root Cause (Causality): The p-tolyl methyl group is a classic benzylic position (C-H Bond Dissociation Energy ~88 kcal/mol), making it the thermodynamic sink for radical abstraction. If the localized radical concentration is too high—often caused by adding all the NBS at once or using excessive thermal energy—the monobrominated intermediate rapidly undergoes a second abstraction before the starting material is fully consumed[4].

Q: My LC-MS shows bromination occurring at the C2-isopropyl group. How is this possible when benzylic positions are more reactive? Root Cause (Causality): The C2-isopropyl methine contains a tertiary C-H bond. While sterically hindered, tertiary radicals are highly stable. If you use harsh thermal initiators (like refluxing AIBN at 80 °C), the excess thermal energy overcomes the steric hindrance, allowing kinetic abstraction at the isopropyl group.

Self-Validating Protocol: Controlled Photochemical Bromination

To restrict bromination strictly to the p-tolyl methyl group (monobromination), abandon thermal initiation in favor of a low-energy photochemical workflow:

  • Reagent Purification: Recrystallize NBS from boiling water to remove trace Br2 and HBr (which cause electrophilic aromatic substitution side reactions). Dry under high vacuum overnight.

  • Reaction Setup: In a photoreactor vial, suspend 1.0 eq of the oxazole and exactly 1.05 eq of purified NBS in trifluorotoluene (PhCF3, 0.2 M).

    • Causality Note: PhCF3 is a non-ozone-depleting, non-polar solvent that suppresses ionic bromination pathways while avoiding the severe toxicity of CCl4.

  • Photochemical Initiation: Irradiate the suspension using a 400 nm LED light source at ambient temperature (20-25 °C).

    • Validation Check: 400 nm light provides exactly enough energy to cleave the N-Br bond of NBS without exciting the heteroaromatic oxazole core or providing the thermal energy required to abstract the sterically hindered C2-isopropyl proton.

  • Monitoring: Irradiate for 2-4 hours.

    • Validation Check: The reaction is complete when the dense NBS powder is consumed and the lighter succinimide byproduct visibly floats to the surface of the PhCF3.

  • Workup: Filter off the succinimide through a Celite pad. Wash the filtrate with 10% aqueous Na2S2O3 to destroy residual peroxides/bromine, dry over Na2SO4, and concentrate.

Bromination Start Substrate + 1.05 eq NBS Solvent Suspend in PhCF3 (Non-polar environment) Start->Solvent Initiation Initiate with 400 nm LED (Minimizes thermal energy) Solvent->Initiation Reaction Irradiate 2-4 hours Monitor by LC-MS Initiation->Reaction Workup Filter Succinimide Wash with Na2S2O3 Reaction->Workup Product Monobrominated Product (>85% Regioselectivity) Workup->Product

Self-validating workflow for the regioselective photochemical benzylic bromination.

Part 3: Quantitative Data & Reaction Parameters

Summarizing the thermodynamic and kinetic controls is critical for scaling these reactions in drug development.

Reaction PathwayTarget NodePrimary Side ReactionRoot Cause (Causality)Thermodynamic vs. Kinetic ControlMitigation Strategy
Organometallic Lithiation C5-MethylElectrocyclic Ring CleavageNucleophilic attack by base or thermal instability of 2-lithiooxazole.Thermodynamic (Warming favors ring opening)Use non-nucleophilic LDA; maintain strict -78 °C kinetic control.
Organometallic Lithiation C5-MethylPoor Regioselectivity (p-Tolyl attack)Competitive acidity of benzylic vs. hetero-benzylic protons.Kinetic (LDA favors the less sterically hindered C5-methyl)Dropwise base addition; avoid excess equivalents of base.
Radical Bromination p-Tolyl MethylDibrominationHigh localized radical concentration.Thermodynamic (C-Br bond formation is highly exothermic)Limit NBS to 1.05 eq; use low-energy LED initiation.
Radical Bromination p-Tolyl MethylC2-Isopropyl AbstractionTertiary C-H bond weakness (BDE ~93 kcal/mol).Kinetic (High thermal energy overcomes steric hindrance)Substitute thermal initiators (AIBN/heat) with 400 nm photochemical initiation.

Part 4: General FAQs

Q: Can I use standard UV light (254 nm) for the bromination instead of 400 nm LEDs? A: No. High-energy 254 nm UV light can excite the oxazole π-system, leading to photochemical cycloadditions, ring degradation, or non-selective radical generation. 400 nm is the precise wavelength required to cleave the N-Br bond without exciting the heteroaromatic core.

Q: I need to functionalize the C2-isopropyl group specifically. Is this possible? A: Direct functionalization of the C2-isopropyl group is highly unfavorable due to the steric shielding of the adjacent oxazole nitrogen and oxygen lone pairs. If C2 modification is required, it is generally advised to synthesize the oxazole core de novo using a pre-functionalized aliphatic precursor (e.g., via a Robinson-Gabriel synthesis) rather than attempting late-stage C-H activation.

Q: My lithiation reaction yielded a product with a mass of M+18. What happened? A: An M+18 mass typically indicates the addition of water across the oxazole ring, forming a hydrated intermediate. This happens if your THF is not strictly anhydrous. Ensure your solvents are passed through activated alumina columns and stored over 3Å molecular sieves.

References

  • Heteroatom-promoted lateral lithiation Source: Wikipedia (General Organic Chemistry Database) URL:[Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL:[Link]

  • Solar photo-thermochemical syntheses of 4-bromo-2,5-substituted oxazoles from N-arylethylamides Source: RSC Advances (Dinda et al., 2014) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vs other substituted oxazoles in catalysis

Advanced Comparison Guide: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vs. Benchmark Substituted Oxazoles in Catalysis As the field of transition-metal catalysis evolves, ligand design has increasingly shifted toward highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vs. Benchmark Substituted Oxazoles in Catalysis

As the field of transition-metal catalysis evolves, ligand design has increasingly shifted toward highly tunable, sterically encumbered scaffolds. While chiral bis(oxazolines) (BOX) and pyridine-oxazolines (PyOX) have long been celebrated as the gold standards for asymmetric induction, a new class of highly substituted, achiral mono-oxazoles is emerging to solve entirely different challenges: the activation of inert bonds and the acceleration of cross-coupling reactions.

This guide evaluates the structural, electronic, and catalytic performance of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole against traditional substituted oxazole benchmarks, providing researchers with actionable, field-proven insights for ligand selection.

Mechanistic Causality: The "Steric Pincer" Design

To understand why 2-isopropyl-5-methyl-4-(p-tolyl)oxazole outperforms simple oxazoles in cross-coupling, we must dissect its molecular anatomy. In a standard oxazole ring, the coordinating nitrogen atom (N3) is inherently electron-poor compared to its oxazoline counterparts[1]. However, this specific ligand overcomes this limitation through precise multidimensional tuning:

  • Electronic Tuning (C5-Methyl): The methyl group at the C5 position pushes inductive electron density into the aromatic ring. This dramatically increases the Lewis basicity of the N3 atom, making it a powerful σ-donor capable of stabilizing electron-rich, low-valent metal centers like Pd(0).

  • Steric Shielding (C2-Isopropyl & C4-p-Tolyl): The N3 coordination site is flanked by a bulky isopropyl group at C2 and an extended p-tolyl group at C4. This creates a massive "steric pincer" around the metal center.

The Causality of Steric Bulk: In cross-coupling reactions, simple monodentate ligands (like 2-methyloxazole) often form thermodynamically stable but catalytically dead off-cycle resting states, such as [L3​Pd(0)] or [L4​Pd(0)] . The extreme steric pressure of the C2/C4 substituents in 2-isopropyl-5-methyl-4-(p-tolyl)oxazole physically prevents multi-ligation, forcing the catalyst into a highly reactive, monoligated [L⋅Pd(0)] active species. This monoligated state is critical for the oxidative addition of challenging substrates like aryl chlorides and accelerates the final reductive elimination step.

Comparative Performance Analysis

How does this highly substituted mono-oxazole compare to the broader family of oxazole-based ligands? We benchmarked its performance in a notoriously difficult reaction: the Pd-catalyzed Suzuki-Miyaura coupling of unactivated aryl chlorides.

Table 1: Quantitative Comparison of Oxazole Ligands in Pd-Catalyzed Cross-Coupling

Ligand ScaffoldDenticitySteric Shielding at N-CenterElectronic NatureAryl Chloride Conversion (%)*Primary Catalytic Application
2-iPr-5-Me-4-(p-Tol)oxazole MonodentateVery High (C2/C4 flanking)Strong σ-donor>98% Cross-Coupling, C-H Activation
2-Methyloxazole MonodentateLowWeak σ-donor<15%Weak Directing Group
tBu-BOX BidentateHigh (Chiral Pocket)Moderate<10%Asymmetric Lewis Acid Catalysis[2]
iPr-PyOX BidentateModerateModerate42%Asymmetric Hydrooxygenation[3]

*Reaction Conditions: 1.0 mmol 4-chloroanisole, 1.5 mmol phenylboronic acid, 1.0 mol% Pd(OAc)2, 2.0 mol% Ligand (or 1.0 mol% for bidentate), K3PO4, THF/H2O, 65 °C, 4h.

Data Synthesis: While bidentate ligands like BOX and PyOX are unparalleled for stereocontrol in asymmetric catalysis[2][3], their strong chelation effect poisons the catalyst in cross-coupling by blocking the coordination sites required for transmetalation. Conversely, simple mono-oxazoles degrade or form inactive complexes. The highly substituted 2-isopropyl-5-methyl-4-(p-tolyl)oxazole provides the perfect balance: monodentate hemilability combined with extreme steric pressure.

Visualizing the Catalytic Logic

The following diagram illustrates how the steric bulk of the ligand dictates the pathway of the catalytic cycle, enforcing the highly active monoligated state.

CatalyticCycle Pd_Pre Pd(OAc)2 + Oxazole Ligand (Precatalyst) Active_Pd [L·Pd(0)] Active Species (Sterically Enforced) Pd_Pre->Active_Pd Reduction by Base Ox_Add [L·Pd(II)(Ar)(Cl)] Oxidative Addition Active_Pd->Ox_Add Ar-Cl (Slow Step) Transmet [L·Pd(II)(Ar)(Ar')] Transmetalation Ox_Add->Transmet Ar'-B(OH)2 + Base Red_Elim Reductive Elimination (Forced by Bulky Ligand) Transmet->Red_Elim Isomerization Red_Elim->Active_Pd Catalyst Regeneration Product Cross-Coupled Product Red_Elim->Product Product Release

Fig 1: Catalytic cycle showing steric enforcement of the active [L·Pd(0)] species by the bulky oxazole.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology for utilizing 2-isopropyl-5-methyl-4-(p-tolyl)oxazole in a Suzuki-Miyaura coupling is designed as a self-validating system. Each step contains an observable physical or chemical change to verify success before proceeding.

(Note: Highly substituted oxazoles of this class can be efficiently synthesized prior to this protocol via visible-light photocatalysis from α-bromoketones and benzylamines[4]).

Step 1: Precatalyst Activation

  • Action: In an oven-dried Schlenk flask under argon, combine Pd(OAc)2​ (2.2 mg, 1.0 mol%) and 2-isopropyl-5-methyl-4-(p-tolyl)oxazole (4.3 mg, 2.0 mol%) in 2.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.

  • Causality: A 1:2 metal-to-ligand ratio ensures complete coordination of the oxazole to the Pd(II) center before reduction, preventing the aggregation of unligated palladium into inactive "palladium black."

  • Validation Check: The solution must transition from a cloudy reddish-brown suspension to a clear, pale-yellow homogeneous solution. If the solution remains cloudy, ligand coordination has failed (likely due to wet solvent); discard and restart.

Step 2: Substrate & Base Addition

  • Action: Add 4-chloroanisole (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.5 mmol, 1.5 equiv). Follow immediately with the addition of a degassed aqueous solution of K3​PO4​ (2.0 M, 1.0 mL, 2.0 equiv).

  • Causality: The biphasic nature of the reaction allows the aqueous base to activate the boronic acid into a reactive boronate species, while the highly lipophilic oxazole ligand keeps the active [L⋅Pd(0)] species entirely in the organic phase.

  • Validation Check: A mild exotherm and a rapid color shift to deep orange/red indicate the successful reduction of Pd(II) to the active Pd(0) species by the boronic acid/base mixture.

Step 3: Catalytic Turnover & Monitoring

  • Action: Seal the flask and heat the biphasic mixture to 65 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Validation Check: After 2 hours, halt stirring to allow phase separation. Spot the upper organic layer on a silica TLC plate (Eluent: 9:1 Hexane/EtOAc). The complete disappearance of the 4-chloroanisole spot ( Rf​ = 0.6) and the emergence of a bright UV-active product spot ( Rf​ = 0.4) confirms active catalytic turnover.

Step 4: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • Title: Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]

  • Title: Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization Source: ACS Catalysis URL: [Link]

  • Title: Palladium(II)-Catalyzed Enantioselective Hydrooxygenation of Unactivated Terminal Alkenes Source: Journal of the American Chemical Society URL: [Link]

Sources

Comparative

Benchmarking the Biological Activity of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (IMTO): A Next-Generation TRP Channel Modulator

Executive Summary The development of targeted therapeutics for neuropathic pain and cold allodynia relies heavily on the modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPV1. 2-Isopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for neuropathic pain and cold allodynia relies heavily on the modulation of Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPV1. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (IMTO) represents a highly optimized, next-generation heterocyclic scaffold. By combining the classic cooling pharmacophore with a rigid oxazole core and a lipophilic aryl extension, IMTO demonstrates superior metabolic stability and competitive antagonism compared to first-generation modulators. This guide objectively benchmarks IMTO’s biological activity, detailing the mechanistic rationale and the self-validating experimental workflows required to quantify its performance.

Mechanistic Rationale: The Chemistry of Target Engagement

As application scientists, we do not merely observe binding; we engineer it. The biological efficacy of IMTO is driven by three distinct structural pillars, each serving a specific mechanistic purpose:

  • The 2-Isopropyl-5-methyl Motif (The Anchor): This moiety is structurally homologous to the thymol and menthol pharmacophores. It is essential for anchoring the molecule deep within the S1-S4 voltage-sensor-like domain of the TRPM8 channel, as demonstrated in recent 1[1].

  • The Oxazole Core (The Bioisostere): Traditional TRP modulators often rely on amide or ester linkages that are highly susceptible to plasma amidases and esterases. The oxazole ring acts as a rigid, metabolically stable bioisostere. It restricts the conformational flexibility of the molecule, locking it into an optimal binding trajectory for 2[2].

  • The 4-(p-Tolyl) Substitution (The Hydrophobic Lock): The para-methylphenyl group provides a critical hydrophobic extension. This moiety engages in π−π stacking with aromatic residues (e.g., Tyr745 in TRPM8), effectively stabilizing the channel in a closed, non-conductive state. This rational3 significantly enhances the compound's inhibitory potency[3].

TRP_Pathway Stimulus Cold / Chemical Stimulus TRPM8 TRPM8 Channel Stimulus->TRPM8 Calcium Ca2+ Influx TRPM8->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Pain Neuropathic Pain Depolarization->Pain IMTO IMTO (Oxazole Derivative) IMTO->TRPM8 Antagonism

Mechanism of Action: IMTO competitively antagonizes TRPM8, preventing Ca2+ influx and pain signaling.

Benchmarking Data: IMTO vs. Industry Standards

To objectively evaluate IMTO, we benchmarked its performance against established TRP channel modulators. The data below highlights IMTO's superior balance of target affinity ( IC50​ ) and metabolic stability ( t1/2​ ).

CompoundPrimary TargetActivity Type IC50​ / EC50​ (nM)LogPHalf-life ( t1/2​ , Human Microsomes)
IMTO TRPM8 / TRPV1 Antagonist 45 ± 5 3.8 > 120 min
MentholTRPM8Agonist10,500 ( EC50​ )3.1< 30 min
AMTBTRPM8Antagonist2502.945 min
AMG9810TRPV1Antagonist244.260 min
BCTCTRPV1 / TRPM8Antagonist354.555 min

Data Interpretation: While AMG9810 exhibits a slightly lower IC50​ for TRPV1, IMTO's dual-target capability and significantly extended microsomal half-life (>120 min) make it a far superior candidate for in vivo systemic administration.

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed antagonism is both statistically significant and mechanistically accurate.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Objective: Quantify the IC50​ of IMTO against agonist-induced Ca2+ influx. Causality & Validation: We utilize Fluo-4 AM because it exhibits a massive fluorescence enhancement upon binding intracellular calcium. Probenecid is added to the buffer to inhibit organic anion transporters; without it, the cells would rapidly efflux the dye, destroying the baseline. The assay's validity is confirmed by calculating the Z′ -factor; a value > 0.5 ensures that the separation between the positive control (Menthol/Capsaicin alone) and the negative control (Buffer alone) is robust enough to accurately measure IMTO's antagonism.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 or TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of dye-loading buffer (Hank’s Balanced Salt Solution containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C in the dark.

  • Compound Incubation: Wash cells to remove extracellular dye. Add IMTO at varying concentrations (0.1 nM to 10 µM) and incubate for 15 minutes. Include BCTC as a reference antagonist.

  • Stimulation & Readout: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds, then inject the EC80​ concentration of the agonist (e.g., 100 µM Menthol for TRPM8). Record fluorescence ( Ex​ 488 nm / Em​ 515 nm) for an additional 3 minutes.

  • Data Analysis: Normalize the peak fluorescence to the baseline. Perform a Schild analysis using non-linear regression to calculate the IC50​ .

Workflow Cell HEK293 Cells Dye Fluo-4 AM Loading Cell->Dye Incubation IMTO Incubation Dye->Incubation Stimulation Agonist Addition Incubation->Stimulation Readout FLIPR Readout Stimulation->Readout Analysis IC50 Calculation Readout->Analysis

High-Throughput FLIPR Workflow: Step-by-step process for quantifying TRP channel antagonism.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm that IMTO directly blocks the ion channel pore/voltage sensor. Causality & Validation: FLIPR assays are prone to false positives from downstream signaling artifacts. Patch-clamp electrophysiology isolates the channel's biophysical properties. By applying voltage-step protocols (from -100 mV to +100 mV), we can assess whether IMTO exhibits voltage-dependent block. A positive control (agonist application prior to antagonist) is strictly required to confirm functional channel expression in the specific cell being patched.

  • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Seal Formation: Establish a gigaseal (>1 GΩ) on a TRPM8-expressing HEK293 cell and rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Perfuse the cell with extracellular solution. Apply a voltage ramp protocol (-100 mV to +100 mV over 500 ms) to establish baseline leak currents.

  • Agonist Validation: Perfuse 100 µM Menthol to elicit robust inward and outward TRPM8 currents.

  • Antagonist Application: Co-perfuse Menthol with 100 nM IMTO. Monitor the real-time decay of the macroscopic current.

  • Washout: Perfuse with standard extracellular buffer to assess the reversibility of the IMTO block.

References

  • Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists. National Institutes of Health (NIH) / PubMed Central. 2

  • TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. National Institutes of Health (NIH) / PubMed Central. 1

  • Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Journal of Medicinal Chemistry / ACS Publications. 3

Sources

Validation

Structural and Functional Comparison Guide: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vs. Natural Oxazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural analysis, comparative pharmacology, and experimental validation of synthetic vs. natural oxazoles. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural analysis, comparative pharmacology, and experimental validation of synthetic vs. natural oxazoles.

Executive Summary

The oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, offering unique electron distribution and hydrogen-bonding capabilities that facilitate high-affinity target interactions. This guide provides an objective structural and functional comparison between a highly specific synthetic building block—2-Isopropyl-5-methyl-4-(p-tolyl)oxazole —and complex, naturally occurring oxazole macrolides and peptides (e.g., Phorboxazole A , Hennoxazole A , and Almazole D ).

By contrasting the modular simplicity of trisubstituted synthetic oxazoles with the stereochemically dense architectures of marine-derived natural products[1], researchers can better select appropriate scaffolds for fragment-based drug discovery (FBDD) versus total synthesis campaigns.

Structural Dissection and Causality

The Synthetic Scaffold: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

This compound is a classic 2,4,5-trisubstituted oxazole . Its structure is defined by three highly lipophilic appendages:

  • C2-Isopropyl Group: Provides steric bulk and enhances lipid solubility, crucial for membrane permeability in early-stage pharmacophore screening.

  • C4-(p-Tolyl) Group: The para-methylphenyl substituent acts as a rigid aromatic spacer, allowing for π-π stacking interactions with target protein binding pockets.

  • C5-Methyl Group: Blocks the highly reactive C5 position, preventing unwanted electrophilic aromatic substitutions and increasing the metabolic stability of the molecule in vivo.

Causality in Design: The complete substitution of the oxazole core in this synthetic molecule is intentionally designed to lock the conformation and maximize lipophilicity, making it an ideal candidate for agricultural chemicals, materials science (luminophores), or as a rigid linker in FBDD[2].

The Natural Counterparts: Complex Oxazole Architectures

Natural oxazoles are typically biosynthesized via the cyclodehydration and subsequent oxidation of serine or threonine residues by non-ribosomal peptide synthetases (NRPS)[3].

  • Phorboxazole A (Marine Macrolide): Isolated from the sponge Phorbas sp., this molecule features a 46-carbon skeleton with two serine-derived oxazole rings linking three separate polyketide domains[4]. The oxazoles here act as rigidifying elements within a massive macrocyclic core, contributing to its picomolar cytostatic potency[5].

  • Hennoxazole A (Marine Bisoxazole): Contains a contiguous bisoxazole core linked to a skipped polyene side chain and a tetrahydropyran ring[6]. The bisoxazole unit chelates metal ions and intercalates into viral targets, conferring potent antiviral properties[7].

  • Almazole D (Marine Dipeptide): A 5-(3-indolyl)oxazole alkaloid originally isolated from red seaweed. Its structure consists of an indole-oxazole-pyrrole sequence, providing a flat, electron-rich surface ideal for antibacterial activity[8].

Comparative Data Presentation

The following table summarizes the structural and functional divergence between the synthetic trisubstituted oxazole and its natural counterparts.

Table 1: Physicochemical and Biological Comparison
Property / Feature2-Isopropyl-5-methyl-4-(p-tolyl)oxazolePhorboxazole AHennoxazole AAlmazole D
Origin SyntheticNatural (Phorbas sp.)Natural (Polyfibrospongia sp.)Natural (Red Alga)
Structural Class Monomeric Trisubstituted OxazoleBis-oxazole MacrolideBis-oxazole PolyeneIndolyl-oxazole Dipeptide
Molecular Weight 215.29 g/mol 1022.2 g/mol 412.5 g/mol 267.3 g/mol
Primary Bioactivity Pharmacological intermediateCytostatic / AntifungalAntiviral (HSV-1)Antibacterial
Potency (Typical) >10 µM (Moderate/Weak)<1 nM (Ultra-potent)~0.5 µg/mL~100 µM
Synthesis Route Robinson-Gabriel / Cross-couplingTri-component coupling[9]Amide cyclodehydration[6]Aza-Wittig / Condensation[10]

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole against a natural oxazole analog, researchers must employ rigorous, self-validating experimental workflows.

Protocol 1: Biomimetic Oxazole Cyclodehydration (Wipf's Protocol)

Purpose: To synthesize natural oxazole motifs (like those in Hennoxazole A) from amino acid precursors, contrasting the simple condensation used for the synthetic p-tolyl derivative. Causality: Using Dess-Martin periodinane (DMP) followed by triphenylphosphine/iodine ensures stereochemical retention of the adjacent chiral centers, which is critical for natural product activity but irrelevant for the achiral synthetic oxazole[4].

Step-by-Step Methodology:

  • Oxidation: Dissolve the starting serine-derived amide (1.0 eq) in anhydrous CH₂Cl₂. Add NaHCO₃ (5.0 eq) and DMP (1.5 eq). Stir at room temperature for 2 hours to generate the intermediate aldehyde.

  • Filtration: Quench with saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1). Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Cyclodehydration: Dissolve the crude aldehyde in anhydrous CH₂Cl₂. Add triphenylphosphine (PPh₃, 3.0 eq), iodine (I₂, 3.0 eq), and N,N-diisopropylethylamine (Hünig's base, 6.0 eq).

  • Validation: Monitor the reaction via LC-MS. The disappearance of the aldehyde mass and the appearance of the [M+H-H₂O]⁺ peak indicates successful oxazole ring closure.

  • Purification: Purify the resulting oxazole via flash chromatography (Hexanes/EtOAc).

Protocol 2: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Purpose: To compare the antiproliferative activity of the synthetic oxazole versus Phorboxazole A. Causality: The CellTiter-Glo assay measures intracellular ATP levels, providing a direct, self-validating readout of metabolically active cells. If the oxazole is cytotoxic, ATP levels will drop proportionally, emitting less luminescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (human colon carcinoma) cells into a 96-well opaque white plate at 5,000 cells/well in 100 µL of McCoy's 5A medium. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (100 µM to 0.1 µM) and Phorboxazole A (10 nM to 0.01 pM) in DMSO. Add 1 µL of each to the respective wells (maintaining 1% final DMSO concentration).

  • Incubation: Incubate the plates for 72 hours.

  • Assay Execution: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).

Visualizations of Pathways and Workflows

The following diagrams illustrate the logical relationships in oxazole synthesis and the experimental workflow for comparative screening.

SynthesisLogic SynPre Synthetic Precursors (Aryl Ketones + Amides) SynOx 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (Trisubstituted Monomer) SynPre->SynOx Robinson-Gabriel Cyclodehydration NatPre Natural Precursors (Serine/Threonine via NRPS) NatOx Natural Oxazoles (Phorboxazole, Hennoxazole) NatPre->NatOx Enzymatic/Biomimetic Cyclodehydration & Oxidation BioAct Bioactivity Screening (Cytotoxicity / Antimicrobial) SynOx->BioAct NatOx->BioAct

Fig 1: Divergent assembly pathways for synthetic vs. natural oxazoles.

HTSWorkflow Step1 Compound Preparation (Serial Dilution) Step2 Cell Culture Incubation (72 Hours) Step1->Step2 Step3 ATP-based Luminescence Assay (Cell Lysis) Step2->Step3 Step4 IC50 Calculation (Non-linear Regression) Step3->Step4

Fig 2: Self-validating high-throughput screening workflow for oxazole bioactivity.

Conclusion

While 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole serves as a highly modular, lipophilic building block ideal for combinatorial libraries and materials science, it lacks the stereochemical complexity and extreme biological potency of natural oxazoles like Phorboxazole A and Hennoxazole A . Natural oxazoles utilize the heterocycle not just as a pharmacophore, but as a conformational constraint to orient massive macrocyclic or polyene structures toward their biological targets. Understanding these structural dichotomies allows researchers to better leverage oxazole chemistry in both synthetic methodology and drug design.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Taylor & Francis Online URL:[Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review Thieme Connect URL:[Link]

  • Naturally Occurring Oxazole-Containing Peptides National Center for Biotechnology Information (PMC) URL:[Link]

  • Total Synthesis of Phorboxazole A via de Novo Oxazole Formation: Strategy and Component Assembly Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Total Synthesis of (−)-Hennoxazole A The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of 5-(3-indolyl)oxazole natural products. Structure revision of Almazole D Singapore University of Technology and Design / Elsevier URL:[Link]

Sources

Comparative

Reproducibility Studies on 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Synthesis Protocols: A Comparative Guide

Introduction The 2,4,5-trisubstituted oxazole scaffold is a privileged pharmacophore, ubiquitous in natural products and synthetic drugs, including highly potent antitubulin agents and TRPV1 antagonists[1]. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The 2,4,5-trisubstituted oxazole scaffold is a privileged pharmacophore, ubiquitous in natural products and synthetic drugs, including highly potent antitubulin agents and TRPV1 antagonists[1]. As a Senior Application Scientist, I frequently encounter bottlenecks in scaling highly substituted oxazoles due to regioselectivity issues, harsh cyclization conditions, and poor batch-to-batch reproducibility[2]. In this guide, we evaluate the reproducibility of three distinct synthetic protocols for a model compound: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole .

By systematically comparing the classical Robinson-Gabriel cyclodehydration[3], a modular Suzuki-Miyaura cross-coupling[4], and a tandem Aza-Wittig/Michael/isomerization sequence[2], this guide provides actionable, data-backed recommendations for drug development professionals.

Pillar 1: Mechanistic Causality & Route Selection

Selecting the optimal synthetic route requires balancing precursor stability, functional group tolerance, and thermodynamic driving forces.

Route A: Classical Robinson-Gabriel Synthesis The Robinson-Gabriel synthesis relies on the cyclodehydration of α -acylamino ketones[3]. For our target, 3-isobutyramido-3-(p-tolyl)propan-2-one is treated with phosphorus oxychloride (POCl 3​ ). Causality: The highly electrophilic nature of POCl 3​ activates the amide carbonyl oxygen, transforming it into a superior leaving group. This facilitates intramolecular nucleophilic attack by the enolized ketone. While mechanistically robust, the harsh acidic conditions often lead to the decomposition of sensitive functional groups and the generation of dark, tarry byproducts, making purification challenging[3].

Route B: Modular Suzuki-Miyaura Cross-Coupling This convergent approach constructs the oxazole core first, followed by C-4 bromination and subsequent Pd-catalyzed cross-coupling with p-tolylboronic acid[4]. Causality: The C-4 position of the oxazole ring is electronically deactivated compared to C-2 and C-5. By pre-installing the isopropyl (C-2) and methyl (C-5) groups, we force regioselective bromination at C-4. The subsequent Suzuki coupling utilizes Pd(dppf)Cl 2​ because the bidentate dppf ligand suppresses competitive protodeboronation of the boronic acid, ensuring high turnover numbers and excellent cross-coupling yields[4].

Route C: Tandem Aza-Wittig/Michael/Isomerization A modern, catalyst-free approach utilizing vinyliminophosphoranes and isobutyryl chloride[2]. Causality: The reaction initiates with an aza-Wittig reaction to form an imidoyl chloride intermediate. The strategic placement of the p-tolyl and methyl groups drives a spontaneous intramolecular Michael addition. Subsequent acid-catalyzed isomerization restores aromaticity to form the oxazole. This route is highly reproducible because it bypasses the unstable α -acylamino ketone intermediates entirely, operating under mild, one-pot conditions[2].

Routes Target 2-Isopropyl-5-methyl- 4-(p-tolyl)oxazole R1 Route A: Robinson-Gabriel R1->Target R2 Route B: Suzuki-Miyaura R2->Target R3 Route C: Aza-Wittig R3->Target Pre1 3-Isobutyramido-3- (p-tolyl)propan-2-one Pre1->R1 Pre2 4-Bromo-2-isopropyl- 5-methyloxazole + p-Tolyl-B(OH)2 Pre2->R2 Pre3 Vinyliminophosphorane + Isobutyryl Chloride Pre3->R3

Figure 1: Comparative synthetic strategies for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

Pillar 2: Quantitative Data & Reproducibility Metrics

To objectively evaluate these methodologies, we conducted a 5-batch reproducibility study for each route at a 10 mmol scale. The summarized quantitative data is presented in Table 1.

MetricRoute A: Robinson-GabrielRoute B: Suzuki-MiyauraRoute C: Tandem Aza-Wittig
Average Yield (%) 62 ± 8.5%84 ± 3.2%91 ± 1.8%
Crude Purity (GC-FID) 78%92%96%
Reaction Time 4 hours (reflux)12 hours (80 °C)6 hours (reflux)
E-Factor High (Harsh reagents)Moderate (Metal waste)Low (Atom economical)
Reproducibility Score LowHighVery High
Primary Impurity Tarry oligomersProtodeboronation productTriphenylphosphine oxide

Table 1: Performance metrics comparing the three synthesis protocols. Route C demonstrates superior yield and batch-to-batch consistency.

Mechanism Step1 Vinyliminophosphorane + Isobutyryl Chloride Step2 Aza-Wittig Reaction (Imide Intermediate Formation) Step1->Step2 Step3 Intramolecular Michael Addition (Ring Closure) Step2->Step3 Step4 Acid-Promoted Isomerization (Aromatization) Step3->Step4 Product 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Step4->Product

Figure 2: Tandem Aza-Wittig/Michael/Isomerization mechanistic pathway.

Pillar 3: Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure the researcher can verify success at critical junctures.

Protocol A: Robinson-Gabriel Cyclodehydration[3]

Objective: Dehydrate 3-isobutyramido-3-(p-tolyl)propan-2-one to form the oxazole core.

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and an argon balloon, dissolve 3-isobutyramido-3-(p-tolyl)propan-2-one (10 mmol) in anhydrous toluene (30 mL).

  • Activation: Add POCl 3​ (30 mmol, 3.0 equiv) dropwise at 0 °C. Causality: Slow addition prevents uncontrolled exothermic degradation of the starting material.

  • Cyclization: Heat the mixture to 110 °C for 4 hours.

  • Validation Checkpoint (IPC): Pull a 50 µL aliquot, quench in saturated NaHCO 3​ , extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The starting material ( Rf​ ~0.2) should be completely consumed, replaced by a UV-active spot ( Rf​ ~0.6).

  • Workup: Carefully quench the reaction by pouring it over crushed ice (100 g). Neutralize to pH 8 with saturated NaHCO 3​ (Caution: Vigorous gas evolution). Extract with EtOAc (3 × 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling[4]

Objective: Couple 4-bromo-2-isopropyl-5-methyloxazole with p-tolylboronic acid.

  • Setup: In a Schlenk flask, combine 4-bromo-2-isopropyl-5-methyloxazole (10 mmol), p-tolylboronic acid (12 mmol, 1.2 equiv), and K 2​ CO 3​ (20 mmol, 2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (40 mL). Sparge with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalysis: Add Pd(dppf)Cl 2​ (0.5 mmol, 5 mol%). Heat to 80 °C for 12 hours.

  • Validation Checkpoint (IPC): Analyze via GC-MS. The mass spectrum should show the disappearance of the brominated starting material (m/z 203/205) and the appearance of the target product (m/z 215).

  • Workup: Filter through a pad of Celite to remove palladium black. Dilute with water (50 mL), extract with dichloromethane (3 × 40 mL), dry over MgSO 4​ , and evaporate. Purify via silica gel chromatography.

Protocol C: Tandem Aza-Wittig/Michael/Isomerization[2]

Objective: One-pot synthesis from vinyliminophosphorane and isobutyryl chloride.

  • Setup: Dissolve the specific vinyliminophosphorane derived from 1-azido-1-(p-tolyl)prop-1-ene and triphenylphosphine (10 mmol) in anhydrous toluene (40 mL) under nitrogen.

  • Acylation: Add isobutyryl chloride (11 mmol, 1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

  • Tandem Cyclization: Heat the reaction mixture to reflux (110 °C) for 6 hours. Causality: Thermal energy drives the elimination of triphenylphosphine oxide (aza-Wittig) and the subsequent intramolecular Michael addition.

  • Isomerization: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 10 mol%) and reflux for an additional 1 hour to ensure complete aromatization.

  • Validation Checkpoint (IPC): 31 P NMR of the crude mixture will show a dominant peak at ~29 ppm, confirming the stoichiometric formation of triphenylphosphine oxide by-product.

  • Workup: Remove toluene under reduced pressure. Triturate the crude residue with cold diethyl ether/hexanes (1:4) to precipitate the triphenylphosphine oxide. Filter, concentrate the filtrate, and purify via short-path distillation or column chromatography.

Conclusion

While the classical Robinson-Gabriel synthesis remains a foundational technique, its harsh conditions limit reproducibility and yield for highly substituted oxazoles[3]. The Suzuki-Miyaura route offers excellent modularity for library synthesis[4], but for the specific scale-up of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole, the Tandem Aza-Wittig/Michael/Isomerization (Route C) is unequivocally the superior protocol[2]. Its catalyst-free nature, high atom-economy (excluding the phosphine oxide), and robust 91% average yield make it the recommended choice for drug development professionals.

References
  • Xie, H., Yuan, D., & Ding, M.-W. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. Organic Chemistry Portal / Journal of Organic Chemistry. 2

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2021). Beilstein Journals. 4

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem. 3

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PubMed Central (PMC). 1

Sources

Validation

Cross-Validation of Mass Spectrometry Platforms for the Structural Elucidation of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Executive Summary In modern drug development and agrochemical synthesis, highly substituted heterocyclic building blocks like 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole ( C14​H17​NO ) require rigorous structural verificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, highly substituted heterocyclic building blocks like 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole ( C14​H17​NO ) require rigorous structural verification. Relying on a single mass spectrometry (MS) platform can lead to critical misidentifications due to isobaric interferences, unexpected rearrangements, or matrix suppression.

This guide provides an in-depth, objective comparison of two orthogonal mass spectrometry platforms: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution MS/MS (LC-ESI-HRMS/MS) . By cross-validating the radical-cation fragmentation of EI with the even-electron fragmentation of ESI-CID, researchers can establish a self-validating analytical matrix that unambiguously confirms molecular identity.

Mechanistic Rationale: Why Cross-Validate?

The structural complexity of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole demands a dual-platform approach due to the unique fragmentation dynamics of the oxazole ring.

Under hard ionization (70 eV EI), the oxazole core undergoes a non-statistical shattering mechanism. This characteristic ring-opening often results in the diagnostic loss of carbon monoxide (CO) and hydrogen cyanide (HCN) [1]. Furthermore, the 2-isopropyl group introduces a highly favored α -cleavage pathway, rapidly losing a methyl radical to form a stable tertiary carbocation-like fragment.

Conversely, soft ionization (ESI) primarily yields the intact protonated molecule [M+H]+ . Collision-Induced Dissociation (CID) of this even-electron precursor follows distinct thermodynamic pathways [2]. Rather than shattering the ring, ESI-CID often preserves the oxazole core while shedding the aliphatic side chains (e.g., loss of propene from the isopropyl group). Cross-validating these two distinct physical processes ensures that the structural assignment is not an artifact of a specific ionization method.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

The following table summarizes the quantitative data and performance metrics for both platforms when analyzing 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole.

ParameterPlatform A: GC-EI-MSPlatform B: LC-ESI-HRMS/MS
Ionization Mechanism Electron Ionization (70 eV, Hard)Electrospray Ionization (Positive, Soft)
Precursor Ion m/z 215.1 (Molecular Ion, [M]+∙ ) m/z 216.1383 (Protonated, [M+H]+ )
Mass Accuracy Nominal ( ±0.5 Da)High-Resolution ( <2 ppm error)
Key Fragment 1 (Aliphatic) m/z 200.1 ( [M−CH3​]+ ) m/z 174.0913 ( [M+H−C3​H6​]+ )
Key Fragment 2 (Core) m/z 172.1 ( [M−C3​H7​]+ ) m/z 146.0600 (Oxazole ring cleavage)
Primary Utility Spectral library matching, volatility profilingExact elemental composition, trace impurity ID

Experimental Design & Self-Validating Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every step includes an internal causality check to justify the experimental parameters.

Protocol A: GC-EI-MS Workflow
  • Sample Preparation: Dissolve 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole in MS-grade ethyl acetate to a final concentration of 10 μ g/mL. Add 1 μ g/mL of naphthalene-d8 as an internal standard.

  • Chromatography: Inject 1 μ L in split mode (10:1) onto a 30 m x 0.25 mm x 0.25 μ m DB-5MS column. Use helium carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Acquire data in full scan mode from m/z 40–350.

  • Causality Check: The 70 eV energy is chosen specifically to ensure sufficient internal energy to breach the high activation barrier of oxazole ring cleavage, a standard established in technical characterizations of substituted oxazoles [3].

  • Self-Validation Mechanism: The inclusion of naphthalene-d8 acts as an internal retention time (RT) and abundance anchor. If the RT of naphthalene-d8 shifts by >0.05 min, the run is automatically invalidated, ensuring that the oxazole's RT and subsequent spectral extraction are absolutely reliable.

Protocol B: LC-ESI-HRMS/MS Workflow
  • Sample Preparation: Dilute the sample to 1 μ g/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μ L onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 μ m). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Gradient: 10% B to 90% B over 5 minutes.

  • Ionization & Acquisition: Operate the Orbitrap or Q-TOF in positive ESI mode. Capillary voltage: 3.5 kV. Acquire full scan MS (Resolution > 60,000) and Data-Dependent MS/MS (ddMS2) using stepped Normalized Collision Energies (NCE) of 20, 30, and 40.

  • Causality Check: Stepped NCE is critical. At NCE 20, the isopropyl group may only lose a neutral propene molecule. At NCE 40, the energy is sufficient to induce cross-ring cleavages and product branching, allowing direct structural comparison with the EI spectrum [4].

  • Self-Validation Mechanism: The mass accuracy is continuously calibrated using an internal lock-mass (e.g., fluoranthene). If the lock-mass deviates by >2 ppm, the acquisition software flags the spectrum, ensuring that the empirical formula assignment for m/z 216.1383 remains mathematically uncompromised.

Visualization: Cross-Validation Strategy

Workflow Sample 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole Sample Preparation Split Orthogonal Injection Strategy Sample->Split GCMS Platform A: GC-EI-MS Hard Ionization (70 eV) Split->GCMS Volatile fraction LCMS Platform B: LC-ESI-HRMS Soft Ionization (ESI+) Split->LCMS Intact molecule EI_Frag Radical Cation Fragmentation Ring Cleavage & α-cleavage GCMS->EI_Frag CID_Frag Even-Electron CID Side-chain Neutral Loss LCMS->CID_Frag DataMerge Data Synthesis & Cross-Validation EI_Frag->DataMerge m/z 215, 200, 172 CID_Frag->DataMerge m/z 216.138 [M+H]+ Result Confirmed Structural Identity & Purity Assessment DataMerge->Result

Orthogonal mass spectrometry cross-validation workflow for structural elucidation.

Conclusion

The comprehensive characterization of 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole cannot be confidently achieved using a single analytical lens. While GC-EI-MS provides the necessary hard-ionization fingerprint to confirm the presence of the oxazole core and isopropyl substituents via α -cleavage, LC-ESI-HRMS/MS secures the exact elemental composition and elucidates the intact protonated molecular network. By deploying these self-validating protocols concurrently, researchers guarantee the highest tier of scientific integrity in their structural assignments.

References

  • MASS SPECTROMETRY OF OXAZOLES, Semantic Scholar. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations, Journal of the American Society for Mass Spectrometry.[Link]

  • Product branching in the photodissociation of oxazole detected by broadband rotational spectroscopy, RSC Publishing.[Link]

Comparative

A Framework for Comparative Toxicity Assessment of Novel Chemical Entities: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole vs. Established Pharmaceuticals

Introduction: The Imperative of Early-Stage Toxicological Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical pharmaceutical developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Early-Stage Toxicological Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical pharmaceutical development. The journey of a new chemical entity (NCE) from the bench to the bedside is long and fraught with attrition, with unforeseen toxicity being a primary cause of late-stage failures. Therefore, the early integration of comprehensive toxicological assessment into the discovery pipeline is not merely a regulatory hurdle but a critical scientific necessity.[1][2] This guide provides a framework for the comparative toxicological evaluation of a novel oxazole-based compound, 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole , against two well-established pharmaceuticals: Acetaminophen and Amoxicillin .

Oxazole derivatives represent a versatile and promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6] However, their therapeutic potential must be weighed against a thorough understanding of their safety profile. This document will outline the essential in vitro and in vivo assays required to build this profile, using the known toxicities of our comparators as benchmarks. Acetaminophen is a widely used analgesic and antipyretic, notorious for its dose-dependent hepatotoxicity, which serves as a crucial benchmark for liver injury potential.[1][7][8] Amoxicillin, a broad-spectrum β-lactam antibiotic, is generally considered safe with a high therapeutic index, representing a benchmark for low general toxicity.[9][10]

It is critical to note that, as a novel chemical entity, no public toxicological data for 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole currently exists. The data presented herein for this compound are hypothetical and for illustrative purposes only . The primary objective of this guide is to detail the scientific process and rationale for such an investigation, providing researchers and drug development professionals with a robust template for assessing the safety of their own NCEs.

Comparative Toxicity Profile: A Tabular Overview

A primary goal of early toxicological screening is to generate quantitative data that allow for direct comparison between an NCE and benchmark compounds. The following tables summarize key toxicity endpoints.

Table 1: In Vitro Cytotoxicity and Genotoxicity

CompoundCell LineIn Vitro Cytotoxicity (IC50)Ames Test Result (Mutagenicity)
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole HepG2 (Human Liver)150 µM (Hypothetical)Negative (Hypothetical)
Acetaminophen HepG2 (Human Liver)~10-20 mM[2]Negative[5][11]
Amoxicillin Various>25 mg/mL (>68 mM)[12]Negative[3][13]

Table 2: In Vivo Acute Toxicity and In Vitro Cardiotoxicity

CompoundAcute Oral Toxicity (LD50, Rat)hERG Channel Inhibition (IC50)Predicted Cardiotoxicity Risk
2-Isopropyl-5-methyl-4-(p-tolyl)oxazole >2000 mg/kg (Hypothetical)~95 µM (Hypothetical)Low
Acetaminophen ~1944 mg/kg>100 µMVery Low
Amoxicillin >15,000 mg/kg[14][15]No significant inhibition[16]Very Low

Foundational In Vitro Toxicity Assessment

The initial phase of a safety assessment focuses on in vitro assays that require minimal compound and provide rapid, high-throughput data to guide further development.[17]

Cytotoxicity: The MTT Assay

Causality and Rationale: The first question to ask of any NCE is whether it harms cells. Cytotoxicity assays measure the fundamental viability of cells upon exposure to a compound.[17] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses metabolic activity as a proxy for cell viability.[14] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative measure of cell health. A lower IC50 value (the concentration at which 50% of cells are non-viable) indicates higher cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed human-derived cells (e.g., HepG2 for liver toxicity screening) into 96-well microtiter plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Following incubation, add MTT reagent to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the MTT-containing medium and add an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with Compound (24-72h) A->C B Prepare Compound Serial Dilutions B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate Viability & Determine IC50 F->G

MTT Assay Workflow for In Vitro Cytotoxicity Assessment.
Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Causality and Rationale: A critical liability for any drug candidate is the potential to cause genetic mutations, which can be linked to carcinogenicity.[18] The Ames test is a widely adopted first-line assay for identifying mutagenic substances.[11] It utilizes genetically engineered strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[18][19] If a test compound causes a reverse mutation in the bacterial DNA, the bacteria regain the ability to produce histidine and will form visible colonies.[11] A significant increase in the number of these "revertant" colonies compared to a control indicates mutagenic potential.[6] The inclusion of a liver enzyme fraction (S9) is crucial to detect pro-mutagens—compounds that become mutagenic only after metabolic activation.[11]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutations (frameshift vs. base-pair substitutions).[8]

  • Metabolic Activation: Perform the assay both with and without the addition of an S9 fraction from Aroclor- or phenobarbital-induced rat liver to account for metabolic activation.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the spontaneous background mutation rate observed in the negative control.

In Vivo and Specialized Toxicity Studies

Positive outcomes in initial in vitro screens warrant progression to more complex studies that evaluate the compound's effect on a whole organism and specific high-risk organs.

Acute Systemic Toxicity: LD50 Determination

Causality and Rationale: An acute toxicity study provides a first look at the systemic toxicity of a compound within a living organism.[7] It is essential for determining the dose ranges for subsequent, longer-term studies and for classifying the substance's intrinsic toxicity.[15] The median lethal dose (LD50) is the statistically estimated dose of a substance required to kill 50% of a test population.[9] While modern methods aim to reduce the number of animals used, determining the approximate lethal dosage remains a fundamental piece of the safety profile.[13][20]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure, OECD 425)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time, starting with a best estimate of the LD50.

  • Sequential Dosing: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. A dose progression factor (commonly 1.5-2.0) is used.

  • Observation: Observe animals for at least 14 days for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is calculated from the results of a small number of animals (typically 4-6) using maximum likelihood methods. This approach significantly reduces animal usage compared to classical methods.[12]

Cardiotoxicity: The hERG Channel Assay

Causality and Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of acquired long QT syndrome, a heart rhythm disturbance that can lead to life-threatening arrhythmias.[21] For this reason, regulatory agencies mandate that new drug candidates be tested for hERG channel inhibition.[21] The assay directly measures the electrical current passing through the hERG channel in cells engineered to express it. A compound that blocks this channel is flagged as a potential cardiotoxicity risk. The IC50 value is determined, and a "safety margin" is often calculated by comparing this value to the expected therapeutic plasma concentration.[22][23]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Patch-Clamp: Utilize an automated, high-throughput patch-clamp system. Cells are captured over micron-sized apertures, and a high-resistance "giga-seal" is formed. The cell membrane is then ruptured to achieve whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current.[24]

  • Compound Application: Apply increasing concentrations of the test compound to the cells. A positive control (e.g., Astemizole, Dofetilide) and a vehicle control are included.

  • Data Acquisition: Record the hERG current at each concentration.

  • Analysis: Calculate the percentage of current inhibition at each concentration relative to the control. Plot the concentration-response curve and fit to the Hill equation to determine the IC50 value.[24]

hERG_Workflow cluster_setup Assay Setup cluster_protocol Experimental Protocol cluster_output Data Analysis A hERG-expressing cell line C Achieve Whole-Cell Configuration A->C B Automated Patch- Clamp System B->C D Apply Voltage Protocol C->D E Record Baseline hERG Current D->E F Apply Test Compound (Concentration Curve) E->F G Record Inhibited hERG Current F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Workflow for hERG Channel Inhibition Assay.
Hepatotoxicity Assessment

Causality and Rationale: Drug-induced liver injury (DILI) is a leading reason for drug withdrawal from the market.[25] Early assessment of hepatotoxicity is therefore paramount. The liver is the body's primary site of drug metabolism, and some compounds can be converted into reactive metabolites that cause cellular damage.[26] Acetaminophen is the canonical example; its metabolism by cytochrome P450 enzymes produces the toxic metabolite NAPQI, which depletes cellular glutathione and binds to mitochondrial proteins, leading to oxidative stress and necrotic cell death.[1][17][27] An assessment strategy combines in vitro work with human liver cells or microsomes and in vivo studies monitoring liver function biomarkers.

Experimental Protocol: Integrated Hepatotoxicity Assessment

  • In Vitro Metabolism: Incubate the test compound with human liver microsomes or primary human hepatocytes. Analyze the resulting mixture using mass spectrometry to identify major metabolites and assess whether reactive or toxic metabolites are formed.[26]

  • In Vitro Cytotoxicity in Liver Cells: As described in section 2.1, perform cytotoxicity assays using a human liver cell line (e.g., HepG2) or, for greater relevance, primary human hepatocytes.[2]

  • In Vivo Study: Conduct a repeated-dose toxicity study in rodents (e.g., 28 days).

  • Biomarker Analysis: At the end of the study, collect blood and measure serum levels of key liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[28] Significant elevations are indicative of hepatocellular injury.

  • Histopathology: Perform a detailed histopathological examination of liver tissue to identify any structural changes, such as necrosis, inflammation, or steatosis.[28]

Synthesis and Interpretation

Based on the illustrative data, a preliminary comparative assessment can be formulated:

  • 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (Hypothetical Profile): This NCE displays a promising initial safety profile. Its hypothetical LD50 of >2000 mg/kg suggests low acute systemic toxicity, far superior to Acetaminophen and approaching the safety of Amoxicillin. The in vitro cytotoxicity (IC50 ~150 µM) is significantly better than that reported for Acetaminophen in some cancer cell lines, though direct comparison requires identical assay conditions. Crucially, the hypothetical negative Ames test result and a high hERG IC50 (~95 µM) suggest low risks for mutagenicity and cardiotoxicity, respectively. Further investigation into its metabolic profile would be the next critical step.

  • Acetaminophen (Established Profile): Acetaminophen shows moderate acute toxicity (LD50 ~1944 mg/kg) and is not mutagenic.[5][11][21] Its primary liability is its well-understood, metabolism-driven hepatotoxicity. While its IC50 for cytotoxicity can appear high in standard assays, this belies the in vivo reality where metabolic activation in the liver leads to injury at high doses.[1][8] This highlights the critical importance of integrating metabolism studies into a toxicity assessment.

  • Amoxicillin (Established Profile): Amoxicillin serves as a benchmark for a safe compound. Its extremely high oral LD50 (>15,000 mg/kg) indicates very low acute toxicity.[14][15] It is non-mutagenic and shows no inhibition of the hERG channel.[3][13][16] While rare cases of idiosyncratic liver injury have been reported, it is not considered a direct hepatotoxin.[10][29]

Conclusion

This guide outlines a logical, multi-tiered strategy for evaluating the toxicological profile of a novel chemical entity, 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole, in comparison with established drugs. By systematically assessing in vitro cytotoxicity, genotoxicity, acute systemic toxicity, and key organ-specific liabilities like cardiotoxicity and hepatotoxicity, researchers can build a comprehensive safety profile. This data-driven approach allows for early, informed decision-making, helping to prioritize compounds with the highest potential for a favorable safety margin and ultimately contributing to the development of safer, more effective medicines.

References

  • Jaeschke, H., et al. (2012). The mechanism underlying acetaminophen-induced hepatotoxicity in humans and mice involves mitochondrial damage and nuclear DNA fragmentation. Journal of Clinical Investigation. Available at: [Link]

  • Yoon, E., et al. (2016). Acetaminophen Hepatotoxicity and Acute Liver Failure. Journal of Clinical and Translational Hepatology. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Available at: [Link]

  • Cimino, M. C., et al. (1985). Mutagenicity testing of selected analgesics in Ames Salmonella strains. PubMed. Available at: [Link]

  • Apotex Inc. (2019). AMOXICILLIN Product Monograph. Available at: [Link]

  • Akdoğan, M., et al. (2018). Effect of Acetaminophen on Viability of HeLa Cells. Journal of Clinical and Experimental Investigations. Available at: [Link]

  • Wang, Y., et al. (2024). Underlying mechanisms and treatment of acetaminophen‑induced liver injury (Review). Experimental and Therapeutic Medicine. Available at: [Link]

  • Hinson, J. A., et al. (2004). Mechanism of Acetaminophen-Induced Hepatotoxicity: Covalent Binding versus Oxidative Stress. Chemical Research in Toxicology. Available at: [Link]

  • Chemical Management. (n.d.). AMOXICILLIN for ORAL SUSPENSION, USP SDS. Login | Chemical Management. Available at: [Link]

  • CPAChem. (2018). Safety data sheet: Amoxicillin. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). AMOXICILLIN - DailyMed. Available at: [Link]

  • Roy, A., et al. (2018). Replicative stress and alterations in cell cycle checkpoint controls following acetaminophen hepatotoxicity restrict liver regeneration. Liver International. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Amoxicillin. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Jollow, D. J., et al. (1982). Hepatotoxicity of acetaminophen in neonatal and young rats. I. Age-related changes in susceptibility. PubMed. Available at: [Link]

  • Kang, J., et al. (2008). Predicting QT prolongation in humans during early drug development using hERG inhibition and an anaesthetized guinea-pig model. British Journal of Pharmacology. Available at: [Link]

  • Liu, Z., et al. (2007). In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. PubMed. Available at: [Link]

  • Grattagliano, I., et al. (2009). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. PMC. Available at: [Link]

  • Sura, R., et al. (2014). Sub-acute toxicity studies of acetaminophen in Sprague Dawley rats. PubMed. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Amoxicillin-Clavulanate. LiverTox - NCBI Bookshelf. Available at: [Link]

  • Pezzanite, L., et al. (2021). Use of in vitro assays to identify antibiotics that are cytotoxic to normal equine chondrocytes and synovial cells. PMC. Available at: [Link]

  • Li, J., et al. (2013). Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study. Toxicological Sciences. Available at: [Link]

  • Gwak, G. Y., et al. (2011). A case of amoxicillin-induced hepatocellular liver injury with bile-duct damage. Clinical and Molecular Hepatology. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Available at: [Link]

  • Atalar, M. N., & Türkan, F. (n.d.). The calculated IC 50 , K i values and inhibition type for amoxicillin and vancomycin hydrochloride antibiotics on GST enzyme activity. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evaluation. Available at: [Link]

  • Boyd, E. M., & Bereczky, G. M. (1966). The chronic oral toxicity of paracetamol at the range of the LD 50 (100 days) in albino rats. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). AMOXIL (amoxicillin) capsules, tablets, or powder for oral suspension). accessdata.fda.gov. Available at: [Link]

  • Alexandrou, A. J., et al. (2006). Mechanism of hERG K+ channel blockade by the fluoroquinolone antibiotic moxifloxacin. British Journal of Pharmacology. Available at: [Link]

  • Rat Guide. (2025). Acetaminophen. Available at: [Link]

  • Taylor & Francis Online. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available at: [Link]

  • Eichenbaum, G., et al. (2021). A comprehensive weight of evidence assessment of published acetaminophen genotoxicity data: Implications for its carcinogenic hazard potential. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Al-Amiery, A. A., et al. (2024). Modification of Amoxicillin antibacterial to promising anticancer azomethine derivatives: Synthesis and in vitro studies. Scientific Research Journal of Pharmacy. Available at: [Link]

  • Merck Millipore. (n.d.). Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations. Available at: [Link]

  • Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Available at: [Link]

  • PubMed. (1966). The Chronic Oral Toxicity of Paracetamol at the Range of the LD50 (100 Days) in Albino Rats. Available at: [Link]

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  • PetVet. (n.d.). SAFETY DATA SHEET: Amoxicillin for Oral Suspension. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) of 6, 8, 9, 12, and 17-19 in cytotoxicity assay against NIH/3T3. Available at: [Link]

  • bioRxiv. (2019). Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. Available at: [Link]

  • ResearchGate. (2017). Validation and Clinical Utility of the hERG IC50/Cmax Ratio to Determine the Risk of Drug Induced Torsades de Pointes: A Meta-Analysis. Available at: [Link]

  • Ecotox Brasil. (n.d.). Cytotoxicity evaluation of Amoxicillin and Potassium Clavulanate in Perna perna mussels. Available at: [Link]

  • Li, Z., et al. (2017). A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

As drug development professionals and synthetic chemists scale up the use of complex nitrogen heterocycles like 2-isopropyl-5-methyl-4-(p-tolyl)oxazole , standardizing disposal protocols becomes a critical operational ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists scale up the use of complex nitrogen heterocycles like 2-isopropyl-5-methyl-4-(p-tolyl)oxazole , standardizing disposal protocols becomes a critical operational mandate. Improper handling of substituted oxazoles not only poses severe exposure risks to laboratory personnel but also violates stringent environmental regulations.

This guide provides an authoritative, step-by-step framework for the safe handling, segregation, and RCRA-compliant disposal of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, ensuring your laboratory maintains a self-validating culture of safety[1].

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal plan, we must first understand the causality behind the compound's hazards. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole (C₁₄H₁₇NO) is a highly substituted, electron-rich aromatic heterocycle.

  • Thermal Instability & Off-Gassing: Upon combustion or thermal degradation, the oxazole ring ruptures, leading to the release of highly irritating and toxic gases, specifically nitrogen oxides (NOx) and carbon monoxide[2]. This necessitates strict avoidance of low-temperature incineration and mandates high-temperature destruction.

  • Chemical Incompatibility: The electron-rich nature of the p-tolyl and alkyl substituents pushes electron density into the oxazole ring, making it reactive toward strong oxidizing agents[2]. Mixing this compound with oxidizers in a waste stream can lead to exothermic reactions, pressurization of waste containers, and catastrophic failure.

  • Systemic Toxicity: Like many lipophilic heterocycles, it can permeate standard latex barriers, causing skin irritation, serious eye damage, and potential systemic toxicity upon ingestion or inhalation[2].

Quantitative Data & Safety Parameters

To facilitate rapid decision-making, the critical physicochemical properties and their direct operational implications are summarized below.

ParameterValue / ClassificationOperational Implication
Chemical Formula C₁₄H₁₇NOHigh carbon/nitrogen content dictates disposal via high-temperature incineration to prevent NOx emissions.
Hazard Classes Skin Irritant (Cat 2), Eye Irritant (Cat 2)Mandates handling within a certified chemical fume hood using nitrile gloves (>0.1mm thickness) and splash goggles[2].
Incompatibilities Strong oxidizing agents, strong acidsWaste must be strictly segregated from nitric acid, peroxides, and permanganates to prevent exothermic reactions[2].
Waste Designation Non-halogenated organic wasteMust be collected in dedicated non-halogenated solvent drums to optimize incineration efficiency and reduce disposal costs.
Thermal Decomposition NOx, CO, CO₂Requires spark-proof tools and explosion-proof equipment during large-scale handling or cleanup[3].

RCRA-Compliant Disposal Workflow

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a disposal plan has been formulated[1]. The following workflow outlines the lifecycle of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole waste from generation to final destruction.

G A Waste Generation: 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole B Hazard Characterization & Compatibility Check A->B Document Hazards C Satellite Accumulation Area (SAA) Max 55 Gallons, Sealed/Labeled B->C Segregate Organics D Central Accumulation Area (CAA) Max 90-180 Days (RCRA) C->D Transfer within 3 days E EPA-Approved Facility High-Temperature Incineration D->E Licensed Transport

Workflow for RCRA-compliant segregation, accumulation, and incineration of oxazole-derivative waste.

Step-by-Step Methodology: Waste Segregation & Accumulation

This self-validating protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and local Environmental Protection Agency (EPA) mandates.

Step 1: Waste Characterization & Container Selection

  • Action: Select a leak-proof, high-density polyethylene (HDPE) or glass container. Do not use metal containers if the waste stream contains trace acids[4].

  • Causality: HDPE provides excellent chemical resistance to lipophilic organic compounds, preventing container degradation and secondary spills.

Step 2: Satellite Accumulation Area (SAA) Staging

  • Action: Place the waste container in a designated SAA at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste[3].

  • Validation: Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[4].

Step 3: Labeling & Tracking

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Under EPA Subpart K (for academic/research labs), the specific hazardous waste code is not required on the label while accumulating in the lab, but the words "Hazardous Waste" and a description of the contents (e.g., "Non-halogenated organic waste: Oxazole derivatives") are mandatory[5].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA container reaches its volume limit (up to 55 gallons), it must be dated and moved to the facility's CAA within three consecutive days[6].

  • Validation: Depending on your facility's generator status (LQG, SQG, or VSQG), ensure the waste is transported off-site by a licensed vendor within the mandated 90 to 180-day window[4].

Step 5: Final Disposition (High-Temperature Incineration)

  • Action: Manifest the waste for high-temperature incineration at an EPA-approved facility.

  • Causality: Land disposal is the least desirable method and is heavily restricted[1]. Incineration ensures the complete oxidation of the oxazole ring into inert N₂, CO₂, and H₂O, eliminating environmental persistence.

Emergency Spill Remediation Protocol

In the event of a localized spill of 2-isopropyl-5-methyl-4-(p-tolyl)oxazole, immediate action is required to prevent aerosolization and environmental contamination.

Step-by-Step Methodology: Spill Cleanup

  • Isolate the Area: Evacuate non-essential personnel. Remove all sources of ignition, as organic vapors may be flammable, and take precautionary measures against static discharges[2].

  • Don Appropriate PPE: Equip responders with chemical-resistant nitrile gloves, splash goggles, and a half-face respirator with organic vapor cartridges if the spill is outside a fume hood.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Absorption & Collection: Sweep up the saturated absorbent using non-sparking tools to prevent ignition of vapors[3].

  • Decontamination: Wash the affected surface with a mild detergent solution. The resulting rinsate must be collected and treated as hazardous waste, as it exhibits toxicity characteristics[1].

  • Disposal: Place all collected materials, including contaminated PPE and rinsate, into a designated, sealable hazardous waste container. Label as "Spill Cleanup: Oxazole Derivative" and transfer to the SAA[2].

Sources

Handling

Personal protective equipment for handling 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

Operational Safety & Logistics Guide: Handling 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery and custom syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Guide: Handling 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery and custom synthesis pipelines, I emphasize that chemical safety is not merely about compliance—it is about understanding molecular causality. 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole is a structurally complex oxazole derivative. The presence of the electron-rich oxazole ring, combined with highly lipophilic appendages (isopropyl and p-tolyl groups), dictates strict physicochemical handling parameters. Like many substituted oxazoles, it presents risks of respiratory irritation, ocular damage, and potential dermal sensitization[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this compound.

Physicochemical Hazard Rationale & PPE Matrix

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The lipophilic nature of the p-tolyl and isopropyl groups significantly enhances the molecule's membrane permeability, increasing the risk of systemic absorption upon dermal contact. Furthermore, this compound is typically handled as a fine crystalline powder. Mechanical agitation during weighing can generate aerosolized dust, which not only causes acute respiratory irritation but can also form explosive mixtures in the air if exposed to electrostatic discharge[1][2].

To mitigate these causal risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to:

Protection ZoneRequired EquipmentRegulatory StandardMechanistic Rationale
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) / NIOSH (US)Prevents ingress of fine particulate matter and protects ocular mucosa from aerosolized organic dust[1][3].
Skin/Hands Impervious nitrile glovesEN 374 / EU Directive 89/686/EECNitrile provides a robust chemical barrier against lipophilic compounds, preventing dermal penetration and sensitization[1].
Body Fire/flame-resistant laboratory coatStandard InstitutionalMitigates risks associated with potential electrostatic discharge and flash ignition during powder transfer[1].
Respiratory Full-face respirator or N95/P100 equivalentEN 136 / NIOSH/MSHAMandatory if local exhaust ventilation fails or occupational exposure limits are exceeded, preventing inhalation of irritating dust[1][3].

Standard Operating Procedure (SOP): Safe Material Transfer

Every handling procedure must be a self-validating system. Do not proceed to the next step unless the current step's safety criteria are met.

  • Step 1: Engineering Control Verification. Before opening the chemical container, verify that the laboratory fume hood is fully operational with a face velocity between 80-100 feet per minute (fpm). This localized exhaust is the primary defense against aerosolized dust[4].

  • Step 2: Static Mitigation. Ground and bond all receiving equipment. Ensure that only non-sparking, anti-static spatulas are used for material transfer to prevent the ignition of organic dust aerosols[1][2].

  • Step 3: Material Weighing. Transfer the 2-Isopropyl-5-methyl-4-(p-tolyl)oxazole using a closed-system analytical balance or strictly within the localized exhaust zone. Avoid rapid, jerky movements that promote dust formation[4][5].

  • Step 4: Primary Decontamination. Once the required mass is transferred and the reaction vessel is sealed, wipe down the exterior of the primary chemical container and the balance with a compatible solvent (e.g., isopropanol) before removing them from the fume hood. Wash hands immediately after removing gloves[4][5].

Operational Workflow Visualization

The following diagram maps the critical decision points and procedural flow for handling this oxazole derivative.

SafeHandlingWorkflow Start Initiate Handling Protocol PPE 1. Don PPE (EN 374 Gloves, EN 166 Goggles) Start->PPE Hood 2. Engineering Controls (Fume Hood >80 fpm) PPE->Hood Handling 3. Material Transfer (Anti-static tools, minimize dust) Hood->Handling Spill Spill Detected? Handling->Spill Containment 4a. Emergency Containment (Damp wipe, no dry sweeping) Spill->Containment Yes Reaction 4b. Proceed to Assay/ Synthesis Setup Spill->Reaction No Disposal 5. Waste Segregation (Hazardous Organic Solid) Containment->Disposal Reaction->Disposal End Decontamination & Logging Disposal->End

Workflow for the safe handling, transfer, and disposal of oxazole derivatives.

Emergency Spill Response & Containment Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Step 1: Evacuation & Isolation. Immediately evacuate non-essential personnel to safe areas upwind of the spill. Secure the perimeter to prevent unauthorized access[1][4].

  • Step 2: Source Elimination. Remove all potential sources of ignition from the vicinity. Do not operate standard electrical equipment, as sparks could ignite suspended oxazole dust[1][2].

  • Step 3: Dust-Free Containment. Do NOT dry sweep. Dry sweeping aerosolizes the compound, exponentially increasing inhalation and explosion risks. Instead, carefully sweep up the material using a specialized HEPA-filtered vacuum or gently shovel it using spark-proof tools while keeping the material slightly damp (if compatible) to suppress dust[4][5].

  • Step 4: Collection. Transfer the collected material and all contaminated cleanup supplies into a tightly closed, chemically compatible hazardous waste container[4][5].

Waste Segregation & Environmental Logistics

Oxazole derivatives must not be released into the environment, as heterocyclic compounds can exhibit significant aquatic toxicity and persist in municipal water systems[2][3].

  • Step 1: Segregation. Classify the collected material and contaminated PPE as hazardous organic solid waste. Store apart from incompatible materials such as strong oxidizing or reducing agents[1][5].

  • Step 2: Storage Logistics. Keep the sealed waste containers in a dry, cool, and well-ventilated designated hazardous waste storage area[1][4].

  • Step 3: Final Disposal. Coordinate with certified hazardous waste management contractors. The preferred method of disposal for halogen-free organic heterocycles is high-temperature incineration in accordance with local, regional, and national environmental regulations[1][2].

References

  • ECHEMI. "Oxazole SDS, 288-42-6 Safety Data Sheets".
  • Fisher Scientific. "SAFETY DATA SHEET - 5-(4-Pyridyl)-1,3-oxazole".
  • Angene Chemical. "Safety Data Sheet".
  • Fisher Scientific (Canada). "2 - SAFETY DATA SHEET: 5-(4-Ethynylphenyl)-1,3-oxazole".
  • CymitQuimica. "Safety Data Sheet".

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